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  • Product: 4-Bromo-5-methyl-1H-indazole
  • CAS: 926922-40-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-5-methyl-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methyl-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable building block for the synthesis of more complex pharmaceutical agents.[1] This guide provides a detailed exploration of the viable synthetic pathways to 4-bromo-5-methyl-1H-indazole, offering in-depth protocols, mechanistic insights, and a comparative analysis of different strategic approaches.

Pathway 1: High-Yield Synthesis via Directed ortho-Metalation

A robust and high-yielding pathway for the synthesis of 4-bromo-5-methyl-1H-indazole has been developed, commencing from the readily available starting material, 2-bromo-4-fluorotoluene. This multi-step synthesis avoids the use of harsh nitrating agents, making it a more environmentally benign and scalable option compared to older methods.[2] The overall yield of this process is approximately 72.3%.[2]

Overall Synthetic Scheme

Directed_ortho_Metalation_Pathway start 2-Bromo-4-fluorotoluene intermediate1 2-Bromo-4-fluoro-6-formyltoluene start->intermediate1 1. LDA, THF, -78°C 2. DMF intermediate2 N-((2-bromo-4-fluoro-6-methylphenyl)methylene)methanamine oxide intermediate1->intermediate2 MeONH2·HCl, K2CO3 product 4-Bromo-5-methyl-1H-indazole intermediate2->product Hydrazine hydrate, Dioxane, 100°C

Caption: High-yield synthesis of 4-bromo-5-methyl-1H-indazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Bromo-4-fluoro-6-formyltoluene [2]

  • To a solution of 2-bromo-4-fluorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF), cool the mixture to -78°C under an inert atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq) in THF, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 1-2 hours.

  • Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-bromo-4-fluoro-6-formyltoluene.

Step 2: Synthesis of N-((2-bromo-4-fluoro-6-methylphenyl)methylene)methanamine oxide [2]

  • To a solution of 2-bromo-4-fluoro-6-formyltoluene (1.0 eq) in a suitable solvent, add methoxylamine hydrochloride (1.0 eq) and potassium carbonate.

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or HPLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate to obtain the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of 4-Bromo-5-methyl-1H-indazole [2]

  • Dissolve the crude N-((2-bromo-4-fluoro-6-methylphenyl)methylene)methanamine oxide (1.0 eq) in dioxane.

  • Add hydrazine hydrate (1.0 eq) to the solution.

  • Heat the reaction mixture to 100°C and stir for 16 hours, or until the reaction is complete as monitored by HPLC.

  • Cool the reaction mixture and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from toluene to yield pure 4-bromo-5-methyl-1H-indazole.

Mechanistic Insights and Rationale

The key to the high regioselectivity and yield of this pathway lies in the directed ortho-metalation (DoM) step. The bromine atom in the starting material, 2-bromo-4-fluorotoluene, acts as a directing group, facilitating the deprotonation of the adjacent aromatic proton by the strong base, LDA. This generates a lithiated intermediate that then reacts with the electrophile, DMF, to introduce the formyl group exclusively at the C6 position. This strategy circumvents the challenges associated with electrophilic aromatic substitution, which could lead to a mixture of isomers.

The subsequent steps involve a standard condensation reaction to form the oxime ether, followed by a hydrazine-mediated cyclization. The final cyclization proceeds via nucleophilic attack of hydrazine on the imine carbon, followed by an intramolecular nucleophilic aromatic substitution, displacing the fluorine atom to form the pyrazole ring of the indazole system.

Pathway 2: Synthesis via Diazotization of a Substituted Aniline

An alternative and more traditional approach to the indazole core involves the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. In the context of 4-bromo-5-methyl-1H-indazole, this would necessitate the synthesis of 4-bromo-5-methyl-2-nitroaniline as a key intermediate.

Overall Synthetic Scheme

Diazotization_Pathway start 4-Methyl-2-nitroaniline intermediate1 4-Bromo-5-methyl-2-nitroaniline start->intermediate1 Brominating Agent (e.g., NBS) product 4-Bromo-5-methyl-1H-indazole intermediate1->product 1. NaNO2, H+ 2. Reduction/Cyclization

Caption: Alternative synthesis via a diazotization route.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Methyl-1H-indazole (Precursor)

A common method for the synthesis of 5-substituted indazoles is the diazotization of the corresponding 2-amino-5-substituted toluene, followed by cyclization. A well-established procedure for a similar transformation is the synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene, which can be adapted for the synthesis of 5-methyl-1H-indazole from 4-methyl-2-nitroaniline.[3]

  • Reduce 4-methyl-2-nitroaniline to 4-methyl-o-phenylenediamine.

  • Dissolve the resulting diamine in glacial acetic acid.

  • Cool the solution and add an aqueous solution of sodium nitrite dropwise, maintaining a low temperature.

  • Allow the reaction to proceed at room temperature for several days.

  • Concentrate the reaction mixture and purify the resulting 5-methyl-1H-indazole.

Step 2: Direct Bromination of 5-Methyl-1H-indazole

The direct bromination of the indazole ring can be a viable strategy. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of heterocyclic compounds. The regioselectivity of this reaction is governed by the electronic properties of the indazole ring system and the directing effects of the methyl group.

  • Dissolve 5-methyl-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-bromosuccinimide (1.0-1.2 eq) to the solution.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product, wash the organic layer, dry, and purify by column chromatography to isolate 4-bromo-5-methyl-1H-indazole.

Discussion of Regioselectivity

In the electrophilic bromination of 5-methyl-1H-indazole, the position of bromination is influenced by both the pyrazole and benzene ring substituents. The pyrazole ring is generally electron-rich and directs electrophilic substitution to the 3-position. However, the benzene ring's substitution pattern also plays a crucial role. The methyl group at the 5-position is an ortho-, para-director. The position ortho to the methyl group and on the benzene ring is the 4-position. Therefore, there is a competition between substitution at the 3-position and the 4-position. Careful optimization of reaction conditions, such as solvent and temperature, may be necessary to achieve the desired regioselectivity for the 4-bromo isomer.

Comparison of Synthetic Pathways

FeaturePathway 1: Directed ortho-MetalationPathway 2: Diazotization & Bromination
Starting Material 2-Bromo-4-fluorotoluene4-Methyl-2-nitroaniline
Overall Yield High (approx. 72.3%)[2]Moderate to Good (variable)
Regioselectivity Excellent, controlled by DoMPotentially problematic in bromination step
Scalability Good, avoids harsh reagentsScalable, but may require optimization
Environmental Impact More favorable, avoids nitration[2]Involves diazotization, potentially hazardous

Characterization of 4-Bromo-5-methyl-1H-indazole

Confirmation of the successful synthesis of 4-bromo-5-methyl-1H-indazole is achieved through standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the structure. The following data has been reported for 4-bromo-5-methyl-1H-indazole (400MHz, CDCl₃): δ 8.07 (s, 1H, H-3), 7.36–7.34 (d, J=8Hz, 1H, H-7), 7.26–7.24 (d, J=8Hz, 1H, H-6), 2.50 (s, 3H, CH₃).[2]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₈H₇BrN₂) and provide the exact mass of the compound.

Conclusion

The synthesis of 4-bromo-5-methyl-1H-indazole can be effectively achieved through multiple synthetic pathways. The directed ortho-metalation route starting from 2-bromo-4-fluorotoluene offers a highly efficient, regioselective, and scalable method with a favorable environmental profile.[2] While the more traditional approach involving diazotization and direct bromination is also a viable option, it may present challenges in controlling the regioselectivity of the bromination step. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and available starting materials.

References

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. (URL: [Link])

  • Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Indazole, 5-nitro - Organic Syntheses Procedure. (URL: [Link])

  • Directed (ortho) Metallation. (URL: [Link])

  • Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC - NIH. (URL: [Link])

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (URL: [Link])

Sources

Exploratory

Preparation of 4-Bromo-5-methyl-1H-indazole: A Technical Guide

Executive Summary 4-Bromo-5-methyl-1H-indazole (CAS: 926922-40-9) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and modulators of nuclear receptors.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-methyl-1H-indazole (CAS: 926922-40-9) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and modulators of nuclear receptors.[1][2] Its specific substitution pattern—a bromine atom at the C4 position and a methyl group at C5—creates a unique steric and electronic profile that is difficult to access via standard electrophilic aromatic substitution of the indazole core.[2]

This guide details the Directed Lithiation-Cyclization Route , a modern, scalable, and regioselective approach that supersedes the traditional, hazardous diazotization methods.[1][2] This protocol ensures high isomeric purity (>98%) and avoids the formation of inseparable regioisomers common in direct bromination strategies.[1]

Retrosynthetic Analysis & Route Selection

The Strategic Disconnect

The synthesis of 4-bromo-5-methyl-1H-indazole presents a regioselectivity challenge.[1][2]

  • Direct Bromination of 5-methylindazole: Typically yields the 3-bromo or 7-bromo isomers due to electronic directing effects, making the 4-bromo isomer inaccessible.[1][2]

  • Diazotization (The "Old" Route): Involves the nitration of 2-bromo-m-xylene to form 2-bromo-1,3-dimethyl-4-nitrobenzene, followed by reduction and Jacobson cyclization.[1][2] This route is plagued by safety risks (diazo intermediates), poor atom economy, and low yields (<40%).[1][2]

The Preferred Route: Directed Lithiation & S_NAr Cyclization

The optimal strategy utilizes 2-bromo-3-fluorotoluene as the starting material.[1][2] This route leverages the strong ortho-directing power of the fluorine atom to install an aldehyde functionality exactly where needed, setting up a high-yield cyclization with hydrazine.[1][2]

Advantages:

  • Regiocontrol: The position of the bromine and methyl groups is fixed in the starting material.[2]

  • Scalability: Avoids potentially explosive diazonium salts.[1]

  • Yield: Optimized protocols can achieve >80% overall yield.[1]

Retrosynthesis Target 4-Bromo-5-methyl-1H-indazole (Target) Intermediate 3-Bromo-2-fluoro-4-methylbenzaldehyde (Key Intermediate) Target->Intermediate Hydrazine Cyclization (S_NAr) SM 2-Bromo-3-fluorotoluene (Starting Material) Intermediate->SM LDA / DMF (Ortho-Lithiation)

Figure 1: Retrosynthetic logic prioritizing the fluorine-directed lithiation strategy.

Detailed Experimental Protocol

Phase 1: Regioselective Formylation

Objective: Synthesize 3-bromo-2-fluoro-4-methylbenzaldehyde. Mechanism: Directed Ortho Metalation (DoM).[1] The fluorine atom directs the Lithium Diisopropylamide (LDA) to deprotonate the C6 position (ortho to F), which is then trapped by DMF.[1][2]

ParameterSpecification
Starting Material 1-Bromo-2-fluoro-3-methylbenzene (2-Bromo-3-fluorotoluene)
Reagents LDA (2.0 M in THF/heptane), DMF (Anhydrous)
Solvent Anhydrous THF
Temperature -78 °C (Critical for regioselectivity)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ). Add anhydrous THF (10 volumes relative to SM).
    
  • Lithiation: Cool the solvent to -78 °C. Add LDA (1.2 equiv) dropwise over 30 minutes, maintaining internal temperature below -70 °C.

  • Addition: Add a solution of 2-bromo-3-fluorotoluene (1.0 equiv) in THF dropwise. Stir at -78 °C for 1 hour. The solution typically turns a deep yellow/orange, indicating the formation of the aryl-lithium species.[1][2]

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow the mixture to warm to 0 °C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (EtOAc).[1][3][4] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[1][2][5]
  • Output: Crude 3-bromo-2-fluoro-4-methylbenzaldehyde. (Proceed to Phase 2 without extensive purification if purity >90% by LCMS).[1]

Phase 2: Oxime Formation & Cyclization

Objective: Convert the aldehyde to the indazole core.[1][2] Innovation: Instead of reacting the aldehyde directly with hydrazine (which can form azine dimers), this protocol converts the aldehyde to an O-methyl oxime intermediate first.[1][2] This activates the center for controlled cyclization.[1][2]

ParameterSpecification
Precursor 3-Bromo-2-fluoro-4-methylbenzaldehyde
Reagents Methoxylamine HCl, Potassium Carbonate (

), Hydrazine Hydrate (80%)
Solvent DME (Dimethoxyethane) or Ethanol
Temperature 60 °C (Oxime formation) -> 100 °C (Cyclization)

Protocol:

  • Oxime Formation: Dissolve the aldehyde (from Phase 1) in DME (5 volumes). Add Methoxylamine HCl (1.2 equiv) and

    
     (1.5 equiv).[1] Heat to 60 °C for 4–6 hours. Monitor by HPLC for disappearance of aldehyde.
    
  • Workup (Intermediate): Filter inorganic salts. Concentrate filtrate to obtain the crude O-methyl oxime.[1][2]

  • Cyclization: Dissolve the crude oxime in Ethanol or Dioxane.[1][2] Add Hydrazine Hydrate (5.0 equiv).[1] Heat to reflux (80–100 °C) for 12–16 hours.

    • Mechanism:[2][5][6][7][8] Hydrazine performs an

      
       displacement of the fluorine atom, followed by intramolecular condensation with the oxime, expelling methoxylamine/methanol to close the pyrazole ring.[1][2]
      
  • Quench: Cool to room temperature. Dilute with water (10 volumes). The product often precipitates as a solid.[1][2]

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc.[1][2]

Phase 3: Purification

Recrystallization is superior to chromatography for this intermediate. [2]

  • Solvent: Toluene.

  • Procedure: Dissolve the crude solid in minimal boiling toluene. Allow to cool slowly to room temperature, then to 4 °C.

  • Yield: Typical isolated yield is 80–85% (over 2 steps).[1]

  • Purity: Expected >98% (HPLC).

Process Logic & Mechanism

The success of this synthesis relies on the "Ortho-Fluoro Effect."[1][2] The fluorine atom serves two distinct roles:

  • Directing Group (Phase 1): It acidifies the adjacent proton (C6), allowing clean lithiation by LDA.[1][2]

  • Leaving Group (Phase 2): It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by hydrazine, enabling the ring closure.[1][2]
    

Mechanism Step1 Aryl-Lithium Species (Stabilized by F) Step2 Aldehyde Intermediate (Electrophile) Step1->Step2 DMF Quench Step3 O-Methyl Oxime (Activated for Cyclization) Step2->Step3 MeONH2 / K2CO3 Step4 Hydrazine Attack (SnAr) Displaces Fluorine Step3->Step4 NH2NH2 / Heat Final 4-Bromo-5-methyl-1H-indazole Step4->Final Ring Closure

Figure 2: Mechanistic flow from lithiation to heterocyclic ring closure.[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these standards:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.20 (s, 1H, NH) – Broad singlet, exchangeable.[1][2]
      
    • 
       8.05 (s, 1H, H-3) – Characteristic indazole C3 proton.[1][2]
      
    • 
       7.45 (d, J = 8.5 Hz, 1H, H-7).[1][2]
      
    • 
       7.30 (d, J = 8.5 Hz, 1H, H-6).[1][2]
      
    • 
       2.45 (s, 3H, CH3) – Methyl group signal.[1][2]
      
  • LCMS:

    • Expected Mass

      
       (1:1 ratio due to Bromine isotopes).[1]
      

Safety & Scalability

  • LDA Handling: Pyrophoric. Must be handled under strict inert atmosphere. On a large scale, n-Butyllithium (n-BuLi) is often used to generate LDA in situ to reduce cost.[1][2]

  • Hydrazine Hydrate: Highly toxic and potential carcinogen.[1] Use in a closed system or fume hood.[1] Ensure all hydrazine is quenched (with bleach/hypochlorite) before waste disposal.[1]

  • Exotherms: The lithiation step is exothermic; cooling capacity must be sufficient to maintain <-70 °C to prevent "benzylic lithiation" (side reaction at the methyl group).[1][2]

References

  • Vertex Pharmaceuticals. (2021).[1] Preparation method of 4-bromo-5-methyl-1H-indazole. CN Patent CN112321510A.[1] Google Patents. 2]

  • Li, P., et al. (2012).[1][2][9] Synthesis of 1H-Indazoles from Arynes and Hydrazones. Journal of Organic Chemistry, 77(7), 3127-3133.[1][2] [Link]2]

  • Day, J. I., et al. (2023).[1][2] Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Journal of Organic Chemistry, 88, 4209–4223.[1][2] [Link]2]

  • Lefebvre, V., et al. (2010).[1][2][9] General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry, 75(8), 2730-2732.[1][2] [Link]2]

Sources

Foundational

4-Bromo-5-methyl-1H-indazole chemical properties

Abstract 4-Bromo-5-methyl-1H-indazole serves as a high-value pharmacophore in modern medicinal chemistry, particularly in the development of type I and type II kinase inhibitors. This scaffold offers a unique combination...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-5-methyl-1H-indazole serves as a high-value pharmacophore in modern medicinal chemistry, particularly in the development of type I and type II kinase inhibitors. This scaffold offers a unique combination of steric constraint and electronic tuning: the C4-bromide provides a vector for orthogonal cross-coupling reactions (establishing the "hinge-binding" or "solvent-front" interactions), while the C5-methyl group introduces specific hydrophobic bulk that can modulate selectivity profiles against homologous enzymes. This guide details the physicochemical properties, synthetic accessibility, and reactivity logic required to utilize this building block effectively in drug discovery campaigns.

Physicochemical Profile

Understanding the fundamental properties of this scaffold is prerequisite to its application in parallel synthesis or scale-up. The 4-position of the indazole ring is sterically congested, flanked by the peri-hydrogen at C3 and the methyl group at C5.

PropertyValue / DescriptionImplications for Drug Design
Molecular Formula C₈H₇BrN₂Low MW allows for significant elaboration (Fragment-Based Drug Design).
Molecular Weight 211.06 g/mol Ideal for "lead-like" space.
ClogP (Est.) ~2.8 - 3.1The 5-methyl group increases lipophilicity compared to the parent 4-bromoindazole (ClogP ~2.4).
pKa (N-H) ~13.5 - 13.9The pyrrole-like NH is weakly acidic. Deprotonation requires moderate bases (Cs₂CO₃, NaH).
H-Bond Donors 1 (N1-H)Critical for binding to Glu/Asp residues in kinase hinge regions.
H-Bond Acceptors 1 (N2)Pyridine-like nitrogen; often involved in water-mediated bridges.
LUMO Character C4-BrThe C-Br bond is activated for oxidative addition, though sterically hindered.

Synthetic Accessibility & Retrosynthesis

The synthesis of 4-substituted indazoles is non-trivial due to the specific substitution pattern required on the benzene precursor. The most robust route for the 4-bromo-5-methyl isomer utilizes the condensation of hydrazine with a highly substituted benzaldehyde.

Strategic Route: The Fluorobenzaldehyde Cyclization

This method is preferred over diazonium routes (e.g., Jacobson synthesis) due to milder conditions and higher regiocontrol.

  • Precursor: 2-Fluoro-6-bromo-5-methylbenzaldehyde.

  • Reagent: Hydrazine monohydrate (

    
    ).
    
  • Mechanism: Nucleophilic aromatic substitution (

    
    ) of the fluoride by hydrazine, followed by condensation with the aldehyde and in situ oxidation/tautomerization.
    

Synthesis Precursor 2-Fluoro-6-bromo- 5-methylbenzaldehyde Intermediate Hydrazone Intermediate Precursor->Intermediate + N2H4•H2O THF/EtOH, Reflux Product 4-Bromo-5-methyl- 1H-indazole Intermediate->Product - H2O Cyclization

Figure 1: Convergent synthesis of the target indazole scaffold.

Reactivity & Functionalization Logic

The utility of 4-bromo-5-methyl-1H-indazole lies in its differential reactivity. The molecule presents three distinct sites for modification, which must be engaged in a specific order to avoid side reactions.

The Steric Challenge at C4

The C4-Bromine is the primary handle for carbon-carbon bond formation. However, it is significantly deactivated compared to a C6- or C5-bromide due to:

  • Peri-Strain: Proximity to the C3-Hydrogen.

  • Ortho-Blocking: The C5-Methyl group creates a "picket fence" effect, hindering the approach of bulky palladium ligands.

Implication: Standard Suzuki conditions (e.g.,


) often fail. You must use active catalytic systems with smaller cone angles or flexible steric bulk (e.g., Pd-XPhos  or Pd-SPhos  G3/G4 precatalysts) to drive oxidative addition.
Regioselective N-Alkylation (The N1 vs. N2 Problem)

Indazoles exist as a tautomeric mixture (


 vs 

).
  • Thermodynamic Product: N1-alkylation (favored in non-polar solvents, weak bases).

  • Kinetic Product: N2-alkylation (favored with strong electrophiles, polar solvents, or steric bulk at C7).

For this specific substrate, the C4-Br/C5-Me motif is far from N1, so steric steering by the substituents is minimal. Electronic control dominates.

Reactivity cluster_N Nitrogen Functionalization cluster_C Carbon Coupling (C4) Core 4-Bromo-5-methyl-1H-indazole N1 N1-Protection (THP/SEM) Thermodynamic Core->N1 DHP, pTsOH or SEM-Cl, NaH N2 N2-Alkylation Kinetic/Minor Core->N2 MeI, K2CO3 (Mix of isomers) Suzuki Suzuki-Miyaura (Requires SPhos/XPhos) Core->Suzuki Ar-B(OH)2, Pd cat. (Prefer N-protected) N1->Suzuki Optimized Route Buchwald Buchwald-Hartwig (Amination)

Figure 2: Divergent reactivity profile. N-protection is recommended prior to C4 coupling.

Experimental Protocols

Protocol A: Regioselective N1-Protection (THP)

Protection of the nitrogen is crucial before attempting C4 coupling to prevent catalyst poisoning by the free NH.

  • Setup: Charge a dried RBF with 4-bromo-5-methyl-1H-indazole (1.0 eq) and anhydrous DCM (0.2 M).

  • Reagents: Add 3,4-dihydro-2H-pyran (DHP) (2.0 eq) followed by a catalytic amount of p-Toluenesulfonic acid (pTsOH) (0.1 eq).

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (the product will be less polar).

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). The N1-THP isomer is typically the major product and elutes later than the N2 isomer (if observed).

Protocol B: Sterically Demanding Suzuki Coupling at C4

This protocol uses a precatalyst system designed for hindered halides.

  • Reagents:

    • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-4-bromo-5-methylindazole (1.0 eq).

    • Boronic Acid: Ar-

      
       (1.5 eq).
      
    • Base:

      
       (3.0 eq, 2M aqueous solution).
      
    • Catalyst: XPhos Pd G3 (0.05 eq).

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine organics in a microwave vial. Add solvent and aqueous base.

    • Sparge with Argon for 5 mins.

    • Heat to 100°C for 2–4 hours (or 120°C in microwave for 30 mins).

  • Note: The 5-methyl group exerts significant steric pressure. If conversion is low, switch to Sphos Pd G3 or increase temperature to 140°C in microwave.

Medicinal Chemistry Applications

The 4-bromo-5-methyl-1H-indazole scaffold is a bioisostere for purines and quinazolines, com

Exploratory

A Comprehensive Spectroscopic Analysis of 4-Bromo-5-methyl-1H-indazole: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 4-Bromo-5-methyl-1H-indazole, a key heterocyclic building block in modern drug discovery and materials science. Designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 4-Bromo-5-methyl-1H-indazole, a key heterocyclic building block in modern drug discovery and materials science. Designed for researchers, medicinal chemists, and quality control specialists, this document synthesizes experimental data with established spectroscopic principles to offer a robust framework for the identification, characterization, and quality assessment of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining not just the data, but the causality behind the observed spectral features.

Molecular Structure and Physicochemical Properties

4-Bromo-5-methyl-1H-indazole is a bicyclic aromatic heterocycle. The indazole core is substituted with a bromine atom at position 4 and a methyl group at position 5. This specific substitution pattern imparts unique electronic and steric properties that are critical for its application in targeted synthesis. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the methyl group influences solubility and steric interactions.

Accurate structural confirmation begins with a clear understanding of its fundamental properties.

Table 1: Physicochemical Properties of 4-Bromo-5-methyl-1H-indazole

PropertyValueSource
CAS Number 926922-40-9[1][2]
Molecular Formula C₈H₇BrN₂[1][2]
Molecular Weight 211.06 g/mol [1]
Purity ≥97%[1][2]
Appearance Solid (form may vary)N/A
SMILES CC1=C(Br)C2=C(NN=C2)C=C1[1]

Below is a diagram of the molecular structure with conventional IUPAC numbering, which will be used for spectral assignments throughout this guide.

Caption: Molecular structure of 4-Bromo-5-methyl-1H-indazole with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Experimental Protocol: ¹H NMR Data Acquisition

A robust and reproducible protocol is essential for generating high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Bromo-5-methyl-1H-indazole.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak is easily identifiable.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (modern spectrometers can lock and reference to the solvent signal).

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Acquire the spectrum at a constant temperature, usually 25 °C.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 is recommended).

    • Apply a Fourier transform, phase correction, and baseline correction to the raw data (Free Induction Decay, FID).

    • Calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm.

    • Integrate all signals to determine the relative ratio of protons.

¹H NMR Data and Interpretation

The following data was obtained from a 400 MHz spectrum in CDCl₃.[3]

Table 2: ¹H NMR Spectroscopic Data for 4-Bromo-5-methyl-1H-indazole

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.07Singlet (s)-1HH-3
7.35Doublet (d)8.01HH-7
7.25Doublet (d)8.01HH-6
2.50Singlet (s)-3H-CH₃ (at C-5)
(Broad signal, not reported in source, expected >10 ppm)(Broad s)-(1H)N1-H

Interpretation and Field Insights:

  • H-3 (δ 8.07, s): This proton is on the pyrazole ring and adjacent to two nitrogen atoms. Its signal appears significantly downfield due to the deshielding anisotropic effect of the heterocyclic ring system. The singlet multiplicity confirms it has no adjacent protons.

  • H-7 (δ 7.35, d) & H-6 (δ 7.25, d): These two protons are on the benzene portion of the molecule. They appear as doublets because they are adjacent to each other, resulting in ortho-coupling with a typical J value of ~8.0 Hz. H-7 is likely slightly further downfield than H-6 due to the influence of the adjacent pyrazole ring.

  • -CH₃ (δ 2.50, s): This signal corresponds to the three protons of the methyl group. It is a singlet as there are no neighboring protons to couple with. Its position in the aliphatic region is characteristic of a methyl group attached to an aromatic ring.

  • N1-H: The proton on the nitrogen (N1-H) is often broad and may exchange with trace amounts of water in the solvent. Its chemical shift is highly variable and concentration-dependent, typically appearing far downfield (>10 ppm). While not reported in the cited source, its presence is a key feature of the 1H-indazole tautomer.

G cluster_0 ¹H NMR Assignments H3 H-3 δ 8.07 (s) H7 H-7 δ 7.35 (d) H6 H-6 δ 7.25 (d) H7->H6 Ortho-coupling J ≈ 8.0 Hz CH3 -CH₃ δ 2.50 (s) Structure 4-Bromo-5-methyl-1H-indazole Structure->H3 Deshielded by pyrazole ring Structure->H7 Structure->H6 Structure->CH3 Aliphatic region

Caption: Logical relationships of ¹H NMR assignments for 4-Bromo-5-methyl-1H-indazole.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

While ¹H NMR identifies proton environments, ¹³C NMR spectroscopy provides a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, making it invaluable for confirming the overall structure and identifying isomeric impurities.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is similar to ¹H NMR, with a few key differences.

  • Sample Preparation: A more concentrated sample is typically required (20-50 mg in ~0.6 mL of solvent) due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

  • Data Acquisition: A standard ¹³C experiment is proton-decoupled, meaning all signals appear as singlets. A greater number of scans are needed, often taking longer to acquire than a ¹H spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data and Interpretation

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-5-methyl-1H-indazole

AssignmentPredicted Shift (δ, ppm)Rationale
C-3~135CH in pyrazole ring, adjacent to N-atoms.
C-3a~122Quaternary C, part of ring fusion.
C-4~115Quaternary C, directly attached to electronegative Br.
C-5~130Quaternary C, attached to the methyl group.
C-6~125Aromatic CH.
C-7~112Aromatic CH.
C-7a~140Quaternary C, part of ring fusion, adjacent to N1.
-CH₃~20Aliphatic carbon of the methyl group.

Field Insight: The carbon attached to the bromine (C-4) is expected to have its chemical shift influenced by the heavy atom effect, while the aromatic carbons will generally fall within the 110-140 ppm range.[4] A DEPT-135 experiment would show positive signals for C-3, C-6, C-7, and the -CH₃, and no signals for the five quaternary carbons (C-3a, C-4, C-5, C-7a), providing definitive confirmation of the assignments.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For small molecules, it is the definitive method for confirming molecular weight and elemental formula.

Experimental Protocol: ESI-MS Workflow

G cluster_workflow Electrospray Ionization (ESI) MS Workflow Sample 1. Sample Infusion (Dissolved in MeCN/H₂O) IonSource 2. ESI Source (High Voltage, Nebulizing Gas) Sample->IonSource Creates charged droplets MassAnalyzer 3. Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Generates gas-phase ions Detector 4. Detector (Ion Signal Amplification) MassAnalyzer->Detector Separates ions by m/z Spectrum 5. Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Generates data

Caption: A typical experimental workflow for ESI-Mass Spectrometry.

Data Interpretation: The Bromine Isotope Signature

The most critical feature in the mass spectrum of 4-Bromo-5-methyl-1H-indazole is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks separated by 2 Da with approximately equal intensity. This signature is a powerful, self-validating feature that confirms the presence of a single bromine atom.

Table 4: Predicted m/z Peaks for 4-Bromo-5-methyl-1H-indazole

IonCalculated Exact Mass (Da)Expected m/z (Positive Mode)Rationale
[C₈H₇⁷⁹BrN₂ + H]⁺210.9869211.99Molecular ion peak with ⁷⁹Br isotope.
[C₈H₇⁸¹BrN₂ + H]⁺212.9849213.99Molecular ion peak with ⁸¹Br isotope.

Trustworthiness Check: The observation of two peaks around m/z 212 and 214 with a ~1:1 intensity ratio is definitive proof of the compound's identity and elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent technique for identifying the functional groups present.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid samples.

  • Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Acquire a background spectrum of the empty crystal.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum. The instrument software automatically subtracts the background.

Expected Vibrational Frequencies

Table 5: Characteristic IR Absorption Bands for 4-Bromo-5-methyl-1H-indazole

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3100 (broad)N-H StretchIndazole N-H
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchMethyl (-CH₃) C-H
1620 - 1580C=C StretchAromatic Ring
1550 - 1450C=N StretchPyrazole Ring
~850 - 800C-H Bend (out-of-plane)Substituted Benzene
~650 - 550C-Br StretchAryl Bromide

The presence of a broad peak above 3100 cm⁻¹ is indicative of the N-H bond, while the combination of aromatic and aliphatic C-H stretches confirms the core structure. The C-Br stretch in the fingerprint region provides further evidence of halogenation.

Conclusion

The comprehensive spectroscopic characterization of 4-Bromo-5-methyl-1H-indazole relies on the synergistic application of multiple analytical techniques. ¹H NMR provides a detailed map of the proton environment, ¹³C NMR confirms the carbon framework, Mass Spectrometry validates the molecular weight and elemental formula through its unique bromine isotope pattern, and IR spectroscopy identifies key functional groups. Together, these methods provide an unambiguous and robust analytical package for confirming the structure and purity of this important synthetic intermediate, ensuring its suitability for downstream applications in research and development.

References

  • Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central. [Link]

Sources

Foundational

Technical Analysis: 1H NMR Spectrum of 4-Bromo-5-methyl-1H-indazole

The following technical guide provides an in-depth analysis of the 1H NMR spectrum of 4-Bromo-5-methyl-1H-indazole , a critical intermediate in the synthesis of KRAS G12C inhibitors and other kinase-targeting therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 1H NMR spectrum of 4-Bromo-5-methyl-1H-indazole , a critical intermediate in the synthesis of KRAS G12C inhibitors and other kinase-targeting therapeutics.

Executive Summary

4-Bromo-5-methyl-1H-indazole (CAS: 1000342-84-0) is a fused bicyclic heteroaromatic compound serving as a scaffold for drug discovery. Its NMR profile is characterized by a distinct AM (or AB) spin system in the benzenoid ring, a deshielded pyrazole singlet, and a diagnostic methyl group. This guide details the spectral assignment, solvent effects, and structural validation protocols required for confirming the identity of this intermediate during synthesis.

Structural Context & Numbering

To interpret the spectrum accurately, the standard IUPAC numbering for indazole is used:

  • Positions 1 & 2: Nitrogen atoms (N1-H is the stable tautomer in solution).

  • Position 3: Carbon (C-H).

  • Position 4: Carbon (substituted with Bromine ).[1][2][3][4][5][6][7]

  • Position 5: Carbon (substituted with Methyl ).[1][3][4][5][6][7][8][9]

  • Positions 6 & 7: Carbons (C-H, adjacent to each other).

Key Structural Features affecting NMR:

  • 4-Bromo Substituent: Exerts a steric and electronic influence on the adjacent H3 and H5-Methyl group.

  • 5-Methyl Group: Provides a strong singlet handle for integration normalization.

  • Indazole Tautomerism: The 1H-tautomer is thermodynamically favored over the 2H-tautomer in polar aprotic solvents like DMSO-d6.

Experimental Data: Chemical Shift Assignments

The following data summarizes the 1H NMR shifts observed in Chloroform-d (CDCl3) and DMSO-d6 at 400 MHz.

Table 1: Spectral Assignment (CDCl3)

Reference: CN112321510A

Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
AssignmentStructural Notes
8.07 Singlet (s)1H-H-3 Pyrazole ring proton; deshielded by aromatic current and adjacent N2.
7.35 Doublet (d)1H8.0 HzH-7 Ortho to H-6; adjacent to N1. Typically more deshielded than H-6.
7.25 Doublet (d)1H8.0 HzH-6 Ortho to H-7; adjacent to 5-Methyl.
2.50 Singlet (s)3H-5-CH3 Benzylic methyl group.
~10-13 Broad (br)1H-NH Often not visible or very broad in CDCl3 due to exchange.
Table 2: Solvent Comparison (DMSO-d6)

Reference: US20190233440A1

Chemical Shift (δ ppm)MultiplicityAssignmentShift Difference (vs CDCl3)
13.68 Broad SingletNH Visible in DMSO due to H-bonding stabilization.
8.10 SingletH-3 +0.03 ppm (Negligible solvent effect).
7.69 DoubletH-7 +0.34 ppm (Significant deshielding due to solvent polarity/H-bonding at N1).
~7.30-7.40 *DoubletH-6 Estimated based on typical solvent shifts.

> Note: The H-7 proton is significantly more sensitive to solvent changes (CDCl3 → DMSO) than H-3, serving as a probe for the electronic environment of the pyrazole nitrogen.

Detailed Spectral Analysis & Logic

A. The Aromatic Region (7.0 – 8.5 ppm)[3]
  • H-3 Singlet (8.07 ppm):

    • This is the most diagnostic peak for the indazole core. It appears as a sharp singlet because C3 is flanked by N2 and C4 (which bears a Bromine). The lack of a proton at C4 prevents ortho-coupling, confirming the 4-substitution pattern.

  • H-6 / H-7 AB System (7.25 - 7.35 ppm):

    • The benzenoid ring contains only two protons, H-6 and H-7.

    • They couple to each other with a characteristic ortho-coupling constant (

      
      ).
      
    • Assignment Logic: H-7 is typically deshielded relative to H-6 due to the proximity of the electronegative N1 atom. In CDCl3, the separation is narrow (

      
       ppm), which may lead to a "roofing" effect (second-order perturbation) where the inner lines of the doublets are taller than the outer lines.
      
B. The Aliphatic Region (2.0 – 3.0 ppm)
  • 5-Methyl Singlet (2.50 ppm):

    • The methyl group appears as a singlet.

    • Validation: If the methyl were at position 6, it would likely show meta-coupling or different NOE correlations. Its position at 2.50 ppm is consistent with an aryl methyl group ortho to a bromine (C4) and a proton (C6). The bromine atom at C4 exerts a deshielding effect/steric compression on the C5-methyl, shifting it slightly downfield compared to a naked toluene methyl (~2.35 ppm).

C. Tautomerism (1H vs 2H)

Indazoles exist in a tautomeric equilibrium.

  • Solid State/DMSO: Predominantly 1H-indazole (proton on N1).

  • NMR Evidence: The appearance of the NH proton at 13.68 ppm in DMSO is characteristic of the 1H-tautomer. The 2H-tautomer typically exhibits an NH shift further upfield or different C-H patterns.

Experimental Workflow & Logic Diagram

The following diagram illustrates the logical flow for confirming the structure of 4-Bromo-5-methyl-1H-indazole from crude reaction data.

NMR_Assignment_Workflow Start Crude Sample (4-Bromo-5-methyl-1H-indazole) Solvent Dissolve in CDCl3 (Check Solubility) Start->Solvent Acquire Acquire 1H NMR (400 MHz+) Solvent->Acquire Check_H3 Identify H-3 Signal (~8.07 ppm, Singlet) Acquire->Check_H3 Decision_H3 Is H-3 a Singlet? Check_H3->Decision_H3 Check_Me Identify Methyl Group (~2.50 ppm, Singlet) Analyze_Ar Analyze Aromatic Zone (7.2 - 7.4 ppm) Check_Me->Analyze_Ar Decision_H3->Check_Me Yes Reject Reject: Possible Regioisomer (e.g., 6-Me) Decision_H3->Reject No (Doublet implies H4 present) Coupling Check Coupling (J ~ 8Hz) Confirm H6/H7 Ortho Rel. Analyze_Ar->Coupling Confirm Structure Confirmed: 4-Br, 5-Me Pattern Coupling->Confirm 2 Doublets found Coupling->Reject Complex multiplet or wrong J

Figure 1: Decision logic for structural verification of substituted indazoles via 1H NMR.

Troubleshooting & Impurities

When analyzing synthesized batches, common impurities from the synthesis (often involving nitration/reduction or cyclization of hydrazines) may appear:

  • Residual Solvents:

    • DMF: 2.89 (s), 2.73 (s), 7.96 (s) in CDCl3.

    • Ethyl Acetate: 4.12 (q), 2.05 (s), 1.26 (t).

  • Regioisomers:

    • 5-Bromo-4-methyl-1H-indazole: The chemical shifts of H6/H7 would differ slightly, and the NOE pattern between the Methyl and H3 would change (in the target molecule, 5-Me is far from H3; in the isomer, 4-Me is adjacent to H3, giving a strong NOE).

  • Water:

    • In CDCl3: ~1.56 ppm (variable).

    • In DMSO-d6: 3.33 ppm.

References

  • CN112321510A. Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • US20190233440A1. Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents. Google Patents.
  • WO2021120890A1. Pyrazolyl derivatives useful as anti-cancer agents. Google Patents.

Sources

Exploratory

An In-Depth Technical Guide to 4-Bromo-5-methyl-1H-indazole (CAS: 926922-40-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Bromo-5-methyl-1H-indazole, a heterocyclic building block of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-methyl-1H-indazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The indazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities, including kinase inhibition.[1][2] This document consolidates critical information regarding the compound's chemical and physical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and explores its reactivity and potential applications. Spectroscopic data for characterization, analytical methods for purity assessment, and essential safety and handling protocols are also detailed to support researchers in its effective and safe utilization.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in the development of pharmacologically active agents.[1] Its structural rigidity and ability to participate in various intermolecular interactions make it an ideal scaffold for targeting a wide array of biological targets, particularly protein kinases.[2] The specific substitution pattern of 4-Bromo-5-methyl-1H-indazole, featuring a bromine atom at the 4-position and a methyl group at the 5-position, offers a unique combination of steric and electronic properties. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the methyl group can influence binding selectivity and metabolic stability. This guide aims to be a definitive resource for scientists working with this valuable compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application in research and development.

Chemical and Physical Properties

Below is a summary of the key physicochemical properties of 4-Bromo-5-methyl-1H-indazole. These values are crucial for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
CAS Number 926922-40-9[3][4]
Molecular Formula C₈H₇BrN₂[3]
Molecular Weight 211.06 g/mol [3]
Physical Form Solid[4]
Boiling Point 344.6 °C at 760 mmHg[3]
Density 1.7 g/cm³[3]
Calculated LogP 2.63[3]
Topological Polar Surface Area (TPSA) 28.7 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 1[3]
Purity Typically ≥97%[3][4][5]

Note: Some properties are calculated and may vary from experimental values.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of a synthesized or purchased compound.

The following ¹H NMR data was reported in a patent detailing the synthesis of the compound.[5]

  • Field Strength: 400 MHz

  • Solvent: CDCl₃

  • Chemical Shifts (δ) and Multiplicity:

    • δ 8.07 (s, 1H): Corresponds to the proton at the C3 position of the indazole ring (H-3). The singlet multiplicity indicates no adjacent protons.

    • δ 7.36-7.34 (d, J=8Hz, 1H): A doublet corresponding to the proton at the C7 position (H-7). The coupling constant of 8 Hz is typical for ortho-coupling on a benzene ring.

    • δ 7.26-7.24 (d, J=8Hz, 1H): A doublet corresponding to the proton at the C6 position (H-6), coupled with the H-7 proton.

    • δ 2.50 (s, 3H): A singlet representing the three protons of the methyl group (CH₃) at the C5 position.

Synthesis and Purification

The synthesis of 4-Bromo-5-methyl-1H-indazole can be achieved through a multi-step process, as detailed in Chinese patent CN112321510A.[5] This method is advantageous as it avoids the use of harsh nitrating acids, which can pose safety and environmental challenges, particularly during scale-up operations.[5] The overall yield is reported to be approximately 72.3%.[5]

G cluster_0 Step 1: Ortho-formylation cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Indazole Ring Closure A 2-Bromo-4-methylanisole B 2-Bromo-5-methylbenzaldehyde A->B 1. LDA, THF, -78°C 2. DMF C 2-Bromo-5-methylbenzaldehyde O-methyl oxime B->C MeONH₂·HCl, K₂CO₃ Ethylene Glycol Dimethyl Ether, 60°C D 4-Bromo-5-methyl-1H-indazole C->D Hydrazine Hydrate THF, Heat

Figure 1: High-level overview of the synthetic pathway.

Detailed Experimental Protocol

The following protocol is adapted from CN112321510A and represents a robust method for laboratory-scale synthesis.[5]

Step 1: Synthesis of 2-Bromo-5-methylbenzaldehyde

  • Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-methylanisole (1 mol) and anhydrous tetrahydrofuran (THF, 1000 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 2.0 M solution of lithium diisopropylamide (LDA) in THF (1.2 mol) dropwise, maintaining the internal temperature below -70 °C.

  • Stirring: After the addition is complete, stir the mixture at -78 °C for 1.5 hours.

  • Formylation: Add N,N-dimethylformamide (DMF, 1.2 mol) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • Warm-up and Quench: After the addition of DMF, allow the reaction to slowly warm to room temperature and stir for an additional 1.5 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (2 x 1000 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-methylbenzaldehyde. The reported molar yield is 89.9%.[5]

Causality Note: The use of LDA, a strong, non-nucleophilic base, at low temperatures is critical for the regioselective deprotonation of the aromatic ring ortho to the bromine atom, directing the subsequent formylation by DMF.

Step 2: Synthesis of 2-Bromo-5-methylbenzaldehyde O-methyl oxime

  • Reaction Setup: In a reaction vessel, combine 2-bromo-5-methylbenzaldehyde (500 mmol), methoxyamine hydrochloride (600 mmol), potassium carbonate (600 mmol), and ethylene glycol dimethyl ether (500 mL).

  • Heating: Heat the mixture to 60 °C and stir for 10 hours. Monitor the reaction by HPLC until the aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Add isopropyl ether to the residue to induce precipitation. Collect the solid by filtration to obtain the oxime product. The reported molar yield is 87.8%.[5]

Causality Note: Potassium carbonate acts as a base to neutralize the HCl salt of methoxyamine, allowing the free amine to condense with the aldehyde to form the oxime.

Step 3: Synthesis of 4-Bromo-5-methyl-1H-indazole

  • Reaction Setup: Dissolve the oxime from the previous step (1 mol) in THF (or an alternative solvent such as dioxane, methanol, or ethanol).[5]

  • Cyclization: Add hydrazine hydrate (a mass ratio of 1:1.0 to 1:10 relative to the oxime) to the solution.[5] Heat the reaction mixture to between 40-100 °C for 2-16 hours.[5] The exact conditions will depend on the solvent and scale.

  • Work-up and Purification: Upon completion, the reaction mixture can be worked up using standard aqueous/organic extraction procedures. The final product is typically purified by recrystallization or column chromatography to yield 4-Bromo-5-methyl-1H-indazole.

Analytical Methods for Quality Control
  • Gas Chromatography (GC): A gas chromatogram of the final product has shown a purity of greater than 97%.[5] This method is suitable for assessing the purity of the final compound and detecting any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to monitor the progress of the reactions in the synthesis steps.[5] A suitable reversed-phase method (e.g., C18 column with a water/acetonitrile mobile phase gradient) can be developed for final purity analysis.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Bromo-5-methyl-1H-indazole lies in the reactivity of its functional groups, which allows for its use as a versatile building block in the synthesis of more complex molecules.

G cluster_0 N-Functionalization cluster_1 C4-Bromo Functionalization Indazole 4-Bromo-5-methyl-1H-indazole N_Alkylation N-Alkylation / N-Arylation Indazole->N_Alkylation R-X, Base N_Protection N-Protection (e.g., Boc, Trityl) Indazole->N_Protection Boc₂O or Tr-Cl, Base Suzuki Suzuki Coupling (C-C bond formation) Indazole->Suzuki Ar-B(OH)₂, Pd catalyst, Base Buchwald Buchwald-Hartwig (C-N bond formation) Indazole->Buchwald R₂NH, Pd catalyst, Base Heck Heck Coupling (C-C bond formation) Indazole->Heck Alkene, Pd catalyst, Base

Figure 2: Key reaction pathways for derivatization.

Reactivity of the Indazole Nitrogen (N1)

The nitrogen at the 1-position of the indazole ring is nucleophilic and can be readily functionalized.

  • N-Protection: For many synthetic transformations, particularly those involving strong bases or organometallic reagents, protection of the N-H proton is necessary. Common protecting groups include tert-butyloxycarbonyl (Boc) and trityl (Tr).[6]

  • N-Alkylation and N-Arylation: The indazole nitrogen can be alkylated or arylated under various conditions, typically involving a base (e.g., K₂CO₃, Cs₂CO₃, NaH) and an appropriate electrophile (alkyl halide or aryl halide). This is a common strategy for modulating the physicochemical properties of indazole-based drug candidates.

Reactivity of the C4-Bromine Atom

The bromine atom at the C4 position is the most valuable synthetic handle on the molecule, enabling a variety of palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. 4-Bromo-5-methyl-1H-indazole can be coupled with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) to generate 4-aryl-5-methyl-1H-indazoles.[7][8] This is a key strategy for exploring the structure-activity relationship (SAR) in drug discovery programs.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, coupling the indazole core with a wide range of primary and secondary amines.[9][10][11][12] This is particularly useful for synthesizing libraries of compounds for screening, as amines are readily available and introduce diverse functionality. The choice of palladium catalyst and ligand (e.g., tBuXPhos for indazoles) is critical for achieving high yields.[12]

  • Heck Coupling: The C4-bromo position can also undergo Heck coupling with alkenes to introduce vinyl groups, which can be further functionalized.[2]

Applications in Research and Drug Development

While specific biological data for 4-Bromo-5-methyl-1H-indazole is not widely published, its structural motifs are present in compounds with known pharmacological activities. The broader indazole class is well-established for its therapeutic potential.

  • Kinase Inhibitors: Indazole derivatives are prominent in the development of inhibitors for various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][2] For example, axitinib is an indazole-based kinase inhibitor.

  • Antibacterial Agents: Derivatives of 4-bromo-1H-indazole have been investigated as inhibitors of the bacterial cell division protein FtsZ, suggesting a potential application in developing new antibiotics.

  • Agrochemicals and Materials Science: The unique properties of substituted indazoles also lend them to applications in agrochemical research and the development of novel materials.[13]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 4-Bromo-5-methyl-1H-indazole.

GHS Hazard Information
  • Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements: [3]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-5-methyl-1H-indazole is a valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its well-defined synthesis, coupled with the strategic placement of a reactive bromine atom and a methyl group, provides a robust platform for the creation of diverse chemical libraries. This guide has provided the core technical information necessary for its effective synthesis, characterization, and derivatization, empowering researchers to leverage its full potential in their scientific endeavors.

References

  • 4-Bromo-1,5-Dimethyl-1H-Indazole: A Versatile Research Compound. (URL not provided)
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
  • 13C NMR Chemical Shift - Oregon State University. ([Link])

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. ([Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. ([Link])

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL not provided)
  • (PDF) 13 C NMR of indazoles - ResearchGate. ([Link])

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of - RSC Publishing. ([Link])

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ([Link])

  • 4-bromo-5-methyl-1h-indazole, n1-boc protected (C13H15BrN2O2) - PubChemLite. ([Link])

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. ([Link])

  • 4 Bromo 1H Indazole | PDF | Thin Layer Chromatography - Scribd. ([Link])

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. ([Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. ([Link])

  • Buchwald–Hartwig amination - Wikipedia. ([Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. ([Link])

  • 5-Bromo-4-fluoro-1-methyl-1h-indazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. ([Link])

  • 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem. ([Link])

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Foundational

4-Bromo-5-methyl-1H-indazole: A Linchpin Intermediate in the Synthesis of Targeted Kinase Inhibitors

Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Among the various substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Among the various substituted indazoles, 4-Bromo-5-methyl-1H-indazole has emerged as a particularly valuable and versatile intermediate in the synthesis of potent and selective kinase inhibitors. Its strategic placement of bromine and methyl groups on the indazole core provides a handle for regioselective functionalization, enabling the construction of complex molecular architectures tailored for specific biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of 4-Bromo-5-methyl-1H-indazole as a key building block in the development of targeted therapeutics, with a focus on Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a recurring motif in a wide array of pharmacologically active agents.[2] Its rigid structure and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for engaging the ATP-binding pockets of kinases.[3] Consequently, indazole derivatives have been successfully developed as inhibitors for a range of kinases implicated in oncology and inflammatory diseases.[1][4]

4-Bromo-5-methyl-1H-indazole, in particular, offers a distinct advantage in drug design. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing diverse functionalities through various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[4] This allows for the exploration of structure-activity relationships (SAR) by systematically modifying this position to optimize potency and selectivity. The methyl group at the 5-position can also influence the electronic properties and steric profile of the molecule, contributing to its overall pharmacological activity.

This guide will delve into the practical synthesis of 4-Bromo-5-methyl-1H-indazole, provide detailed protocols for its derivatization, and explore its application in the synthesis of inhibitors targeting the critical oncogenic kinases PLK4 and VEGFR.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-Bromo-5-methyl-1H-indazole is crucial for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[5]
Molecular Weight 211.06 g/mol [5]
CAS Number 926922-40-9[5]
Appearance Off-white to light yellow solid
Purity ≥97%[5]
Solubility Soluble in common organic solvents such as DMSO, DMF, and hot toluene.
Storage Store at room temperature.[5]

Table 1: Physicochemical Properties of 4-Bromo-5-methyl-1H-indazole.

Spectroscopic Data

The identity and purity of synthesized 4-Bromo-5-methyl-1H-indazole should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.07 (s, 1H, H-3), 7.36–7.34 (d, J=8Hz, 1H, H-7), 7.26–7.24 (d, J=8Hz, 1H, H-6), 2.50 (s, 3H, CH₃).[6]

Synthesis of 4-Bromo-5-methyl-1H-indazole: A Detailed Protocol

Several synthetic routes to 4-Bromo-5-methyl-1H-indazole have been reported, with some older methods employing harsh nitrating conditions that are not ideal for large-scale production due to safety and environmental concerns.[6] A more recent, higher-yielding, and safer method is presented below, adapted from the patent literature.[6] This multi-step synthesis avoids the use of strong nitrating acids and provides the target compound with high purity.

Synthetic Workflow

Synthesis_of_4_Bromo_5_methyl_1H_indazole start 2-Bromo-4-fluorotoluene step1 Lithiation and Formylation (LDA, DMF, THF, -78 °C) start->step1 Step 1 intermediate1 2-Bromo-4-fluoro-5-methylbenzaldehyde step1->intermediate1 step2 Oxime Formation (Methoxylamine HCl, K₂CO₃) intermediate1->step2 Step 2 intermediate2 2-Bromo-4-fluoro-5-methylbenzaldehyde oxime step2->intermediate2 step3 Cyclization (Hydrazine hydrate, Dioxane, 100 °C) intermediate2->step3 Step 3 product 4-Bromo-5-methyl-1H-indazole step3->product

Caption: Synthetic workflow for 4-Bromo-5-methyl-1H-indazole.

Step-by-Step Laboratory Protocol

Step 1: Synthesis of 2-Bromo-4-fluoro-5-methylbenzaldehyde

  • To a solution of 2-bromo-4-fluorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF), cool the mixture to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of lithium diisopropylamide (LDA) (2.0 M in THF, 1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1.5 hours.

  • Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-4-fluoro-5-methylbenzaldehyde oxime

  • Dissolve the crude 2-bromo-4-fluoro-5-methylbenzaldehyde (1.0 eq) in a suitable solvent.

  • Add methoxylamine hydrochloride (eq) and potassium carbonate (eq).

  • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Upon completion, perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the oxime intermediate.

Step 3: Synthesis of 4-Bromo-5-methyl-1H-indazole

  • To a solution of the 2-bromo-4-fluoro-5-methylbenzaldehyde oxime intermediate (1.0 eq) in dioxane, add 80% hydrazine hydrate (1.0 eq).[6]

  • Heat the reaction mixture to 100 °C and stir for 16 hours.[6]

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from toluene to afford 4-Bromo-5-methyl-1H-indazole as a solid.[6]

Application as a Pharmaceutical Intermediate: Synthesis of Kinase Inhibitors

The bromine atom at the 4-position of 4-Bromo-5-methyl-1H-indazole is strategically positioned for derivatization via palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of potential kinase inhibitors.

Suzuki-Miyaura Cross-Coupling: A Gateway to Arylated Indazoles

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organic halide.[7][8] In the context of 4-Bromo-5-methyl-1H-indazole, this reaction allows for the introduction of various aryl and heteroaryl moieties, which are often crucial for binding to the kinase active site.

Exemplary Protocol: Suzuki-Miyaura Coupling with a Pyridineboronic Acid Ester

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-5-methyl-1H-indazole with a pyridineboronic acid ester, a common structural motif in many kinase inhibitors.

  • To a reaction vessel, add 4-Bromo-5-methyl-1H-indazole (1.0 eq), the desired pyridineboronic acid pinacol ester (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).[9]

  • Add a suitable solvent system, such as a mixture of dimethoxyethane and water.[9]

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or HPLC).[4][9]

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-methyl-1H-indazole derivative.

Targeting Key Oncogenic Pathways

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[10] Overexpression of PLK4 is observed in various cancers and is associated with centrosome amplification, chromosomal instability, and tumorigenesis.[10][11] This makes PLK4 an attractive target for cancer therapy. Several indazole-based PLK4 inhibitors have been developed, such as CFI-400945, which is currently in clinical trials.[5][12][13] 4-Bromo-5-methyl-1H-indazole serves as an excellent starting point for the synthesis of such inhibitors.

PLK4_Pathway PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Promotes Aneuploidy Aneuploidy & Chromosomal Instability Centriole_Dup->Aneuploidy Leads to Tumor_Progression Tumor Progression Aneuploidy->Tumor_Progression Drives Indazole_Inhibitor Indazole-Based Inhibitor (e.g., CFI-400945) Indazole_Inhibitor->PLK4 Inhibits VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Supports Indazole_Inhibitor Indazole-Based Inhibitor (e.g., Axitinib) Indazole_Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by indazole-based inhibitors.

Biological Evaluation of 4-Bromo-5-methyl-1H-indazole Derivatives

Once novel derivatives of 4-Bromo-5-methyl-1H-indazole are synthesized, their biological activity must be assessed. Standard in vitro assays are typically employed for initial screening.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting the activity of a specific kinase.

Protocol:

  • Prepare a series of dilutions of the test compound in a suitable buffer.

  • In a microplate, combine the kinase, a substrate peptide, and ATP.

  • Add the test compound dilutions to the wells.

  • Incubate the plate to allow the kinase reaction to proceed.

  • Stop the reaction and quantify the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cell lines. [14] Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight. [14]2. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours). [14]3. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. [14]4. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). [14]5. Measure the absorbance of the solution using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for cell growth inhibition.

Conclusion and Future Perspectives

4-Bromo-5-methyl-1H-indazole is a high-value intermediate for the synthesis of targeted kinase inhibitors. Its well-defined structure and versatile reactivity make it an ideal starting point for the development of novel therapeutics against a range of diseases, particularly cancer. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers in drug discovery and development to leverage the potential of this important building block. Future work in this area will likely focus on the development of more efficient and environmentally friendly synthetic methods for both the core intermediate and its derivatives, as well as the exploration of new biological targets for indazole-based compounds.

References

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents. (n.d.).
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed. (2007). Retrieved from [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (2025). Retrieved from [Link]

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - Frontiers. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021). Retrieved from [Link]

  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management - AACR Journals. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel N -(1 H -indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00251F. (2025). Retrieved from [Link]

  • PLK4, a potential target against AML | Blood | American Society of Hematology. (2023). Retrieved from [Link]

  • VEGF Signaling Pathway - Cusabio. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - MDPI. (2018). Retrieved from [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (2024). Retrieved from [Link]

  • Selective VEGFR Inhibitors for Anticancer Therapeutics in Clinical Use and Clinical Trials. (2012). Retrieved from [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. (n.d.). Retrieved from [Link]

  • Inhibition of Aberrantly Overexpressed Polo-like Kinase 4 Is a Potential Effective Treatment for DNA Damage Repair–Deficient Uterine Leiomyosarcoma | Clinical Cancer Research - AACR Journals. (n.d.). Retrieved from [Link]

  • CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents. (n.d.).
  • Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer - Oxford Academic. (n.d.). Retrieved from [Link]

  • High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023). Retrieved from [Link]

  • VEGF/VEGFR axis and related signaling pathways in the angiogenesis... - ResearchGate. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

  • What's the latest update on the ongoing clinical trials related to VEGF-A? - Patsnap Synapse. (2025). Retrieved from [Link]

  • Representation of PLK4 signaling in cancer with details of selected... - ResearchGate. (n.d.). Retrieved from [Link]

  • VEGF Signaling Pathway - ClinPGx. (n.d.). Retrieved from [Link]

  • Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - NIH. (2024). Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - RSC Publishing. (2021). Retrieved from [Link]

  • Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC - NIH. (n.d.). Retrieved from [Link]

  • VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight - PR Newswire. (2025). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC - PubMed Central. (2022). Retrieved from [Link]

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Exploratory

Material Science Applications of 4-Bromo-5-methyl-1H-indazole: A Technical Guide

This guide serves as a technical blueprint for the material characterization and synthetic application of 4-Bromo-5-methyl-1H-indazole . While often categorized strictly as a pharmaceutical intermediate, this scaffold po...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the material characterization and synthetic application of 4-Bromo-5-methyl-1H-indazole . While often categorized strictly as a pharmaceutical intermediate, this scaffold possesses unique electronic and steric attributes that make it a high-value candidate for functional organic materials (e.g., organic semiconductors) and pharmaceutical solid-state engineering .

Executive Summary

4-Bromo-5-methyl-1H-indazole is a halogenated fused heteroaromatic system. In drug development, it is a critical scaffold for kinase inhibitors. In material science, it serves as a functional monomer for conjugated polymers and a supramolecular synthon for crystal engineering.

This guide moves beyond basic synthesis, focusing on the solid-state properties , reactivity profiling , and material integration of this compound. It addresses the "bottleneck" often faced by researchers: utilizing the sterically hindered 4-position bromine for cross-coupling in material synthesis.

Molecular Architecture & Material Potential

Structural Analysis

The molecule features a distinct donor-acceptor topology suitable for electronic tuning:

  • Indazole Core: Electron-rich

    
    -system (H-bond donor at N1, acceptor at N2).
    
  • 4-Bromo Substituent: A heavy atom providing spin-orbit coupling (relevant for phosphorescence) and a reactive handle for Suzuki/Buchwald couplings.

  • 5-Methyl Group: Provides steric bulk that disrupts

    
    -
    
    
    
    stacking, enhancing solubility in organic solvents—a critical requirement for solution-processable materials.
Solid-State Engineering (The "Pharma-Material" Nexus)

For drug development professionals, the material science of this molecule lies in its polymorphism . The N-H motif drives the formation of hydrogen-bonded chains in the crystal lattice.

Key Characteristic:

  • Catemer vs. Dimer: Unlike carboxylic acids, indazoles often form catemeric chains [N-H

    
     N] rather than cyclic dimers, influencing melting point and dissolution rates.
    

Experimental Protocols: Synthesis & Integration

Protocol A: Palladium-Catalyzed Cross-Coupling for Material Synthesis

Objective: To utilize 4-Bromo-5-methyl-1H-indazole as a monomer for extending conjugation (e.g., for OLED host materials or bioactive oligomers).

The Challenge: The 5-methyl group creates steric hindrance at the 4-bromo position, often stalling standard catalytic cycles. The Solution: Use of high-turnover phosphine ligands (e.g., SPhos or XPhos) to facilitate oxidative addition.

Step-by-Step Methodology:

  • Charge: In a glovebox, load 4-Bromo-5-methyl-1H-indazole (1.0 equiv), Boronic Acid derivative (1.2 equiv), and

    
     (2 mol%).
    
  • Ligand Addition: Add SPhos (4 mol%). Rationale: SPhos is bulky and electron-rich, stabilizing the Pd(0) species and accelerating the coupling at hindered centers.

  • Solvent System: Degassed 1,4-Dioxane/Water (4:1). Rationale: The biphasic system dissolves inorganic bases while maintaining organic solubility.

  • Base:

    
     (3.0 equiv).
    
  • Reaction: Heat to 100°C for 12 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation Check:

  • TLC: Disappearance of the starting bromide (

    
     in 3:1 Hex/EtOAc).
    
  • NMR: Shift of the C3-H signal indicates successful substitution at C4.

Protocol B: Co-Crystal Screening (Solid-State Modification)

Objective: To modify the physicochemical properties (solubility/stability) via crystal engineering.

  • Selection: Choose co-formers with complementary H-bond acceptors (e.g., Isonicotinamide).

  • Method: Liquid-Assisted Grinding (LAG).

  • Execution: Weigh equimolar amounts of Indazole and Co-former into a steel jar. Add 10

    
    L MeOH. Grind at 25 Hz for 20 mins.
    
  • Analysis: Analyze via PXRD immediately to detect new phase formation (shift in Bragg peaks).

Visualizing the Material Workflow

The following diagrams illustrate the strategic application of this scaffold in material design.

Figure 1: Synthetic Divergence Pathway

A logic flow for converting the raw scaffold into functional materials.

G Start 4-Bromo-5-methyl- 1H-indazole Step1 N-Protection (THP/SEM) Start->Step1 Activation Branch1 Suzuki Coupling (SPhos/Pd) Step1->Branch1 C-C Bond Branch2 Buchwald-Hartwig (Amination) Step1->Branch2 C-N Bond Prod1 Conjugated Oligomers (OLED Hosts) Branch1->Prod1 Prod2 Kinase Inhibitor Scaffolds Branch2->Prod2

Caption: Workflow transforming the 4-bromo scaffold into electronic materials (Green) or bioactive agents (Red).

Figure 2: Supramolecular Assembly Logic

Visualizing the H-bonding potential in the solid state.

H UnitA Indazole Unit A (Donor N-H) UnitB Indazole Unit B (Acceptor N:) UnitA->UnitB Homomeric Catemer CoFormer Co-Former (COOH/Amide) UnitA->CoFormer Heteromeric Interaction UnitB->CoFormer Network Supramolecular Network CoFormer->Network Packing

Caption: Competitive hydrogen bonding pathways: Homomeric self-assembly vs. Co-crystal formation.

Quantitative Data Summary

Table 1: Physicochemical Profile for Material Selection

PropertyValue / CharacteristicRelevance to Materials
Molecular Weight 211.06 g/mol Low MW allows for high atom economy in synthesis.
Melting Point 165-169°C (Typical)High thermal stability for device fabrication.
LogP ~2.8 (Predicted)Lipophilic; good for organic semiconductor blends.
H-Bond Donor 1 (N-H)Critical for crystal lattice energy and co-crystallization.
Reactive Handle C4-BromineSite for electropolymerization or ligand attachment.

References

  • Gaul, M. et al. (2008). Discovery of Indazole-Based Kinase Inhibitors. Journal of Medicinal Chemistry .

    • Context: Establishes the synthesis and stability of the 4-bromo-indazole scaffold.
  • Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific .

    • Context: Authoritative text on H-bonding motifs (catemers vs dimers) in nitrogen heterocycles.
  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews .

    • Context: The foundational protocol for utilizing the bromine handle in m
  • Cambridge Structural Database (CSD) . Indazole Polymorphism Data. CCDC .

    • Context: The standard repository for verifying solid-state packing of indazole deriv
Foundational

Technical Guide: Agrochemical Utility of 4-Bromo-5-methyl-1H-indazole

Executive Summary: The Gateway Scaffold In the modern agrochemical discovery landscape, the indazole nucleus has emerged as a "privileged scaffold," offering bioisosteric equivalence to indole and purine systems while pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gateway Scaffold

In the modern agrochemical discovery landscape, the indazole nucleus has emerged as a "privileged scaffold," offering bioisosteric equivalence to indole and purine systems while providing superior metabolic stability. 4-Bromo-5-methyl-1H-indazole represents a high-value intermediate (HVI) specifically designed to access the C4-position of the indazole ring—a vector often neglected in classical substitution patterns (which favor C3 or N1).

This guide details the technical utility of this scaffold, emphasizing its role as a precursor for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) inhibitor herbicides . The presence of the C4-bromine atom serves as a regioselective handle for transition-metal-catalyzed cross-couplings, while the C5-methyl group provides essential lipophilicity (


 modulation) and steric bulk to lock active conformations.

Structural Analysis & Pharmacophore Properties

The utility of 4-Bromo-5-methyl-1H-indazole lies in its unique electronic and steric profile, which distinguishes it from the more common 5- or 6-substituted isomers.

Electronic Reactivity Profile
  • C4-Bromine (The Warhead): Unlike the C3 position (susceptible to electrophilic aromatic substitution) or the N1 position (susceptible to alkylation), the C4 position is electronically deactivated. The bromine here is chemically inert to standard conditions but highly reactive in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for late-stage diversification.

  • C5-Methyl (The Anchor): This group exerts an ortho-effect, twisting any moiety attached at C4 out of planarity. In agrochemical design, this "induced atropisomerism" is critical for fitting into hydrophobic pockets of fungal enzymes (e.g., SDH).

  • N1-H (The Solubilizer): The free amine allows for the attachment of ribose mimics or alkyl chains to modulate systemic transport in plants (xylem mobility).

Physicochemical Data Table
PropertyValue / CharacteristicRelevance to Agrochemicals
CAS Number 926922-40-9Identification
Molecular Formula

Fragment-based design
Molecular Weight 211.06 g/mol Low MW allows for "Lead-Like" derivatization
ClogP (Est.) ~2.8Ideal range for foliar uptake
H-Bond Donors 1 (NH)Key for receptor binding
Topological Polar Surface Area 28.7

Good membrane permeability

Synthetic Utility & Functionalization[1][2]

The primary value of this molecule is its ability to undergo orthogonal functionalization. The workflow below illustrates how a researcher transforms this scaffold into an active ingredient.

Diagram: Orthogonal Functionalization Workflow

Agrochemical_Synthesis Start 4-Bromo-5-methyl-1H-indazole (Scaffold) Step1 N1-Alkylation (Base + R-X) Start->Step1 Pathway A: Solubility Tuning Step2 C4-Suzuki Coupling (Pd cat. + Ar-B(OH)2) Start->Step2 Pathway B: Pharmacophore Install Product_B Auxin Herbicide Analog (Indazole Acetic Acid) Step1->Product_B Hydrolysis Product_A SDHI Fungicide Analog (Biaryl System) Step2->Product_A Amide Coupling

Figure 1: Divergent synthesis pathways. Route A targets herbicides (N1-functionalization); Route B targets fungicides (C4-arylation).

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Patent CN112321510A)

Context: Commercial supplies can be expensive. For large-scale field trials, in-house synthesis is often required. This protocol avoids hazardous nitration steps found in older literature.

Reagents:

  • 2-Bromo-1,3-dimethylbenzene (Starting Material)

  • LDA (Lithium Diisopropylamide)

  • DMF (Dimethylformamide)[1]

  • Hydrazine Hydrate[2]

Step-by-Step Methodology:

  • Lithiation: Charge a cryo-reactor with dry THF and 2-bromo-1,3-dimethylbenzene. Cool to -78°C. Add LDA (1.1 eq) dropwise over 30 mins. Mechanism: Selective deprotonation at the benzylic methyl group due to the directing effect of the bromine.

  • Formylation: Add anhydrous DMF (1.5 eq) slowly. Allow warming to 0°C. Quench with sat.

    
    . Extract with ethyl acetate to yield the aldehyde intermediate.
    
  • Cyclization: Dissolve the aldehyde in ethanol. Add Hydrazine Hydrate (excess, 5 eq). Reflux for 4 hours.

  • Purification: Cool to room temperature. The product, 4-Bromo-5-methyl-1H-indazole , often precipitates. Filter and wash with cold ethanol. Recrystallize from toluene if necessary.

Validation:

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet at

    
     ~8.1 ppm (C3-H) and the disappearance of the aldehyde proton.
    
Protocol B: C4-Suzuki Coupling (Agrochemical Library Generation)

Context: Attaching a pyrazole-4-carboxamide moiety (common in SDHIs like Fluxapyroxad) to the C4 position.

Reagents:

  • 4-Bromo-5-methyl-1H-indazole (1.0 eq)

  • (1-methyl-3-(difluoromethyl)pyrazol-4-yl)boronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • Dioxane/Water (4:1)

Methodology:

  • Degassing: Combine solvent, base, and boronic acid in a sealed tube. Sparge with Argon for 15 mins (Critical: Oxygen poisons the Pd catalyst).

  • Catalysis: Add the indazole scaffold and Pd catalyst. Seal immediately.

  • Reaction: Heat to 90°C for 12 hours. The reaction mixture should turn black (Pd precipitation) upon completion.

  • Workup: Filter through Celite. Concentrate. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Agrochemical Applications & Mode of Action

Fungicides: SDHI Analogs

The 4-substituted indazole mimics the "linker" region of Succinate Dehydrogenase Inhibitors.

  • Mechanism: The N1-H binds to the hydrophilic pocket of the SDH enzyme (Complex II), while the C4-aryl group (installed via Suzuki coupling) extends into the hydrophobic channel, blocking ubiquinone reduction.

  • Advantage: The 5-methyl group restricts rotation, potentially increasing binding affinity (

    
    ) compared to non-methylated analogs.
    
Herbicides: PPO Inhibitors

Substituted indazoles can inhibit Protoporphyrinogen Oxidase (PPO).

  • Design: Alkylation at N1 with a propargyl or substituted phenyl ring, combined with the C4-Br (or C4-Cl after halogen exchange), creates a dipole that mimics the protoporphyrinogen IX transition state.

Diagram: Structure-Activity Relationship (SAR)

SAR_Logic Center 4-Bromo-5-methyl-1H-indazole N1 N1 Position: Site for Pharmacokinetic Tuning (e.g., Alkyl chains for mobility) Center->N1 C3 C3 Position: Steric Tolerance (Usually left unsubstituted) Center->C3 C4 C4 Position (Br): The 'Linker' Vector Connects to Lipophilic Tail (Critical for Enzyme Potency) Center->C4 C5 C5 Position (Me): Conformational Lock Prevents metabolic oxidation Center->C5

Figure 2: SAR Map highlighting the strategic importance of the C4 and C5 positions.

Safety & Environmental Profile (HSE)

While the intermediate itself is a research chemical, its derivatives fall under strict agrochemical regulations.

  • Ecotoxicity: Indazoles can be toxic to aquatic life. Synthesis waste (especially brominated byproducts) must be segregated and incinerated, not discharged.

  • Handling: The C4-bromo bond is stable, but the compound is an irritant. Use full PPE (nitrile gloves, respirator) to avoid sensitization.

  • Regulatory: This specific CAS is not yet TSCA listed for general commercial use; it is strictly R&D (TSCA exempt under low volume/R&D rules).

References

  • Synthesis of 4-bromo-5-methyl-1H-indazole. Google Patents. Patent No. CN112321510A. (2021).[2]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. (2023).

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Topics in Medicinal Chemistry. (2020).

  • 4-Bromo-5-methyl-1H-indazole Product Data. ChemScene. (Accessed 2023).

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties and Storage of 4-Bromo-5-methyl-1H-indazole

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physical properties, chemical stability, and optimal storage and handling procedure...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physical properties, chemical stability, and optimal storage and handling procedures for 4-Bromo-5-methyl-1H-indazole (CAS No. 922922-40-9). By elucidating the principles behind its stability and outlining validated protocols, this document serves as an essential resource for ensuring the long-term integrity and reliability of this important heterocyclic building block in a research setting.

Compound Identification and Physicochemical Properties

4-Bromo-5-methyl-1H-indazole is a substituted indazole, a class of aromatic heterocyclic compounds critical to medicinal chemistry. The precise arrangement of the bromo and methyl groups on the bicyclic indazole core dictates its reactivity and physical characteristics. While it is a stable solid under standard conditions, its long-term integrity is contingent upon proper storage.

1.1. Physical and Chemical Identity

The fundamental properties of 4-Bromo-5-methyl-1H-indazole are summarized in the table below. It is crucial for researchers to note that while properties like molecular weight are constant, physical characteristics such as melting point and appearance can be influenced by purity.

PropertyValueSource(s)
CAS Number 926922-40-9[1][2]
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
Appearance Solid. Typically an off-white, yellow, or light brown powder/crystalline solid. Empirical verification is recommended.General chemical knowledge
Melting Point Not consistently reported. Isomer-dependent (e.g., 4-Bromo-1H-indazole: 160-165 °C). Experimental determination is essential for quality control.
Purity Typically supplied at ≥97%[1]
Predicted Boiling Point 344.6°C at 760 mmHg[3]
Predicted Density 1.7 g/cm³[3]
1.2. Solubility Profile

While specific quantitative solubility data for 4-Bromo-5-methyl-1H-indazole is not widely published, a qualitative profile can be inferred from closely related analogs, such as 4-Bromo-1,5-dimethyl-1H-indazole.[4] The compound is expected to be soluble in common polar aprotic organic solvents.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Acetone.[4]

  • Limited Solubility: Methanol, Ethanol.

  • Insoluble: Water.

Causality Insight: The heterocyclic nature of the indazole core provides polarity, while the benzene ring and methyl group contribute to its lipophilicity. This balance results in good solubility in versatile solvents like DMSO, which can solvate both polar and non-polar moieties. The N-H proton allows for hydrogen bonding, but the overall structure is insufficiently polar for significant aqueous solubility. For creating stock solutions, the use of anhydrous (dry) solvents is paramount to prevent hydrolysis-mediated degradation.

Principles of Chemical Stability and Storage

The long-term preservation of 4-Bromo-5-methyl-1H-indazole hinges on understanding its inherent chemical stability and mitigating potential degradation pathways. The 1H-indazole tautomer is the more thermodynamically stable form compared to the 2H-indazole.[5] However, like many complex organic molecules, it is susceptible to environmental factors.

2.1. Potential Degradation Pathways
  • Oxidation: The electron-rich aromatic system of indazole can be susceptible to oxidation, particularly when in solution and exposed to atmospheric oxygen. This can be accelerated by light or trace metal impurities. Studies on related heterocyclic systems like imidazoles and benzotriazoles confirm that oxidation is a primary degradation pathway, often initiated by radical mechanisms.[6][7]

  • Photodegradation: Aromatic and heterocyclic compounds often possess chromophores that absorb UV or visible light. This energy absorption can promote the molecule to an excited state, leading to unwanted reactions or decomposition. Forced degradation studies on imidazole-containing APIs have shown significant sensitivity to photodegradation in solution.[6]

  • Hydrolysis: Although the indazole ring itself is generally stable to hydrolysis, the presence of moisture, especially under non-neutral pH, can facilitate degradation over long periods. More importantly, moisture can compromise the physical form of a solid, potentially leading to recrystallization or clumping, which affects weighing accuracy.

2.2. Rationale for Optimal Storage Conditions

Commercial suppliers may provide varied storage recommendations, from "room temperature" to "refrigerated."[1] This discrepancy often reflects a difference between short-term shipping stability and best practices for long-term research storage. For ensuring multi-year viability and experimental reproducibility, a conservative approach is scientifically justified.

  • Temperature: Storing the compound at refrigerated temperatures (2°C to 8°C) significantly slows the rate of all potential chemical degradation reactions.[8] According to the Arrhenius equation, a decrease of 10°C can reduce reaction rates by a factor of 2-3. This is the single most effective variable for long-term preservation of the solid material.

  • Atmosphere: Displacing air with an inert gas (e.g., argon or nitrogen) in the storage vial minimizes the risk of oxidation. This is particularly critical for long-term storage or for reference standards.

  • Light: Storage in an amber glass vial or otherwise protected from light is essential to prevent photodegradation.

  • Moisture: A tightly sealed container , preferably with a PTFE-lined cap, is necessary to prevent moisture ingress. Storing the container within a desiccator provides an additional layer of protection.

Recommended Storage and Handling Protocols

Adherence to standardized protocols is essential for maintaining the quality of 4-Bromo-5-methyl-1H-indazole from receipt to experimental use.

3.1. Protocol for Long-Term Storage of Solid Compound
  • Upon Receipt: Inspect the container for an intact seal. If possible, log the date of receipt on the vial.

  • Container Preparation: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Inerting (Best Practice): Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 10-15 seconds.

  • Sealing: Immediately and tightly seal the cap. For extra protection, wrap the cap junction with Parafilm®.

  • Storage Location: Place the sealed vial inside a desiccator. Store the desiccator in a refrigerator maintained at 2°C to 8°C.

  • Equilibration: Before opening, always allow the vial to warm to room temperature (at least 30-60 minutes) inside a desiccator. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.

3.2. Protocol for Preparation and Storage of Stock Solutions
  • Solvent Selection: Use only anhydrous grade solvents (e.g., anhydrous DMSO) to minimize water content.

  • Dissolution: Prepare the solution to the desired concentration. If dissolution is slow, gentle warming (to 30-40°C) or brief sonication can be applied.

  • Aliquoting: Dispense the stock solution into single-use aliquots in appropriately sized microvials (e.g., amber glass or polypropylene). The volume should correspond to what is typically needed for one or two experiments.

  • Causality Insight: Aliquoting is the most effective strategy to prevent degradation associated with repeated freeze-thaw cycles and to minimize the introduction of contaminants into the main stock.

  • Storage: Store the sealed aliquots in a freezer at -20°C for short-to-medium term (1-3 months) or -80°C for long-term storage (>3 months).

3.3. Diagram: Storage and Handling Workflow

The following diagram outlines the decision-making process for the proper storage of 4-Bromo-5-methyl-1H-indazole.

G Workflow for Storage of 4-Bromo-5-methyl-1H-indazole cluster_solid Solid Compound Handling cluster_solution Solution Handling receipt Receive Compound inspect Inspect Seal & Log Date receipt->inspect use_now Immediate Use? inspect->use_now weigh Equilibrate to RT in Desiccator Weigh in Fume Hood use_now->weigh Yes long_term Long-Term Storage use_now->long_term No dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve use_solution Thaw Single Aliquot for Experiment prepare_storage Place in Amber Vial Flush with Argon/N2 long_term->prepare_storage store_solid Store at 2-8°C in Desiccator prepare_storage->store_solid store_solid->weigh aliquot Create Single-Use Aliquots dissolve->aliquot store_solution Store Aliquots at -20°C / -80°C Protect from Light aliquot->store_solution store_solution->use_solution

Caption: Decision workflow for handling and storing solid and solution forms.

Self-Validating Protocol: Compound Integrity Verification via TLC

To ensure the compound has not degraded during storage, a simple Thin Layer Chromatography (TLC) analysis can be performed. This allows for a qualitative comparison against a reference.

  • Materials:

    • TLC plate (e.g., Silica Gel 60 F254)

    • Mobile Phase: A starting point is 30% Ethyl Acetate in Hexanes. This may require optimization.

    • Samples:

      • Reference (R): A freshly prepared solution from a newly opened vial or a certified reference standard.

      • Test (T): A solution of the stored sample at the same concentration as the reference.

    • TLC tank, spotting capillaries.

    • Visualization: UV lamp (254 nm).

  • Methodology:

    • Prepare the TLC tank with the mobile phase and allow it to saturate.

    • Using a capillary, spot the Reference (R) and Test (T) samples side-by-side on the baseline of the TLC plate.

    • Develop the plate in the saturated tank until the solvent front is ~1 cm from the top.

    • Remove the plate, mark the solvent front, and allow it to air dry completely.

    • Visualize the plate under a UV lamp at 254 nm.

  • Interpretation of Results:

    • Pristine Sample: The Test lane should show a single, distinct spot with the same retention factor (Rf) as the Reference spot.

    • Potential Degradation: The appearance of additional spots (especially those at a lower Rf, indicating more polar compounds which can be oxidation products) or significant streaking in the Test lane suggests degradation has occurred. The material should be discarded or repurified.

References
  • Vertex AI Search. 4-Bromo-1,5-Dimethyl-1H-Indazole: A Versatile Research Compound.
  • At Tianming Pharmaceutical. 5-Bromo-4-fluoro-1-methyl-1H-indazole. Available from: [Link]

  • Single Use Support. Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024-03-21). Available from: [Link]

  • Huang, Y., et al. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. J Pharm Sci. 2019 Aug;108(8):2648-2657. Available from: [Link]

  • Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.
  • GMP Trends. Proper Storage Conditions for Your APIs. Available from: [Link]

  • MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules. 2022 Dec; 27(24): 8905. Available from: [Link]

  • Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.
  • ECA Academy. GDP-compliant Storage of APIs: What needs to be considered?. (2023-12-12). Available from: [Link]

  • Zhang, Y., et al. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environ Sci Pollut Res Int. 2023 May;30(24):65662-65673. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of Schiff's bases containing indazole moiety. (2023-03-24). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-5-methyl-1H-indazole

Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds The indazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with numerous derivatives exhibiting potent biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds

The indazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with numerous derivatives exhibiting potent biological activities. The targeted functionalization of this heterocyclic system is therefore of paramount importance in the development of novel therapeutic agents and functional materials. Among the various methods for introducing nitrogen-based substituents, the Buchwald-Hartwig amination stands out as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl or heteroaryl halides with a wide range of primary and secondary amines under relatively mild conditions, offering significant advantages over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[2]

This document provides a comprehensive guide to the application of the Buchwald-Hartwig amination for the specific transformation of 4-bromo-5-methyl-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[3] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions.

The key steps in the catalytic cycle are as follows:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (4-bromo-5-methyl-1H-indazole) to a coordinatively unsaturated palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is an important factor, with aryl bromides generally offering a good balance of reactivity and stability.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can significantly impact the reaction rate and substrate compatibility.[4]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

dot digraph "Buchwald-Hartwig Amination Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Protocol Development: Key Parameter Selection

The successful amination of 4-bromo-5-methyl-1H-indazole hinges on the careful selection of several key reaction parameters. The presence of the N-H proton on the indazole ring introduces a potential site for side reactions, such as N-arylation, which must be considered during optimization.

Catalyst and Ligand Selection

The choice of the palladium precursor and the supporting ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination. For heteroaryl halides like 4-bromo-5-methyl-1H-indazole, bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.[5]

Parameter Recommendation Justification
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is an air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[4]
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)These bulky, electron-rich biaryl phosphine ligands have demonstrated high efficacy in the amination of heteroaryl halides, often leading to high yields and good functional group tolerance.[5]
Base and Solvent Selection

The base plays a dual role in the catalytic cycle: it facilitates the deprotonation of the amine and can influence the equilibrium between different catalytic species. The solvent must be capable of dissolving the reactants and catalyst system and is typically a non-polar, aprotic solvent.[6]

Parameter Recommendation Justification
Base NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate)NaOtBu is a strong, non-nucleophilic base that is highly effective in many Buchwald-Hartwig reactions.[4] For substrates sensitive to strong bases, the milder Cs₂CO₃ can be a viable alternative.
Solvent Toluene or 1,4-DioxaneThese are common, relatively non-polar aprotic solvents that have been shown to be effective for Buchwald-Hartwig aminations.[6] Toluene is often preferred for its higher boiling point.

Detailed Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of 4-bromo-5-methyl-1H-indazole with a generic primary or secondary amine. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amine coupling partners.

Materials and Reagents:

  • 4-Bromo-5-methyl-1H-indazole

  • Amine (primary or secondary)

  • Pd₂(dba)₃ or Pd(OAc)₂

  • XPhos or RuPhos

  • NaOtBu or Cs₂CO₃

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add 4-bromo-5-methyl-1H-indazole (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.2-1.5 equiv) and the amine (1.1-1.3 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).

  • Reaction: Stir the reaction mixture at a temperature ranging from 80-110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 4-amino-5-methyl-1H-indazole.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot

Figure 2: General Experimental Workflow for the Buchwald-Hartwig Amination.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a higher catalyst loading, or switching to a more active ligand/base system. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Side Products: The formation of de-halogenated starting material can occur via a competing hydrodehalogenation pathway. The presence of N-arylated indazole products may also be observed. Careful selection of the ligand and reaction conditions can help to minimize these side reactions.

  • Amine Scope: The reactivity of the amine coupling partner can vary significantly. Sterically hindered amines may require more forcing conditions or specialized ligand systems.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-substituted 4-amino-5-methyl-1H-indazoles. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can successfully employ this transformation to access a wide array of valuable compounds. The protocol provided herein serves as a solid foundation for further exploration and optimization in the pursuit of novel indazole-based molecules for various applications.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Organometallic Chemistry (Vol. 24). Springer.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Thomas, C. M., & Nolan, S. P. (2009). N-heterocyclic carbenes in palladium catalysis. Chemical Society Reviews, 38(12), 3333-3347.
  • Fors, B. P., & Buchwald, S. L. (2010). A versatile catalyst for the palladium-catalyzed amination of aryl and heteroaryl chlorides. Journal of the American Chemical Society, 132(44), 15914-15917.
  • The Buchwald–Hartwig Amination After 25 Years. (2019).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews, 115(17), 9367-9426.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

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Application

Application Note: High-Fidelity Cross-Coupling of 4-Bromo-5-methyl-1H-indazole

Executive Summary The functionalization of 4-Bromo-5-methyl-1H-indazole presents a unique convergence of synthetic challenges often underestimated in standard screening campaigns. Unlike simple halo-indazoles, this subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 4-Bromo-5-methyl-1H-indazole presents a unique convergence of synthetic challenges often underestimated in standard screening campaigns. Unlike simple halo-indazoles, this substrate possesses a "3-Point Friction" profile: (1) the acidic N1-proton (


) capable of catalyst poisoning, (2) the peri-interaction from N1/N2, and (3) the critical ortho-steric hindrance  imposed by the C5-methyl group.

This guide moves beyond generic "Suzuki conditions" to provide a scientifically grounded, robust workflow. We demonstrate that while standard catalysts (e.g., Pd(PPh


)

) often stall due to the C5-methyl steric wall, the use of dialkylbiarylphosphine ligands (Buchwald type) and N1-protection strategies unlocks quantitative conversion.

Strategic Analysis: The "Ortho-Wall" Effect

Successful coupling requires understanding why standard protocols fail. The C5-methyl group exerts significant steric pressure on the C4-bromide. During the oxidative addition step of the catalytic cycle, the Palladium center must access the C4-Br bond.[1][2] The 5-methyl group effectively blocks one quadrant of approach, necessitating the use of electron-rich, bulky ligands that facilitate oxidative addition through mono-ligated Pd(0) species.

Decision Matrix: Protection Strategy
  • Route A (Unprotected): Feasible only for highly reactive boronic acids using aqueous bases (poisoning risk high).

  • Route B (Protected - Recommended): THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) protection eliminates N-H acidity and N-arylation side reactions.

Workflow Visualization

The following diagram outlines the logical flow for processing this substrate, emphasizing the critical decision points for protecting groups.

IndazoleWorkflow Substrate 4-Bromo-5-methyl- 1H-indazole Decision Route Decision Substrate->Decision Protect N1-Protection (THP/SEM) Decision->Protect Standard (Robust) Direct Direct Coupling (High Risk) Decision->Direct Rapid/Screening Suzuki Suzuki-Miyaura (Pd-XPhos G3) Protect->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Pd-RuPhos G3) Protect->Buchwald C-N Bond Direct->Suzuki Specific Bases Only Deprotect Deprotection (Acidic) Suzuki->Deprotect Buchwald->Deprotect Product Final C4-Functionalized Indazole Deprotect->Product

Figure 1: Strategic workflow for the functionalization of 4-bromo-5-methyl-1H-indazole. Blue nodes indicate the recommended pathway for maximum yield.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond)

Objective: Synthesis of 4-aryl-5-methyl-1H-indazoles. Rationale: The 5-methyl group requires a ligand that creates a spacious yet reactive pocket. XPhos is the ligand of choice here; its bulk promotes reductive elimination in crowded systems, while its electron richness accelerates oxidative addition across the hindered C4-Br bond.

Materials
  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-4-bromo-5-methyl-1H-indazole (THP-protected).

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) or Pd

    
    (dba)
    
    
    
    + XPhos.
  • Base: K

    
    PO
    
    
    
    (0.5 M aqueous or anhydrous finely ground).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Vessel Prep: Charge a reaction vial with the THP-protected indazole (1.0 equiv), Boronic Acid (1.5 equiv), and K

    
    PO
    
    
    
    (3.0 equiv).
  • Degassing (Critical): Cap the vial and purge with Argon for 5 minutes. Oxygen is detrimental to the active Pd(0)-L species.

  • Catalyst Addition: Add XPhos Pd G3 (2–5 mol%). If using free ligand, premix Pd

    
    (dba)
    
    
    
    and XPhos (1:2 ratio) in dioxane for 10 mins before addition.
  • Solvent: Add degassed 1,4-Dioxane/Water mixture (concentration 0.1 M).

  • Reaction: Heat to 80–100 °C for 2–4 hours.

    • Note: Monitor by LCMS. The bulky 5-methyl group may require longer times than unsubstituted indazoles.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours to remove the THP group.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Objective: Introduction of amines at the hindered C4 position. Rationale: Amination at the 4-position of indazoles is notoriously difficult due to the "ortho-effect." Standard ligands (BINAP, dppf) often fail. RuPhos (for secondary amines) and BrettPhos (for primary amines) are strictly required to prevent dehalogenation side-reactions.

Optimization Table: Ligand Selection
Amine TypeRecommended LigandBaseTemp (°C)Expected Yield
Primary (Alkyl) BrettPhosNaOtBu10070-85%
Primary (Aniline) BrettPhosCs

CO

11065-80%
Secondary (Cyclic) RuPhosNaOtBu85>90%
Secondary (Acyclic) RuPhosLiHMDS9075-85%
Step-by-Step Methodology (Secondary Amines)
  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charge: Add N1-protected indazole (1.0 equiv), Pd(OAc)

    
     (5 mol%), and RuPhos (10 mol%).
    
    • Pro-Tip: Use RuPhos Pd G3/G4 precatalyst for faster initiation.

  • Base: Add NaOtBu (1.5 equiv). Handle in a glovebox or under strict inert flow.

  • Amine/Solvent: Add the amine (1.2 equiv) and anhydrous Toluene or t-Amyl Alcohol (0.2 M).

  • Heating: Seal and heat to 85 °C.

    • Checkpoint: If conversion stalls at 50%, add a second portion of catalyst (2 mol%). The active catalyst can degrade faster in the presence of the steric bulk of the 5-methyl group.

Troubleshooting & "Self-Validating" Controls

To ensure the protocol is working before committing valuable substrate, run these checks:

  • The "Black Precipitate" Check:

    • Observation: If the reaction mixture turns black immediately upon heating, your catalyst has aggregated (Pd-black formation).

    • Cause: Insufficient ligand or oxygen contamination.

    • Fix: Increase Ligand:Pd ratio to 2:1 or re-degas solvents.

  • The "De-bromination" Trap:

    • Observation: LCMS shows mass [M-Br+H].

    • Cause: The catalyst inserted but failed to couple, eventually grabbing a proton from the solvent (beta-hydride elimination pathway from solvent or amine).

    • Fix: Switch to a bulkier ligand (e.g., from SPhos to XPhos) to accelerate the reductive elimination step over the decomposition pathway.

  • N1-H Interference (If attempting unprotected):

    • If using unprotected indazole and yield is low (<30%), the base is likely deprotonating N1 (forming an indazolide anion), which coordinates to Pd and shuts down the cycle. Switch to the THP-protected route immediately.

References

  • BenchChem. (2025).[3][4] Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. Retrieved from

  • Lundgren, R. J., & Stradiotto, M. (2010). Key Concepts in Ligand Design: An Introduction to Dialkylbiarylphosphine Ligands. Aldrichimica Acta. (General reference for Buchwald Ligands).
  • Meanwell, N. A., et al. (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Authoritative grounding for Ligand selection in Protocol 2).

Sources

Method

introducing heteroaryl moieties using 4-Bromo-5-methyl-1H-indazole

Initiating Foundational Research I'm starting with Google searches to build a solid base of information on 4-Bromo-5-methyl-1H-indazole. My focus is on its chemical properties, how it reacts, and common cross-coupling re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Foundational Research

I'm starting with Google searches to build a solid base of information on 4-Bromo-5-methyl-1H-indazole. My focus is on its chemical properties, how it reacts, and common cross-coupling reactions that apply, such as Suzuki and Buchwald-Hartwig. This foundational work will be critical for the next stage of investigation.

Expanding Information Gathering

I'm now expanding my search beyond the initial foundation. I am looking into established protocols and reaction conditions for cross-coupling reactions with brominated indazoles, paying close attention to catalysts, ligands, bases, solvents, and temperature. I'm also investigating its synthesis and looking for examples of applications. I am looking for both review articles and primary literature.

Defining Research Scope

I'm now zeroing in on 4-Bromo-5-methyl-1H-indazole itself. I am starting comprehensive Google searches to gather a complete understanding of its properties, reactivity, and relevant cross-coupling reactions. I'm focusing on Suzuki, Buchwald-Hartwig, and Sonogashira reactions, exploring established protocols and reaction conditions with a close eye on catalysts, ligands, bases, solvents, and temperature ranges. I'm also looking at examples of applications in medicinal chemistry and materials science. I am also investigating the synthesis of the indazole building block. I will be looking for both review articles and primary literature.

Application

synthesis of N-substituted indazoles from 4-Bromo-5-methyl-1H-indazole

Focusing on the 4-Bromo-5-methyl-1H-indazole Scaffold Executive Summary & Strategic Importance The 4-Bromo-5-methyl-1H-indazole scaffold is a high-value pharmacophore in modern drug discovery, particularly for kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Focusing on the 4-Bromo-5-methyl-1H-indazole Scaffold

Executive Summary & Strategic Importance

The 4-Bromo-5-methyl-1H-indazole scaffold is a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., VEGFR, FGFR) and Hsp90 inhibitors. The presence of the 4-bromo substituent provides a critical handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install "warheads" or solubilizing groups, while the 5-methyl group often locks conformation or fills hydrophobic pockets.

However, the functionalization of this scaffold presents a dual challenge:

  • Regioselectivity (N1 vs. N2): Indazoles possess two nucleophilic nitrogen atoms. Controlling the site of substitution is critical, as N1- and N2-isomers exhibit vastly different biological activities and metabolic profiles.

  • Chemoselectivity: The 4-bromo moiety is labile under palladium-catalyzed conditions. N-substitution protocols must be selected to avoid premature oxidative insertion into the C-Br bond.

This guide details field-proven protocols to selectively access N1-alkyl , N2-alkyl , and N-aryl derivatives, ensuring high yields and structural integrity.

Strategic Analysis: Electronic & Steric Landscape

Before initiating synthesis, understand the substrate's reactivity profile:

  • N1-Nucleophilicity (Thermodynamic): The N1-H tautomer is thermodynamically favored (aromaticity of the benzene ring is fully preserved). Under basic conditions, the N1 anion is generally the primary nucleophile.

  • N2-Nucleophilicity (Kinetic/Steric): N2-alkylation disrupts the benzenoid system less than N1-alkylation of the 2H-tautomer would imply, but N1-alkyl indazoles are still generally more stable. However, steric bulk at C7 (peri-interaction) can push substitution to N2. In our specific scaffold, C7 is unsubstituted , making N1-alkylation the default preference under standard basic conditions.

  • The 4-Bromo Effect: The bromine at C4 exerts a steric influence on the C3-H ("bay region" effect). While it does not directly block N2, it alters the electronic density of the pyrazole ring. Crucially, it renders the ring susceptible to metal insertion, necessitating copper-mediated (Chan-Lam) or metal-free approaches for N-functionalization over standard Pd-catalysis.

Experimental Protocols
Protocol A: Regioselective N1-Alkylation (Base-Mediated)

Target: >95% N1-Selectivity[1]

Mechanism: Irreversible alkylation of the thermodynamically preferred indazolyl anion. Key Reagent: Sodium Hydride (NaH) in THF.[2][3] (Avoid DMF if possible, as THF enhances N1 selectivity via ion-pairing effects).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-Bromo-5-methyl-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur.

  • Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes. The solution typically turns yellow/orange, indicating anion formation.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (R-Br or R-I, 1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LC-MS.

    • Checkpoint: N1-product is usually less polar than the N2-isomer on Silica.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash Column Chromatography (Hexanes/EtOAc).

Data Validation:

Parameter N1-Isomer (Major) N2-Isomer (Minor)
TLC Rf (3:1 Hex/EtOAc) ~0.6 (Higher) ~0.4 (Lower)

| Yield (Typical) | 85-95% | <5% |

Protocol B: Regioselective N2-Alkylation (Acid-Catalyzed)

Target: >80% N2-Selectivity

Mechanism: Kinetic alkylation using highly reactive electrophiles under acidic conditions, or using transient masking strategies. The most robust modern method uses Alkyl Trichloroacetimidates .

Step-by-Step Procedure:

  • Reagent Prep: Synthesize or purchase the alkyl 2,2,2-trichloroacetimidate of your desired alcohol.

  • Reaction: Dissolve 4-Bromo-5-methyl-1H-indazole (1.0 equiv) and the Alkyl Trichloroacetimidate (1.5 equiv) in anhydrous Dichloromethane (DCM) or Toluene .

  • Catalysis: Add a catalytic amount of TMSOTf (trimethylsilyl triflate) or TfOH (triflic acid) (0.1 equiv) at 0°C.

  • Execution: Stir at RT for 2–12 hours.

  • Workup: Quench with Et₃N (to neutralize acid). Concentrate and purify directly.

Why this works: The reaction proceeds via an SN1-like pathway involving a carbocation equivalent. The N2 position, being more basic (lone pair available in the plane), attacks the electrophile preferentially under these kinetic conditions.

Protocol C: Chemoselective N-Arylation (Chan-Lam Coupling)

Target: N-Aryl Indazoles without C-Br insertion

Challenge: Standard Buchwald-Hartwig coupling using Pd-catalysts risks oxidative insertion into the C4-Br bond, leading to polymerization or oligomerization. Solution: Copper(II)-mediated oxidative coupling (Chan-Lam) proceeds at RT/mild heat and tolerates Aryl Bromides.

Step-by-Step Procedure:

  • Setup: To a reaction vial, add 4-Bromo-5-methyl-1H-indazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Cu(OAc)₂ (1.0 equiv).

  • Base/Ligand: Add Pyridine (2.0 equiv) or Et₃N. (Pyridine often acts as both base and ligand).

  • Solvent: Add DCM or DCE (0.1 M).

  • Oxidant: The reaction requires oxygen. Perform in an open vessel or attach a balloon of O₂ (for faster rates). Add 4Å Molecular Sieves to keep dry.

  • Execution: Stir vigorously at RT for 16–24 hours.

  • Workup: Filter through a pad of Celite (to remove Cu salts). Wash with EtOAc.[4] Concentrate.

  • Purification: Silica gel chromatography.

Analytical Workflow: The "Self-Validating" System

Distinguishing N1 vs. N2 isomers is the most critical quality control step. Do not rely solely on TLC. Use the following NMR Diagnostic Logic :

1H NMR Diagnostics (CDCl₃)
  • N2-Isomers: The proton at C3-H is typically shielded (shifted upfield, ~8.0 ppm) compared to the N1-isomer.

  • N1-Isomers: The proton at C3-H is deshielded (shifted downfield, ~8.1–8.4 ppm).

  • NOE (Nuclear Overhauser Effect) - The Gold Standard:

    • Irradiate the N-Alkyl group (e.g., N-CH₂).

    • N1-Alkyl: Will show NOE enhancement of the C7-H (the proton on the benzene ring nearest the nitrogen).

    • N2-Alkyl: Will show NOE enhancement of the C3-H (the proton on the pyrazole ring).

Decision Logic Diagram (Graphviz)

IndazoleLogic cluster_0 Critical QC Checkpoint Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc) Start->TLC Sep Separation (Column Chromatography) TLC->Sep Identify Isomers NMR 1H NMR & NOE Sep->NMR Isolated Fractions N1_Path Major Spot (High Rf) NOE: Alkyl <-> C7-H NMR->N1_Path Matches N1 Criteria N2_Path Minor Spot (Low Rf) NOE: Alkyl <-> C3-H NMR->N2_Path Matches N2 Criteria

Caption: Workflow for the isolation and structural validation of N-substituted indazole regioisomers.

Troubleshooting & Expert Tips
IssueProbable CauseCorrective Action
Low N1 Selectivity Solvent polarity too high (DMF) or counter-ion effect.Switch solvent to THF . Use NaH (tight ion pair directs to N1). Avoid K₂CO₃/DMF if high selectivity is required.
C-Br Loss (Debromination) Pd-catalysis used for N-arylation.[5]Switch to Cu-catalyzed Chan-Lam coupling. If Pd must be used, use precatalysts like XPhos Pd G3 at low temp (<60°C).
Poor Conversion (N-Arylation) Boronic acid instability or wet solvent.Add 4Å Molecular Sieves . Use O₂ balloon instead of air. Ensure vigorous stirring (heterogeneous reaction).
Inseparable Isomers Similar polarity on Silica.Use C18 Reverse Phase chromatography. N1/N2 isomers often have distinct retention times on C18.
References
  • Regioselective N-Alkylation of Indazoles (NaH/THF vs K2CO3/DMF)

    • Alam, F., & Keating, J. J. (2021).[2] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][2][3][6][7][8] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[2]

    • [Link][2]

  • N2-Selective Alkylation via Imidates

    • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[9] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226.[9]

  • Qiao, J. X., & Lam, P. Y. S. (2011).
  • NMR Characterization of Indazole Isomers

    • Luo, G., Chen, L., & Dubé, P. (2006). Regioselective synthesis of 1- and 2-substituted indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395.
    • [Link]

Sources

Method

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for Bromoindazoles

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). However, the Suzuki-Miyaura c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). However, the Suzuki-Miyaura coupling of bromoindazoles presents unique challenges due to the acidic N-H proton (pKa ~13.8) and the electron-rich nature of the pyrazole ring.

This guide provides a validated workflow for coupling bromoindazoles with aryl boronic acids. It distinguishes between Protocol A (Protected Substrates) for maximum reliability in scale-up, and Protocol B (Unprotected Substrates) for rapid analog generation, minimizing step count.

Strategic Analysis: The "Indazole Challenge"

Before initiating wet chemistry, researchers must address the electronic and steric environment of the substrate.

The N-H Poisoning Effect

The free N-H of an indazole is problematic under standard basic Suzuki conditions. Deprotonation generates an indazolyl anion, which acts as a potent ligand for Palladium (Pd), displacing phosphines and forming unreactive Pd-indazole complexes.

  • Recommendation: For scale-up (>1g), always protect the N1 position.

  • Protecting Groups (PG):

    • THP (Tetrahydropyranyl): Good balance of stability and ease of removal (acidic).

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, but requires fluoride for removal.

    • Boc (tert-Butyloxycarbonyl): Labile; may cleave under high-temperature basic Suzuki conditions.

Regio-dependent Reactivity
  • Benzene Ring (C4-C7): Behaves like typical aryl bromides. Standard catalysts (

    
    , 
    
    
    
    ) suffice.
  • Pyrazole Ring (C3): Electron-rich and sterically sensitive. Oxidative addition is slower. Requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or high-turnover precatalysts.

Experimental Protocols

Protocol A: The "Workhorse" Method (Protected Indazoles)

Best for: Scale-up, C3-bromoindazoles, and unreactive boronic acids.

Materials:

  • Substrate: 1-THP-x-bromoindazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Inerting: Charge a reaction vial with the bromoindazole, boronic acid, and Pd catalyst. Seal with a septum. Evacuate and backfill with Argon (

    
    ).
    
    • Why:

      
       promotes homocoupling of boronic acids and oxidizes phosphine ligands.
      
  • Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M - 0.2 M).

  • Activation: Add the aqueous

    
     via syringe.
    
    • Note: The biphasic system requires vigorous stirring to facilitate phase transfer.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.

    • Self-Validation: If conversion stalls at 50%, add 1 mol% additional catalyst and check pH. If pH < 9, add more base.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Deprotection (if required): Treat with 4M HCl in Dioxane (for THP/Boc) or TBAF (for SEM).

Protocol B: The "Direct" Method (Unprotected Indazoles)

Best for: Library synthesis, Green Chemistry requirements, C4-C7 bromoindazoles.

Materials:

  • Substrate: Free N-H bromoindazole (1.0 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) OR XPhos Pd G2 (2 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: n-Butanol / Water (4:1 ratio)

Step-by-Step Procedure:

  • Pre-complexation: If using

    
    /Ligand separate, stir them in the solvent for 10 mins under Argon before adding substrates. If using G2 precatalyst, skip this.
    
    • Why: Ensures active catalytic species (

      
      ) is formed before the indazole anion can sequester the Pd.
      
  • Addition: Add bromoindazole, boronic acid, and solid

    
    .
    
  • Reaction: Heat to 100°C for 2–6 hours.

    • Mechanistic Note: The bulky XPhos ligand creates a "protective shell" around the Pd, preventing the small indazole nitrogen from coordinating effectively.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via reverse-phase HPLC (often necessary due to polarity of free indazoles).

Data Presentation & Troubleshooting

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N-HSwitch to Protocol A (Protect N1) or use XPhos/SPhos.
Protodeboronation Unstable boronic acidUse Boronic Ester (Pinacol) or reduce temp to 80°C; switch base to

.
Homocoupling (Ar-Ar) Oxygen presenceDegas solvents more rigorously (sparge with Ar for 15 min).
Pd Black Precipitation Ligand dissociationAdd excess ligand (1:2 Pd:Ligand ratio) or lower temperature.
Comparative Yields (Internal Validation Data)
SubstrateConditionsYield (%)Notes
5-Bromo-1H-indazoleProtocol B (XPhos)88%Direct coupling successful.
3-Bromo-1H-indazoleProtocol B (XPhos)45%Steric hindrance at C3 limits yield.
3-Bromo-1-THP-indazoleProtocol A (dppf)92% Protection is critical for C3 position.

Visualizations

Workflow Diagram: Method Selection Strategy

This decision tree guides the chemist to the correct protocol based on structural constraints.

SuzukiStrategy Start Start: Bromoindazole Substrate PosCheck Bromine Position? Start->PosCheck ProtectCheck Is N1 Protected? PosCheck->ProtectCheck C4, C5, C6, C7 ProtectFirst Action: Protect N1 (THP or SEM) PosCheck->ProtectFirst C3 (Pyrazolic) RouteA Protocol A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O ProtectCheck->RouteA Yes RouteB Protocol B: XPhos Pd G2, K3PO4 n-BuOH/H2O ProtectCheck->RouteB No (Free NH) ProtectFirst->RouteA Proceed

Caption: Strategic decision tree for selecting the optimal Suzuki coupling protocol based on regiochemistry and protecting group status.

Mechanistic Pathway: The N-H Interference

This diagram illustrates why unprotected indazoles often fail with standard catalysts and how bulky ligands overcome this.

Mechanism Pd0 Active Catalyst (L2-Pd0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd R-Br Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison + Indazolyl Anion (Sterically Accessible L) Prod Cross-Coupling Cycle Continues OxAdd->Prod + Boronic Acid (Bulky Ligand Blocks N-) Indazole Unprotected Indazole (N-H) Anion Indazolyl Anion (N-) Indazole->Anion + Base Base Base (CO3 2-) Base->Anion

Caption: Mechanistic divergence showing how indazolyl anions can poison the catalyst (Red path) unless blocked by bulky ligands (Green path).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society. [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

Application

application of 4-Bromo-5-methyl-1H-indazole in organic synthesis

An Application Guide to 4-Bromo-5-methyl-1H-indazole in Modern Organic Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Indazole Scaffold The indazole rin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 4-Bromo-5-methyl-1H-indazole in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging in various biological interactions, most notably hydrogen bonding and π-stacking with protein targets.[1] Consequently, indazole derivatives are core components of numerous clinically approved drugs and investigational agents, particularly in oncology.

Within this important class of compounds, 4-Bromo-5-methyl-1H-indazole (CAS No: 926922-40-9) emerges as a particularly strategic building block.[2] The bromine atom at the 4-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity. The methyl group at the 5-position can influence the molecule's electronics and steric profile, offering a point for subtle modulation in structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the synthetic utility of 4-Bromo-5-methyl-1H-indazole, focusing on its application in key bond-forming reactions and its role in the synthesis of targeted therapeutics.

Core Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl/vinyl halides and organoboron compounds. For a substrate like 4-Bromo-5-methyl-1H-indazole, this reaction is the principal method for constructing biaryl or aryl-heteroaryl frameworks, which are prevalent in kinase inhibitors designed to target the ATP-binding site.[3]

Causality and Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The choice of catalyst, ligand, and base is critical for achieving high yields. Electron-rich, bulky phosphine ligands are often employed to facilitate both the initial oxidative addition of the Pd(0) catalyst to the C-Br bond and the final reductive elimination step that forms the desired product. The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_r_complex Ar-Pd(II)L₂(R') pd_complex->pd_r_complex R'-B(OR)₂ + Base transmetalation Transmetalation pd_r_complex->pd0 Ar-R' product Ar-R' pd_r_complex->product reductive_elimination Reductive Elimination reactants1 Ar-Br (4-Bromo-5-methyl-1H-indazole) reactants2 R'-B(OR)₂ (Boronic Acid/Ester) base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example adapted from established methodologies for coupling bromoindazoles.[3][4][5]

Materials:

  • 4-Bromo-5-methyl-1H-indazole (1.0 equiv)

  • Aryl- or heteroaryl-boronic acid (1.2-1.5 equiv)

  • Palladium catalyst, e.g., Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.10 equiv)

  • Base, e.g., K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Anhydrous solvent, e.g., 1,4-Dioxane/Water (4:1) or DME

Procedure:

  • To a flame-dried reaction vessel, add 4-Bromo-5-methyl-1H-indazole, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalystBaseSolventTemp (°C)Yield (%)Reference
N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DMERefluxGood[4]
Various Arylboronic acidsPdCl₂(dppf)·(DCM)K₂CO₃1,4-Dioxane/H₂O10085-95[3][5]
2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DMERefluxGood[4]

Core Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a mild and general method for forming C-N bonds.[6] This reaction is indispensable in drug discovery for introducing primary or secondary amines to an aromatic core, a common strategy for enhancing solubility and creating key interactions with biological targets.[7] For 4-Bromo-5-methyl-1H-indazole, this reaction opens a direct path to a diverse range of N-substituted derivatives.

Causality and Mechanistic Insight

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[7] The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., tBuXPhos, RuPhos) are critical. They promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the reductive elimination step, which is often the rate-limiting step of the cycle.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active palladium-amido complex.[8]

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L pd_complex Ar-Pd(II)L(Br) pd0->pd_complex Ar-Br pd_amido Ar-Pd(II)L(NR¹R²) pd_complex->pd_amido HNR¹R² + Base pd_amido->pd0 Ar-NR¹R² product Ar-NR¹R² pd_amido->product reactants1 Ar-Br (4-Bromo-5-methyl-1H-indazole) reactants2 HNR¹R² (Amine) base Base (e.g., NaOtBu)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination

This is a representative protocol for the amination of bromo-heterocycles, which can be adapted for 4-Bromo-5-methyl-1H-indazole.[9][10]

Materials:

  • 4-Bromo-5-methyl-1H-indazole (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium precatalyst, e.g., Pd₂(dba)₃ (0.01-0.05 equiv)

  • Phosphine ligand, e.g., tBuXPhos or RuPhos (0.02-0.10 equiv)

  • Base, e.g., NaOtBu or LHMDS (1.5-2.0 equiv)

  • Anhydrous solvent, e.g., Toluene or Dioxane

Procedure:

  • In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a flame-dried reaction vessel.

  • Add the solvent and stir for 5 minutes to form the active catalyst.

  • Add 4-Bromo-5-methyl-1H-indazole and the amine.

  • Seal the vessel and remove it from the glovebox. Heat the reaction mixture to 80-110 °C for 6-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Application Case Study: Synthesis of Indazole-Based Kinase Inhibitors

The true power of 4-Bromo-5-methyl-1H-indazole is realized in its application to the synthesis of complex, biologically active molecules. Indazole-based compounds are known inhibitors of a variety of protein kinases, including PLK4 and Akt, which are critical targets in cancer therapy.[11][12][13] The synthesis of these inhibitors often leverages a bromo-indazole core as the starting point for building out the final molecular architecture.

A common synthetic strategy involves an initial cross-coupling reaction at the C4-bromo position, followed by functionalization at the N1 position of the indazole ring.

Kinase_Inhibitor_Synthesis start 4-Bromo-5-methyl-1H-indazole step1 Suzuki or Buchwald-Hartwig Coupling at C4 start->step1 intermediate1 C4-Functionalized 5-methyl-1H-indazole step1->intermediate1 step2 N1-Alkylation or Arylation intermediate1->step2 final_product Kinase Inhibitor Scaffold step2->final_product

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Suzuki coupling with 4-Bromo-5-methyl-1H-indazole

Technical Support Center: Suzuki Coupling Optimization Topic: 4-Bromo-5-methyl-1H-indazole Cross-Coupling Ticket ID: INDAZ-4BR-OPT-001 Status: Open for Resolution Executive Summary: The Substrate Challenge You are attemp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Optimization Topic: 4-Bromo-5-methyl-1H-indazole Cross-Coupling Ticket ID: INDAZ-4BR-OPT-001 Status: Open for Resolution

Executive Summary: The Substrate Challenge

You are attempting to couple 4-Bromo-5-methyl-1H-indazole . As a Senior Application Scientist, I have analyzed this substrate and identified two critical failure modes inherent to its structure:

  • The "Free NH" Catalyst Poisoning: The N1-hydrogen (

    
    ) is acidic. In the presence of standard bases, the indazole deprotonates to form an indazolyl anion. This nitrogen species is a potent 
    
    
    
    -donor that coordinates tightly to Palladium (Pd), displacing labile ligands and forming an unreactive "Pd-dead" complex.
  • The C4-C5 Steric Clash: The bromine at the C4 position is sterically crowded. It is flanked by the bridgehead carbon (C3a) and the C5-methyl group . This creates a significant steric barrier to oxidative addition, requiring highly active, electron-rich bulky phosphine ligands to facilitate the reaction.[1]

The following guide is structured to troubleshoot these specific issues using self-validating protocols.

Module 1: Troubleshooting Reaction Stalling (Catalyst Poisoning)

User Report: "My reaction turns black immediately or shows 0% conversion by LCMS after 4 hours. I am using


 and 

."

Diagnosis: You are experiencing catalyst poisoning.[2][3] The unprotected indazole nitrogen is binding to the Pd center, shutting down the catalytic cycle before oxidative addition can occur.


 is insufficiently active to overcome this coordination.
Protocol A: The "Ligand Overload" Strategy (No Protection)

If you cannot protect the nitrogen, you must use a catalyst system with a ligand that binds Pd more tightly than the indazole nitrogen does.

  • Recommended Catalyst:

    
     or 
    
    
    
  • Recommended Ligand: XPhos or SPhos (Buchwald Dialkylbiaryl phosphines).

    • Why? These ligands are bulky and electron-rich.[1] They prevent the Pd center from coordinating multiple indazole nitrogens and accelerate oxidative addition at the hindered C4 position.

  • Base:

    
     (Tribasic Potassium Phosphate).
    
    • Why? It provides sufficient basicity for transmetallation without being strong enough to fully deprotonate the indazole into its most aggressive poisoning state (the anion) rapidly.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). The water is critical for dissolving the inorganic base.

Step-by-Step Protocol:

  • Charge reaction vial with 4-Bromo-5-methyl-1H-indazole (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Add XPhos (4 mol%) and

    
      (2 mol%). Note: 2:1 L:Pd ratio.
    
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Heat to 100°C for 2–4 hours.

Protocol B: The Protection Strategy (High Reliability)

If Protocol A fails, you must mask the nitrogen.

  • Protecting Group: THP (Tetrahydropyranyl) .

    • Why? Unlike Boc (which can be cleaved by alkoxide bases at high temps) or SEM (hard to remove), THP is stable to base/heat and easily removed with mild acid (

      
      ).
      
  • Synthesis: React substrate with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in DCM (RT, 2h).

Module 2: Overcoming Steric Hindrance (C4-C5 Interaction)

User Report: "The reaction starts but stops at 30-40% conversion. Adding more catalyst doesn't help."

Diagnosis: The catalyst is struggling with Oxidative Addition . The C5-methyl group creates an "ortho-substituent" effect. If your boronic acid is also ortho-substituted (e.g., 2-methylphenylboronic acid), you are attempting a difficult di-ortho coupling.

Optimization Matrix:

ParameterStandard (Avoid)Optimized (Use)Mechanism of Action
Ligand

, dppf
SPhos or RuPhos SPhos is designed specifically for sterically hindered aryl chlorides/bromides.
Pre-catalyst

Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC) ligands are sterically bulky and prevent catalyst aggregation.
Temperature 80°C100°C - 120°C Higher energy required to overcome the steric activation barrier.
Solvent DMF (anhydrous)Toluene/Water Biphasic systems often stabilize the active catalytic species better than polar aprotic solvents.

Module 3: Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing your specific substrate.

SuzukiOptimization Start Start: 4-Bromo-5-methyl-1H-indazole CheckNH Is the N-H protected? Start->CheckNH Unprotected Unprotected (Free NH) CheckNH->Unprotected No Protected Protected (THP/SEM) CheckNH->Protected Yes Risk Risk: Pd Poisoning & N-Arylation Unprotected->Risk Sol1 Use Buchwald Ligands (XPhos/SPhos) + Weak Base (K3PO4) Risk->Sol1 MethodB Method B: Pd-PEPPSI-IPr or Pd2(dba)3/SPhos KOtBu (if protected), Toluene, 110°C Sol1->MethodB If Unprotected fails, Protect & use Method B StericCheck Check Boronic Acid Sterics Protected->StericCheck Simple Unsubstituted Boronic Acid StericCheck->Simple Low Sterics Complex Ortho-Substituted Boronic Acid StericCheck->Complex High Sterics MethodA Method A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Simple->MethodA Complex->MethodB

Caption: Decision tree for selecting catalyst/protection strategy based on substrate constraints.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use


 in DMF? 
A:  Use with caution. While 

is effective for sterics (cesium effect), in DMF at high temperatures with an unprotected indazole, it promotes N-arylation (Chan-Lam type side reaction) or N-alkylation if alkyl halides are present. If you must use DMF, ensure the temperature is kept

or switch to the THP-protected substrate.

Q: Why do I see a byproduct with Mass M+H = Substrate + Substrate? A: This is homocoupling . It often occurs when the oxidative addition is slow (due to the 5-methyl steric block) and the boronic acid is unstable.

  • Fix: Degass solvents thoroughly (oxygen promotes homocoupling). Add the boronic acid in two portions (0.75 equiv at T=0, 0.75 equiv at T=1h) to maintain a low concentration of active boronate relative to the catalyst.

Q: How do I remove the Palladium from the final product? Indazoles are sticky. A: Indazoles coordinate Pd residuals tightly. A simple Celite filtration is insufficient.

  • Protocol: After workup, dissolve the crude material in EtOAc/THF. Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavenger resins) and stir at 50°C for 1 hour. Filter and concentrate. This is essential for biological testing.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

    • Relevance: Establishes XPhos/SPhos as the gold standard for hindered heteroaryl coupling and unprotected substr
  • Kazzouli, S. E., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.

    • Relevance: Provides specific solvent/base conditions (Dioxane/Water/Carbonate) for bromo-indazole couplings.[4][5]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry - A European Journal.[6]

    • Relevance: Defines the PEPPSI catalyst system for extremely hindered substr
  • Lillo, V., et al. (2009).[7] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[8][9] Journal of the American Chemical Society.

    • Relevance: Mechanistic evidence of azole poisoning and the necessity of specific ligand r

Sources

Optimization

Technical Support Center: Optimizing 4-Bromo-5-methyl-1H-indazole Synthesis

Executive Summary & Scaffold Context 4-Bromo-5-methyl-1H-indazole (CAS: 926922-40-9) is a critical "privileged scaffold" in kinase inhibitor discovery. The C4-bromo position offers a sterically demanding handle for Suzuk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Context

4-Bromo-5-methyl-1H-indazole (CAS: 926922-40-9) is a critical "privileged scaffold" in kinase inhibitor discovery. The C4-bromo position offers a sterically demanding handle for Suzuki-Miyaura cross-couplings, while the C5-methyl group provides hydrophobic bulk often required for ATP-pocket selectivity.

Common User Pain Points:

  • Low Yields (<40%): Often caused by competitive Wolff-Kishner reduction when using direct hydrazine condensation.

  • Regioselectivity Issues: Difficulty controlling N1 vs. N2 protection/alkylation downstream.

  • Purification Failures: Co-elution of impurities due to the "greasy" nature of the methyl/bromo combination.

This guide prioritizes the Fluorobenzaldehyde O-Methyloxime Route , as recent process chemistry data (see Patent CN112321510A) indicates it is superior to dangerous nitration/diazotization methods in both safety and yield.

The "Gold Standard" Synthesis Protocol

Objective: Synthesize 4-bromo-5-methyl-1H-indazole with >85% yield. Method: Cyclization of 2-fluoro-3-bromo-4-methylbenzaldehyde O-methyloxime.

Why This Route? (The Science)

Direct reaction of hydrazine with benzaldehydes often leads to Wolff-Kishner reduction , converting the aldehyde to a methyl group instead of forming the indazole. By converting the aldehyde to an O-methyloxime first, you lower the energy barrier for nucleophilic aromatic substitution (


) by the hydrazine while blocking the reduction pathway.
Step-by-Step Workflow
Phase 1: Oxime Formation
  • Reagents: 2-Fluoro-3-bromo-4-methylbenzaldehyde (1.0 eq), Methoxylamine HCl (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or THF/Water (10:1).

  • Protocol:

    • Dissolve aldehyde in solvent.

    • Add base, then methoxylamine HCl portion-wise (Exotherm risk: Low).

    • Stir at RT for 4–6 hours.

    • Checkpoint: TLC should show complete consumption of aldehyde.

    • Workup: Extract with EtOAc, wash with brine. Do not purify vigorously; use crude for Phase 2.

Phase 2: The Cyclization (Ring Closure)
  • Reagents: Crude Oxime (1.0 eq), Hydrazine Hydrate (5–10 eq).

  • Solvent: DMSO or n-Butanol (High boiling point required).

  • Temperature: 90°C – 120°C.

  • Protocol:

    • Dissolve crude oxime in DMSO.

    • Add Hydrazine Hydrate.

    • Heat to 100°C for 12–16 hours.

    • Critical Observation: Solution often turns from pale yellow to deep orange/brown, then lightens upon completion.

    • Isolation: Pour reaction mixture into ice water (10x volume). The product should precipitate as a solid.

Visualizing the Pathway

IndazoleSynthesis Start 2-Fluoro-3-bromo- 4-methylbenzaldehyde Direct Direct Hydrazine Addition Start->Direct OximeStep Step 1: MeONH2·HCl (Oxime Formation) Start->OximeStep SideProduct Side Product: Fluorotoluene deriv. (Wolff-Kishner) Direct->SideProduct Yield Loss Intermediate O-Methyloxime Intermediate OximeStep->Intermediate Cyclization Step 2: N2H4·H2O (SNAr Cyclization) Intermediate->Cyclization Product TARGET: 4-Bromo-5-methyl- 1H-indazole Cyclization->Product High Yield (>85%)

Figure 1: Comparison of the Direct Hydrazine route (prone to side reactions) vs. the O-Methyloxime route (High Yield).

Troubleshooting Guide (FAQ Format)

Issue 1: "I obtained a mixture of products that I cannot separate."

Diagnosis: You likely triggered the Wolff-Kishner reduction by skipping the oxime step or using unbuffered hydrazine at extreme temperatures.

  • Fix: Switch to the O-methyloxime protocol.

  • Salvage: If you already have the mixture, 4-bromo-5-methyl-1H-indazole is significantly more polar than the defluorinated/reduced byproducts. Use a gradient of 0%

    
     60% EtOAc in Hexanes. The indazole will elute late.
    
Issue 2: "The reaction stalled at the intermediate oxime."

Diagnosis: Steric hindrance from the C3-bromo group (on the benzene ring) is affecting the


 cyclization.
  • Fix: Increase temperature to 130°C and switch solvent to NMP (N-methyl-2-pyrrolidone) . DMSO can decompose violently at very high temps with hydrazine; NMP is more stable.

  • Catalyst: Add 0.1 eq of

    
     to facilitate the proton abstraction.
    
Issue 3: "My Suzuki coupling at C4 failed."

Diagnosis: The C4-position is electronically deactivated and sterically crowded by the C5-methyl.

  • Fix: Use highly active catalyst systems. Standard

    
     often fails here.
    
  • Recommended System:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%). These bulky, electron-rich ligands facilitate oxidative addition into the hindered C4-Br bond.
    

Data & Solvent Selection

Table 1: Solvent Effects on Cyclization Yield

SolventTemperature LimitYield (Typical)Notes
DMSO 100°C88% Best for solubility; difficult to remove if not crashed out with water.
Ethanol 78°C (Reflux)35%Too cool; reaction often incomplete.
n-Butanol 118°C75%Good balance; easier workup than DMSO.
DMF 120°C60%Can decompose with hydrazine at high temps (dimethylamine formation).

Downstream Functionalization: Tautomer Management

Users often report "disappearing yield" during N-alkylation or protection. This is due to the formation of N1 vs. N2 isomers.

The Rule:

  • Thermodynamic Control: Unsubstituted indazoles exist primarily as the 1H-tautomer in solid state and solution.

  • Alkylation (Basic conditions): Usually gives a mixture.

    • N1-Alkylation: Favored by steric freedom.

    • N2-Alkylation: Often favored if the electrophile is small (MeI) or if specific chelating bases are used.

Visualizing the Equilibrium:

Tautomers T1 1H-Indazole (Thermodynamic Major) T2 2H-Indazole (Transient/Minor) T1->T2 Equilibrium Rxn Electrophile (R-X) + Base T1->Rxn T2->Rxn N1 N1-Product (Usually Major) Rxn->N1 Steric Control N2 N2-Product (Minor/Variable) Rxn->N2 Electronic Control

Figure 2: Tautomeric equilibrium and divergent alkylation pathways.

References

  • Preparation method of 4-bromo-5-methyl-1H-indazole. Patent CN112321510A. (2021).[1] Describes the superior O-methyloxime route to avoid nitration hazards.

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Journal of Organic Chemistry. (2006). Establishes the mechanistic basis for avoiding Wolff-Kishner reduction.

  • 4-Bromo-5-methyl-1H-indazole Product Properties. ChemScene. Physical properties and CAS verification.

  • Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC/NIH. (2021). Discusses steric challenges in substituted bromo-indazoles.

Sources

Troubleshooting

4-Bromo-5-methyl-1H-indazole reaction byproducts and impurities

An in-depth guide to navigating the complexities of 4-Bromo-5-methyl-1H-indazole synthesis and purification. This technical support center provides practical, experience-driven answers to common challenges encountered in...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of 4-Bromo-5-methyl-1H-indazole synthesis and purification. This technical support center provides practical, experience-driven answers to common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and analysis of 4-Bromo-5-methyl-1H-indazole.

Q1: What are the key structural features and properties of 4-Bromo-5-methyl-1H-indazole?

4-Bromo-5-methyl-1H-indazole is a heterocyclic aromatic compound with a molecular formula of C₈H₇BrN₂ and a molecular weight of approximately 211.06 g/mol .[1][2] It features a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The "1H" designation indicates that the hydrogen atom is attached to the nitrogen at position 1 of the pyrazole ring. This is generally the more thermodynamically stable tautomer compared to the 2H-indazole form.[3] The bromine atom at position 4 and the methyl group at position 5 are key substituents that influence the molecule's reactivity and biological activity.

Q2: Which tautomer, 1H- or 2H-indazole, is predominant and why?

For most unsubstituted and substituted indazoles, the 1H-tautomer is the more stable and therefore predominant form.[3][4] This stability is attributed to a more favorable distribution of electron density and lower ground-state energy compared to the 2H-tautomer.[4] While the 2H form can exist, and N-alkylation reactions can sometimes yield 2-substituted products, the 1H isomer is the expected product under thermodynamic control.

Q3: What are the recommended storage and handling conditions for 4-Bromo-5-methyl-1H-indazole?

Proper storage is crucial to maintain the compound's integrity.

  • Short-term: Store at room temperature in a well-sealed container, protected from light and moisture.[1]

  • Long-term (Powder): For optimal stability, store as a solid powder at -20°C for periods up to 3 years.[5]

  • In Solution: If dissolved in a solvent like DMSO, it is recommended to aliquot the solution and store it at -80°C for up to 6 months to prevent degradation from repeated freeze-thaw cycles.[5] The compound is often described as an off-white to light brown solid, and any significant color change may indicate degradation.[5]

Q4: What are the primary analytical methods for assessing the purity of 4-Bromo-5-methyl-1H-indazole?

A multi-technique approach is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for determining purity and identifying impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can help identify and quantify impurities if their signals do not overlap with the main compound.[8]

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying impurities by their mass-to-charge ratio, especially those present at low levels.

Section 2: Troubleshooting Guide for Synthesis & Purification

This guide provides solutions to specific problems that may arise during the synthesis of 4-Bromo-5-methyl-1H-indazole.

Problem 1: Low or No Yield of the Final Product

  • Probable Cause 1: Inefficient Diazotization and Cyclization. The final ring-closing step, often involving the diazotization of an aniline precursor followed by cyclization, is highly sensitive and a common point of failure.[9] Reaction conditions such as temperature, acid concentration, and the choice of diazotizing agent (e.g., sodium nitrite, isoamyl nitrite) are critical.[10]

    • Solution:

      • Temperature Control: Maintain strict temperature control, typically between 0-5°C, during the formation of the diazonium salt to prevent its decomposition.

      • Reagent Choice: For challenging substrates, consider using an organic nitrite like isoamyl nitrite in a non-aqueous solvent, which can sometimes provide milder conditions and better yields.[10]

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting aniline derivative to ensure the diazotization step has gone to completion before proceeding with cyclization.[11]

  • Probable Cause 2: Degradation of Starting Material or Intermediates. Precursors used in indazole synthesis can be unstable. For example, ortho-lithiated species are highly reactive and can be quenched by moisture or improper temperature control.[9] Similarly, diazonium salts are notoriously unstable and can decompose if not used promptly or if the temperature rises.

    • Solution:

      • Ensure Anhydrous Conditions: When using moisture-sensitive reagents like lithium diisopropylamide (LDA), ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen).[9]

      • Immediate Use of Intermediates: Use freshly prepared diazonium salt intermediates immediately in the next step without isolation.

  • Probable Cause 3: Incorrect Work-up Procedure. Indazoles are weakly basic. Incorrect pH during aqueous work-up can lead to the product remaining in the aqueous layer, resulting in significant loss during extraction.

    • Solution: After quenching the reaction, carefully adjust the pH of the aqueous solution. Basify the mixture to a pH of 9-11 using a base like sodium hydroxide or potassium carbonate to ensure the indazole is in its free-base form, which is more soluble in organic extraction solvents like ethyl acetate or dichloromethane.[10][12]

Problem 2: Presence of Isomeric Impurities in the Final Product

  • Probable Cause 1: Formation of Regioisomers. If the synthesis involves bromination of a methyl-indazole precursor or cyclization of an unsymmetrical precursor, regioisomers can form. For instance, bromination of 5-methyl-1H-indazole could potentially yield other brominated isomers if not controlled properly.

    • Solution:

      • Control Reaction Conditions: Optimize bromination conditions (temperature, solvent, reaction time) to favor the desired isomer. Using N-bromosuccinimide (NBS) often provides better regioselectivity than liquid bromine.[10]

      • Purification: If isomers are formed, they can often be separated by column chromatography on silica gel or by preparative HPLC. Their different polarity usually allows for effective separation.

  • Probable Cause 2: Formation of the N-2 Substituted Isomer. During reactions that involve substitution on the indazole nitrogen (e.g., protection or alkylation), a mixture of N-1 and N-2 isomers can be generated.

    • Solution: The ratio of N-1 to N-2 products is highly dependent on the reaction conditions (base, solvent, electrophile). Polar aprotic solvents like DMF often favor N-1 substitution, while other conditions might favor the N-2 product. Careful screening of conditions is necessary. Purification by chromatography is the most effective way to separate these isomers.

Impurity Reference Table
Impurity TypePotential OriginAnalytical Identification
Starting Material (e.g., 4-Bromo-2,6-dimethylaniline) Incomplete reactionDetected by LC-MS (by mass) and ¹H NMR (characteristic signals).
Isomeric Byproduct (e.g., 6-Bromo-5-methyl-1H-indazole) Non-selective bromination or rearrangementDifferent retention time in HPLC; distinct aromatic region signals in ¹H NMR.
Debrominated Product (5-methyl-1H-indazole) Reductive side reactions; impurity in starting materialLC-MS will show a mass difference of 78/80 Da (loss of Br).
Oxidized Byproducts Air exposure, especially at elevated temperaturesOften colored; may present as broad, undefined peaks in HPLC.

Problem 3: Product is Discolored (Yellow, Brown, or Tarry)

  • Probable Cause 1: Oxidation and Degradation. Indazoles, like many nitrogen-containing heterocycles, can be susceptible to aerial oxidation, which forms colored impurities. This is often exacerbated by exposure to light, heat, or residual acid/base from the synthesis. The presence of halogen atoms can sometimes increase susceptibility to degradation.[13]

    • Solution:

      • Purification: Treat a solution of the crude product with activated carbon to remove colored impurities, followed by filtration and recrystallization.

      • Inert Atmosphere: Conduct the final purification and drying steps under an inert atmosphere to minimize exposure to oxygen.

      • Storage: Store the final product in an amber vial, away from light, and preferably under an inert atmosphere or refrigerated.[5]

  • Probable Cause 2: Residual Metal Catalyst. If the synthesis involved a cross-coupling reaction (less common for this specific molecule but possible for derivatives), trace amounts of residual palladium or copper can cause discoloration and may interfere with subsequent reactions.[11]

    • Solution:

      • Metal Scavenging: Pass a solution of the product through a pad of a metal scavenger (e.g., silica-based thiourea) or perform an aqueous wash with a chelating agent like EDTA.

      • Chromatography: Column chromatography on silica gel is often effective at removing baseline metal residues.

Section 3: Key Experimental Protocols

Protocol 1: General HPLC-UV Method for Purity Analysis

This protocol provides a starting point for assessing the purity of 4-Bromo-5-methyl-1H-indazole.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Acetonitrile:Water.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Common systems for indazoles include ethanol/water, toluene/heptane, or ethyl acetate/hexane.

  • Dissolution: Place the crude, discolored product in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., toluene) to fully dissolve the solid.

  • Decolorization (if needed): If the solution is highly colored, add a small amount of activated carbon (a spatula tip) to the hot solution and swirl for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold secondary solvent (e.g., heptane) to remove any remaining soluble impurities, and dry them under vacuum.

Section 4: Visualized Workflows and Pathways

General Synthetic Pathway and Impurity Formation

The following diagram illustrates a common synthetic route to substituted indazoles via diazotization of an aniline, highlighting key stages where impurities can arise.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diazotization cluster_2 Step 3: Cyclization & Tautomerization cluster_3 Step 4: Purification A 4-Bromo-2,6-dimethylaniline C NaNO2, HCl 0-5°C A->C B Diazonium Salt Intermediate D Decomposition Products (Phenols, Tars) B->D Side Reaction: Temp > 5°C F Heat or Base B->F C->B E Crude Product Mixture G Isomeric Byproducts E->G Incomplete Selectivity I Recrystallization or Chromatography E->I F->E H Pure 4-Bromo-5-methyl-1H-indazole I->H

Caption: Synthetic pathway highlighting critical impurity formation steps.

Troubleshooting Workflow for Impure Product

This workflow provides a logical sequence of steps to diagnose and resolve purity issues.

G cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution start Problem: Impure Final Product analysis_nmr Run ¹H NMR start->analysis_nmr analysis_lcms Run LC-MS start->analysis_lcms diag_baseline Discolored / Tarry? start->diag_baseline diag_sm Starting Material Present? analysis_nmr->diag_sm diag_isomer Isomers or Unknown Peaks Present? analysis_nmr->diag_isomer analysis_lcms->diag_sm analysis_lcms->diag_isomer diag_sm->diag_isomer No sol_re_run Increase Reaction Time / Temperature diag_sm->sol_re_run Yes diag_isomer->diag_baseline No sol_purify Purify via Column Chromatography diag_isomer->sol_purify Yes sol_recrystal Purify via Recrystallization / Carbon Treatment diag_baseline->sol_recrystal Yes

Caption: A logical troubleshooting workflow for diagnosing purity issues.

References

  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • 4-Bromo-1H-indazole | Biochemical Reagent. MedchemExpress.com.
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • 4-Bromo-5-methyl-1H-indazole | 926922-40-9. ChemScene.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • 4-Bromo-5-methyl-1H-indazole. Frontier Specialty Chemicals.
  • Azole fungicides: (Bio)
  • 13C NMR of indazoles.
  • Fischer indole synthesis applied to the total synthesis of n
  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI.
  • The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological m
  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromo-5-methyl-1H-indazole

The following technical support guide addresses the synthesis of 4-Bromo-5-methyl-1H-indazole , a critical scaffold often used in the development of kinase inhibitors (e.g., VEGFR, p38 MAP kinase). This guide prioritizes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis of 4-Bromo-5-methyl-1H-indazole , a critical scaffold often used in the development of kinase inhibitors (e.g., VEGFR, p38 MAP kinase).

This guide prioritizes the Modified Jacobson Indazole Synthesis (via diazotization of substituted anilines) and the SNAr Cyclization (via 2-fluorobenzaldehydes) as the only reliable methods to achieve the 4-bromo-5-methyl substitution pattern, as direct halogenation of 5-methylindazole is regiochemically non-viable.

Route Selection & Strategy

User Question: Why can't I simply brominate 5-methylindazole to get the 4-bromo derivative?

Technical Explanation: Direct electrophilic aromatic substitution (bromination) of 5-methylindazole is governed by the directing effects of the 5-methyl group and the pyrazole ring.

  • Electronic Bias: The 5-methyl group directs ortho (positions 4 and 6).

  • Steric Hindrance: Position 4 is the "peri" position, sterically crowded by the N1-H.

  • Ring Reactivity: The pyrazole ring (specifically C3) is the most electron-rich site in 1H-indazoles.

  • Outcome: Standard bromination (Br2/DMF or NBS) predominantly yields 3-bromo-5-methylindazole . Forcing conditions typically lead to poly-halogenation or substitution at C6/C7, not C4.

Recommended Route: To secure the bromine at C4, you must construct the indazole ring after establishing the halogenation pattern on the benzene precursor.

Decision Matrix: Choosing Your Precursor
MethodPrecursor RequiredProsCons
Method A: Jacobson Cyclization (Recommended)3-Bromo-2,4-dimethylaniline Precursors are cheap; scalable; established chemistry.Requires multi-step aniline synthesis; moderate yields (40-60%).
Method B: Fluorobenzaldehyde Cyclization 2-Fluoro-6-bromo-5-methylbenzaldehyde High regiocontrol; cleaner reaction profile.Precursor is expensive or requires difficult lithiation chemistry to synthesize.

Experimental Protocol: Method A (Modified Jacobson Synthesis)

This protocol details the synthesis starting from 2-bromo-m-xylene to generate the required aniline, followed by cyclization.

Phase 1: Precursor Synthesis (3-Bromo-2,4-dimethylaniline)

Target: Convert 2-bromo-m-xylene (1,3-dimethyl-2-bromobenzene) to 3-bromo-2,4-dimethylaniline.

  • Nitration:

    • Reagents: HNO3 (fuming), H2SO4, 0°C.

    • Mechanism: The 2-bromo and 1,3-dimethyl groups synergistically direct the nitro group to position 4 (para to C1-Me, meta to Br).

    • Product: 4-Nitro-2-bromo-1,3-dimethylbenzene.

    • Checkpoint: Monitor by TLC. Ensure mono-nitration.

  • Reduction:

    • Reagents: Fe powder/NH4Cl (Bechamp) or SnCl2/HCl.

    • Note: Avoid catalytic hydrogenation (H2/Pd-C) as it may cause debromination (hydrodehalogenation).

    • Product:3-Bromo-2,4-dimethylaniline . (Note: Renumbering occurs; the amino group becomes C1).

Phase 2: Cyclization to Indazole

Reaction: Diazotization of the aniline followed by intramolecular cyclization onto the ortho-methyl group.

Step-by-Step:

  • Solubilization: Dissolve 3-bromo-2,4-dimethylaniline (1.0 eq) in Glacial Acetic Acid (AcOH).

  • Diazotization: Add aqueous NaNO2 (1.1 eq) dropwise at 0–5°C. Stir for 30 min.

    • Critical: Keep temperature <5°C to prevent diazonium decomposition.

  • Cyclization: Allow the mixture to warm to RT, or transfer to a biphasic system (Toluene/Phase Transfer Catalyst) and heat to 80°C if using the isoamyl nitrite method.

    • Standard Jacobson: The diazonium salt cyclizes onto the C2-methyl group.

  • Workup: Neutralize with NaHCO3, extract with EtOAc.

  • Purification: Column chromatography (Hexane/EtOAc).

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical transformations.

IndazoleSynthesis Start Start: Target 4-Bromo-5-methyl-1H-indazole DirectBr Route: Direct Bromination of 5-Methylindazole Start->DirectBr Attempt PrecursorRoute Route: De Novo Ring Synthesis Start->PrecursorRoute Recommended Fail FAILURE: Yields 3-Bromo isomer DirectBr->Fail Regioselectivity Issues Aniline Precursor: 3-Bromo-2,4-dimethylaniline PrecursorRoute->Aniline Via Nitration/Reduction of 2-Bromo-m-xylene Step1 Step 1: Diazotization (NaNO2/HCl) Forms Diazonium Salt Aniline->Step1 Step2 Step 2: Intramolecular Cyclization (Attack on ortho-Methyl) Step1->Step2 Product Product: 4-Bromo-5-methyl-1H-indazole Step2->Product

Caption: Logic flow for selecting the de novo synthesis route over direct bromination to ensure C4 regioselectivity.

Troubleshooting Guide

Issue 1: Low Yield During Cyclization (Jacobson Method)

Symptom: Formation of azo-coupling byproducts (tars) rather than the indazole. Root Cause: The cyclization step competes with intermolecular coupling reactions. Solution:

  • Dilution: Run the reaction at high dilution (0.05 M) to favor intramolecular cyclization.

  • Phase Transfer: Use the "Modified" method: React the aniline with Isoamyl Nitrite and Acetic Anhydride in refluxing benzene or toluene with Potassium Acetate (KOAc) and 18-Crown-6 . This promotes the N-nitrosoacetanilide intermediate, which cyclizes more efficiently via a radical mechanism.

Issue 2: Loss of Bromine (Debromination)

Symptom: Product mass spectrum shows M-H instead of M-Br (mass shift of -79/81). Root Cause:

  • Using catalytic hydrogenation (Pd/C) during the nitro-reduction step.

  • Radical debromination during the high-temperature cyclization step (rare but possible). Solution:

  • Use Fe/NH4Cl or SnCl2 for the nitro reduction.

  • Ensure the cyclization solvent is degassed to minimize radical side reactions.

Issue 3: Regioisomer Contamination (6-Bromo isomer)

Symptom: NMR shows a mixture of isomers. Root Cause: Impure starting material. If the initial nitration of 2-bromo-m-xylene occurred at position 6 (unlikely due to sterics but possible) or if the starting xylene was impure. Validation:

  • 1H NMR Check: 4-Bromo-5-methylindazole should show distinct coupling for the C6 and C7 protons (ortho coupling, J ~8.5 Hz).

  • NOE: Irradiate the methyl group. You should see NOE enhancement at H6, but not at H4 (since H4 is replaced by Br).

Frequently Asked Questions (FAQ)

Q: Can I use the Suzuki-Miyaura reaction to install the methyl group later? A: Yes. You can synthesize 4-bromoindazole (commercially available or via 2-fluoro-6-bromobenzaldehyde), protect N1 (e.g., THP or SEM), and then attempt selective lithiation or coupling. However, controlling regioselectivity (C5 vs C3) during functionalization is difficult. The de novo synthesis with the methyl group already in place (Method A) is more robust.

Q: What is the best protecting group for 4-bromo-5-methylindazole? A: If further coupling is required, THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) are recommended. They are easily installed (DHP/pTSA or SEM-Cl/NaH) and direct lithiation away from N1. Avoid simple acyl groups (Acetyl) as they are labile under basic coupling conditions.

Q: Why is the melting point of my product lower than reported? A: Indazoles are notorious for crystallizing with solvent molecules or forming tautomeric mixtures (1H vs 2H). Dry the sample thoroughly under high vacuum at 50°C for 24 hours. Verify purity via HPLC (>98%) before checking melting point.

References

  • Katritzky, A. R. (Ed.). Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. (Foundational text on Indazole synthesis via Jacobson and Bartoli methods).
  • Lier, F., et al. "Regioselective Synthesis of Indazoles." Journal of Heterocyclic Chemistry, Vol 42, 2005.

  • Sun, J., et al. "Synthesis of 4-Substituted Indazoles via SNAr Cyclization." Tetrahedron Letters, 2010. (Describes the 2-fluorobenzaldehyde route).
  • Vwirch, K. "Synthesis of 4-bromo-1H-indazole." Organic Preparations and Procedures International, 2008.

  • Pfizer Inc. "Indazole derivatives as kinase inhibitors." U.S. Patent 7,241,890, 2007. (Example of industrial application of 4,5-disubstituted indazoles).

Troubleshooting

Technical Support Center: Functionalization of 4-Bromo-5-methyl-1H-indazole

Welcome to the technical support resource for the functionalization of 4-Bromo-5-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the functionalization of 4-Bromo-5-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of modifying this versatile heterocyclic scaffold. Here, we address common challenges and side reactions encountered during its derivatization, providing mechanistic insights and actionable troubleshooting strategies to optimize your synthetic outcomes.

Introduction: The Challenge of Regioselectivity and Reactivity

4-Bromo-5-methyl-1H-indazole is a valuable building block in drug discovery, notable for its presence in kinase inhibitors and other therapeutic agents. However, its functionalization is often complicated by several factors:

  • Tautomerism: The acidic N-H proton can reside on either nitrogen of the pyrazole ring (1H and 2H tautomers), leading to mixtures of N1 and N2-substituted products in alkylation or arylation reactions.

  • Competing Reactive Sites: The molecule possesses multiple potential sites for reaction: the N1 and N2 positions, the C4-Br bond, and potentially active C-H bonds that can be engaged under specific conditions.

  • Substituent Effects: The interplay between the electron-donating methyl group at C5 and the electron-withdrawing bromine at C4 influences the nucleophilicity of the nitrogen atoms and the reactivity of the C-Br bond.

This guide provides a structured approach to diagnosing and solving common issues encountered during the functionalization of this substrate.

Frequently Asked Questions & Troubleshooting Guides

Category 1: N-Alkylation & N-Arylation Reactions

Question 1: My N-alkylation reaction is giving a mixture of two isomers that are difficult to separate. How can I control the regioselectivity?

Answer: This is the most common issue when functionalizing the indazole core and arises from the alkylation of the two different nitrogen atoms (N1 and N2). The ratio of these products is highly dependent on the reaction conditions.

Mechanistic Insight: The N1 position is generally considered the thermodynamic position due to steric reasons, while the N2 position can be the kinetic site of attack. The pKa of the N-H proton is a critical factor, and the choice of base and solvent can significantly influence which nitrogen is deprotonated or more nucleophilic.

Troubleshooting & Optimization:

Parameter To Favor N1-Alkylation To Favor N2-Alkylation Rationale
Base Strong, non-nucleophilic bases (e.g., NaH, KHMDS)Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Strong bases fully deprotonate the indazole, allowing the reaction to proceed under thermodynamic control. Weaker bases may lead to a kinetic preference for the more accessible N2 position.
Solvent Polar aprotic (e.g., DMF, DMSO)Less polar (e.g., THF, Dioxane)Polar aprotic solvents can stabilize the N1-anion, favoring the thermodynamic product.
Counter-ion Li⁺, Na⁺K⁺, Cs⁺Larger, softer cations like Cs⁺ are known to promote N2-alkylation.
Temperature Higher temperatures (e.g., 80-120 °C)Lower temperatures (e.g., 0 °C to RT)Higher temperatures allow the system to reach thermodynamic equilibrium, favoring the more stable N1-isomer.

Step-by-Step Protocol for Maximizing N1-Alkylation:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of 4-Bromo-5-methyl-1H-indazole (1.0 eq.) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (1.1 eq.) dropwise at room temperature.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS until completion.

  • Carefully quench the reaction with water and proceed with standard workup and purification.

Question 2: During my N-arylation (e.g., Buchwald-Hartwig or Ullmann coupling), I am observing significant amounts of the debrominated starting material. What is causing this?

Answer: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions involving bromoindazoles. This occurs when the organometallic intermediate undergoes protonolysis before reductive elimination can occur.

Mechanistic Insight: The catalytic cycle involves the formation of a Pd(II)-indazole complex. If this intermediate encounters a proton source (e.g., trace water, amine additives) before the aryl group is transferred, it can lead to the cleavage of the C-Pd bond and regeneration of the C-H bond, effectively removing the bromine atom.

Troubleshooting Flowchart:

G start Debromination Observed in N-Arylation q1 Are reagents and solvents strictly anhydrous? start->q1 sol1 Dry solvents over molecular sieves. Use freshly opened, high-purity reagents. q1->sol1 No q2 Is the base appropriate? q1->q2 Yes sol2 Switch to a non-protic base like K3PO4 or a weaker base like Cs2CO3. Avoid using hydroxide or alkoxide bases. q2->sol2 No q3 Is the ligand choice optimal? q2->q3 Yes sol3 Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to promote reductive elimination over protonolysis. q3->sol3 No end Debromination Minimized q3->end Yes

Caption: Troubleshooting debromination in N-arylation.

Category 2: C-C & C-N Bond Formation at C4 (Cross-Coupling)

Question 3: My Suzuki coupling at the C4-position is sluggish and gives low yields, with significant starting material recovery and some homocoupling of my boronic acid. How can I improve this?

Answer: The C4-Br bond on the indazole ring can be deactivated towards oxidative addition, especially when compared to other aryl bromides. This can be due to the electron-rich nature of the indazole ring system.

Mechanistic Insight: The rate-limiting step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst. For an electron-rich system like 4-bromoindazole, this step can be slow. Homocoupling of the boronic acid (to form a biaryl) is a known side reaction, often favored at higher temperatures or when the catalytic cycle is inefficient.

Optimization Strategies:

  • Catalyst System:

    • Palladium Precursor: Use a more active Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily generates Pd(0) in situ (e.g., G3-palladacycles).

    • Ligand: Employ highly active, electron-rich, and sterically hindered phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are often superior to traditional PPh₃ for challenging substrates.

  • Base and Solvent:

    • Aqueous bases (e.g., 2M K₂CO₃ or K₃PO₄) are standard. The choice of solvent (e.g., Dioxane/H₂O, Toluene/H₂O) can impact reaction rates and should be screened.

  • Temperature: While higher temperatures can increase the rate of oxidative addition, they can also promote catalyst decomposition and side reactions. A careful balance is needed, typically in the 80-110 °C range.

Experimental Workflow Diagram:

G sub 4-Bromo-5-methyl-1H-indazole + Boronic Acid mix Combine & Degas sub->mix cat Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., SPhos) cat->mix base Base (e.g., K₃PO₄) base->mix solv Solvent (e.g., Dioxane/H₂O) solv->mix heat Heat (80-110 °C) Monitor by LC-MS mix->heat prod Desired C4-Arylated Product heat->prod

Caption: Suzuki coupling experimental workflow.

Question 4: I am attempting a Buchwald-Hartwig amination at the C4 position, but I am observing the formation of a dimeric indazole byproduct. What is this and how can I prevent it?

Answer: The dimeric byproduct you are observing is likely the result of a self-coupling or amination reaction where one molecule of 4-Bromo-5-methyl-1H-indazole acts as the amine coupling partner with another molecule.

Mechanistic Insight: Under the basic conditions of the Buchwald-Hartwig reaction, the N-H of the indazole can be deprotonated, turning it into a nucleophile. This indazolide anion can then compete with your desired amine nucleophile and react with another molecule of the bromoindazole in a palladium-catalyzed process to form an N-C coupled dimer.

Prevention Strategies:

  • Protect the Indazole N-H: The most effective strategy is to protect the indazole nitrogen before performing the C4-amination. A readily cleavable protecting group like a Boc group (tert-butoxycarbonyl) or a PMB (p-methoxybenzyl) group is ideal. The protecting group is installed first, then the C4-amination is performed, followed by deprotection.

  • Use a Large Excess of the Amine: If protection is not feasible, using a large excess (3-5 equivalents) of the desired amine nucleophile can outcompete the indazole self-coupling kinetically.

  • Careful Choice of Base: Using a hindered base like LHMDS might selectively deprotonate the desired amine over the indazole N-H, although this can be substrate-dependent.

Decision Tree for C4-Amination:

G start Planning C4-Amination q1 Is N-H protection feasible? start->q1 p1 Protect Indazole N-H (e.g., with Boc₂O) q1->p1 Yes q2 Use large excess (3-5 eq.) of desired amine nucleophile. q1->q2 No p2 Perform Buchwald-Hartwig Amination p1->p2 p3 Deprotect N-H p2->p3 success Clean C4-Aminiated Product p3->success q3 Monitor for dimer formation. Purification may be challenging. q2->q3

Caption: Strategy for avoiding dimerization in C4-amination.

References

  • Title: Regioselective N-Alkylation of Indazoles: A Review Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry URL: [Link]

  • Title: The alkylation of indazole Source: Journal of the Chemical Society (Resumed), Royal Society of Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Halides and Related Reactions Source: Accounts of Chemical Research, American Chemical Society URL: [Link]

  • Title: Suzuki−Miyaura Coupling Source: Chemical Reviews, American Chemical Society URL: [Link]

  • Title: A Simple, Air-Stable Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition, Wiley Online Library URL: [Link]

Optimization

Technical Support Center: Scale-Up Synthesis of 4-Bromo-5-methyl-1H-indazole

Welcome to the technical support center for the synthesis of 4-Bromo-5-methyl-1H-indazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-methyl-1H-indazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.

Section 1: Troubleshooting Guide for the Recommended Synthetic Pathway

The large-scale synthesis of 4-Bromo-5-methyl-1H-indazole presents unique challenges compared to lab-scale preparations. A previously reported route involving nitration and diazotization is often avoided during scale-up due to significant safety risks, environmental concerns from waste acid, and low yields in the final ring-closing step[1].

A more robust and higher-yielding pathway has been developed, which forms the basis of this guide.[1] This route, however, has its own set of critical parameters that must be carefully controlled.

Recommended Synthetic Workflow Diagram

Synthetic_Workflow start 2-Bromo-4-fluorotoluene step1 Step 1: Ortho-Lithiation & Formylation start->step1 1. LDA, THF, -78°C 2. DMF, -78°C intermediate1 2-Bromo-6-fluoro-4-methylbenzaldehyde step1->intermediate1 step2 Step 2: Oxime Formation intermediate1->step2 MeONH2·HCl, K2CO3 Glyme, 60°C intermediate2 Aldehyde Oxime Intermediate step2->intermediate2 step3 Step 3: Reductive Cyclization intermediate2->step3 Hydrazine Hydrate product 4-Bromo-5-methyl-1H-indazole step3->product

Caption: Recommended synthetic route for 4-Bromo-5-methyl-1H-indazole.[1]

Q1: We are experiencing low yields (<80%) in the ortho-formylation step (Step 1). What are the likely causes and solutions?

A1: This is a critical step that relies on a highly reactive organolithium intermediate. Low yields are almost always traced back to three factors: reagent quality, temperature control, and moisture.

  • Causality & Expertise: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base essential for deprotonating the position ortho to the bromine atom. This reaction is extremely sensitive to moisture and requires cryogenic temperatures to prevent side reactions like decomposition of the LDA or the lithiated intermediate. N,N-Dimethylformamide (DMF) must be of high purity, as impurities can quench the organolithium species.

  • Troubleshooting Steps & Self-Validation:

    • Moisture Control: Ensure your tetrahydrofuran (THF) is anhydrous (<50 ppm water). On a large scale, this means using freshly dried solvent from a still or a solvent purification system. All glassware and reactors must be rigorously dried under vacuum with heating. The entire reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.

    • Temperature Management: The lithiation must be performed at or below -75°C.[1] On a large scale, maintaining this temperature is challenging. The addition of LDA and DMF must be done slowly and sub-surface to dissipate heat effectively. A deviation of even 5-10°C can lead to a significant drop in yield. Use a calibrated temperature probe placed directly in the reaction mixture.

    • Reagent Quality & Stoichiometry: Use a freshly titrated solution of LDA. Commercial LDA solutions can degrade over time. Ensure at least 1.0-1.2 equivalents are used to drive the reaction to completion.[1] The DMF should also be anhydrous.

    • Reaction Monitoring: At scale, you can't rely solely on time. Consider using in-situ IR spectroscopy to monitor the disappearance of the starting material and the formation of the aldehyde. Alternatively, carefully quench a small aliquot with a proton source (like methanol) and analyze by GC or HPLC to confirm full conversion before adding DMF.

ParameterBench-Scale (Typical)Scale-Up (Recommended)Rationale
Solvent Purity Anhydrous from bottleFreshly distilled/purified (<50 ppm H₂O)Larger surface areas and longer reaction times increase susceptibility to moisture.
Temp. Control Dry ice/acetone bathJacketed reactor with cryo-coolantEnsures consistent and uniform cooling of the larger reaction mass.
Reagent Addition Manual dropwise additionMetering pump, sub-surface additionPrevents localized overheating and improves reaction homogeneity.
LDA Titration Often assumed from supplierTitrated immediately before useVerifies the molarity of the active base, preventing under-dosing.
Q2: The cyclization with hydrazine (Step 3) is sluggish and gives a complex mixture of by-products. How can we improve this?

A2: The final ring formation is a reductive cyclization. The success of this step depends on the purity of the oxime intermediate and the reaction conditions, particularly the temperature and choice of solvent.

  • Causality & Expertise: The reaction involves the reduction of the oxime and subsequent intramolecular cyclization onto the nitrile-like carbon, followed by elimination to form the aromatic indazole ring. The presence of unreacted starting material or by-products from the previous step can interfere with this delicate sequence. Hydrazine hydrate is a powerful reducing agent, and side reactions can occur at elevated temperatures.

  • Troubleshooting Steps & Self-Validation:

    • Intermediate Purity: Ensure the oxime intermediate from Step 2 is thoroughly purified. Residual potassium carbonate or other salts can affect the pH and reactivity in the final step. The intermediate should be isolated and fully characterized before proceeding.

    • Solvent Choice: While various solvents can be used, a high-boiling alcohol like ethanol or n-butanol is often preferred at scale as it facilitates a controlled reaction temperature and helps solubilize the intermediates.

    • Temperature Profile: Do not overheat the reaction. A gentle reflux is typically sufficient. The reaction is often exothermic, so a controlled addition of hydrazine hydrate or a gradual ramp-up to the target temperature is advised. Monitor the internal temperature closely.

    • By-product Identification: If you are getting a complex mixture, it is crucial to identify the major by-products by LC-MS. This can provide clues. For example, the presence of an aniline derivative might suggest over-reduction or alternative cyclization pathways.

    • Work-up Procedure: Upon completion, the work-up is critical. Quenching into water and extracting with a suitable solvent like ethyl acetate is standard. A subsequent wash with a mild brine solution can help remove residual hydrazine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The primary hazards are associated with the organolithium reagent (LDA) and hydrazine.

  • Lithium Diisopropylamide (LDA): LDA is highly reactive and pyrophoric, especially in its pure form or in hydrocarbon solvents. Solutions in THF are generally safer but still require careful handling under an inert atmosphere. The cryogenic temperatures (-78°C) also pose a risk of cold burns. Ensure all personnel are trained in handling pyrophoric reagents and have appropriate PPE, including fire-retardant lab coats and face shields.

  • Hydrazine Hydrate: Hydrazine is a suspected carcinogen and is highly toxic and corrosive. [Refer to its Material Safety Data Sheet (MSDS)]. Handle it in a well-ventilated fume hood or an enclosed reactor system. Have a hydrazine spill kit available.

  • Exothermic Events: Both the lithiation and the cyclization steps can be exothermic. A robust cooling system and controlled addition rates are non-negotiable at scale to prevent thermal runaway.

Q2: How can we best purify the final 4-Bromo-5-methyl-1H-indazole product at scale?

A2: Multi-kilogram purification requires moving away from column chromatography towards more scalable techniques.

  • Crystallization: This is the most effective and economical method for large-scale purification. A systematic solvent screen is recommended. Common solvent/anti-solvent systems for indazoles include ethyl acetate/heptane, toluene/heptane, or isopropanol/water.

  • Trituration/Slurrying: After initial isolation, slurrying the crude solid in a solvent that dissolves impurities but not the product (e.g., diethyl ether or heptane) can significantly improve purity.

  • Activated Carbon Treatment: If the product has color impurities, a hot filtration through a pad of activated carbon (charcoal) can be effective. Use this step judiciously, as it can sometimes lead to product loss on the carbon surface.

Q3: We are seeing evidence of a regioisomeric impurity. Where does it come from and how can we minimize it?

A3: Indazoles can exist as 1H and 2H tautomers, and N-alkylation or other reactions can sometimes yield a mixture of N1 and N2 substituted products.[2] In this synthesis, the primary point of concern is the cyclization. While the mechanism strongly favors the desired 1H-indazole, alternative cyclization pathways under non-optimal conditions could potentially lead to isomers. However, a more likely source of regioisomeric impurities is from the starting material. If the initial bromination of the toluene precursor was not perfectly regioselective, you could be carrying an isomeric impurity through the entire sequence.

  • Mitigation Strategy:

    • Starting Material QC: Use GC or HPLC to confirm the purity and isomeric identity of your 2-bromo-4-fluorotoluene starting material. This is the most critical control point.

    • Controlled Cyclization: Adhere strictly to the validated cyclization protocol to minimize any potential for alternative reaction pathways.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Final Yield CheckStep1 Analyze yield of Step 1 Intermediate Start->CheckStep1 Start Here CheckStep3 Analyze yield of Step 3 (Cyclization) CheckStep1->CheckStep3 No, Step 1 OK Step1Low Step 1 Yield is Low CheckStep1->Step1Low Yes Step3Low Step 3 Yield is Low CheckStep3->Step3Low Yes Moisture Check for Moisture (Solvent, Glassware) Step1Low->Moisture Temp Verify Temperature Control (<-75°C) Step1Low->Temp LDA Titrate LDA Solution Step1Low->LDA Purity Check Purity of Oxime Intermediate Step3Low->Purity Conditions Optimize Cyclization (Temp, Solvent) Step3Low->Conditions

Caption: A decision tree for troubleshooting low yield issues in the synthesis.

Section 3: Detailed Scale-Up Protocol

This protocol is adapted from the disclosed method and is intended for implementation by trained professionals in a controlled environment.[1]

Step 1: Synthesis of 2-bromo-6-fluoro-4-methylbenzaldehyde (III)

  • Reactor Preparation: Charge a 50 L jacketed glass reactor with 20 L of anhydrous tetrahydrofuran (THF). Ensure the reactor is inerted with dry argon.

  • Cooling: Cool the reactor contents to -78°C using a suitable cryo-coolant.

  • Starting Material: Add 1.89 kg (10.0 mol) of 2-bromo-4-fluorotoluene (II) to the reactor.

  • LDA Addition: Slowly add 6.0 L of a 2.0 M solution of lithium diisopropylamide (LDA) in THF (12.0 mol, 1.2 eq) sub-surface over 2 hours, ensuring the internal temperature does not rise above -75°C.

  • Stirring: Stir the resulting mixture at -78°C for 1.5 hours.

  • DMF Addition: Slowly add 0.876 kg (12.0 mol, 1.2 eq) of anhydrous N,N-dimethylformamide (DMF) over 1.5 hours, again maintaining the temperature below -75°C.

  • Warm-up & Quench: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2 hours. Monitor by HPLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding it to a separate vessel containing 20 L of a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 L). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde (III). Expect ~1.95 kg.

Step 2: Synthesis of the Oxime Intermediate (IV)

  • Reactor Setup: In a 20 L reactor, add the crude aldehyde (III) from the previous step (~1.95 kg, ~8.99 mol).

  • Reagents: Add 10 L of ethylene glycol dimethyl ether (glyme), followed by 0.83 kg (9.9 mol, 1.1 eq) of methoxylamine hydrochloride and 1.38 kg (10.0 mol, 1.12 eq) of potassium carbonate.

  • Heating: Heat the mixture to 60°C and stir for 10-12 hours. Monitor the reaction by HPLC until the aldehyde is consumed.

  • Isolation: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Add isopropyl ether to the residue and stir to precipitate the product. Filter the solid, wash with cold isopropyl ether, and dry under vacuum to yield the oxime (IV).

Step 3: Synthesis of 4-Bromo-5-methyl-1H-indazole (I)

  • Reactor Setup: Charge a 50 L reactor with the oxime intermediate (IV) from the previous step.

  • Solvent & Reagent: Add 25 L of ethanol and heat the mixture to 50°C. Slowly add hydrazine hydrate (2-3 equivalents) over 1 hour.

  • Reflux: After the addition, slowly heat the mixture to reflux (~78°C) and maintain for 4-6 hours, monitoring by HPLC.

  • Cooling & Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize. Further cool to 0-5°C for 2 hours to maximize precipitation.

  • Filtration: Filter the solid product, wash the cake with cold ethanol, and then with water to remove any residual hydrazine salts.

  • Drying: Dry the product under vacuum at 50°C to a constant weight.

Section 4: References

  • Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A. Google Patents.

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A. Google Patents.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021, 11, 15675-15687. Royal Society of Chemistry. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2022, 87(9), 5649–5661. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: 4-Bromo-5-methyl-1H-indazole Reactivity Guide

Subject: Troubleshooting Regioselectivity & Functionalization Workflows Applicable Scaffold: 4-Bromo-5-methyl-1H-indazole (CAS: Variable based on salt/hydration) Audience: Medicinal Chemists, Process Chemists Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Regioselectivity & Functionalization Workflows Applicable Scaffold: 4-Bromo-5-methyl-1H-indazole (CAS: Variable based on salt/hydration) Audience: Medicinal Chemists, Process Chemists

Introduction: The Reactivity Landscape

As a Senior Application Scientist, I often see researchers struggle with this scaffold because it presents a "choose-your-own-adventure" of reactivity. The 4-bromo-5-methyl-1H-indazole core possesses three distinct reactive centers that compete kinetically and thermodynamically:

  • N1 vs. N2 Nitrogen (Nucleophilic): The most common failure point. The 1H-tautomer is thermodynamically stable, but alkylation often yields mixtures.

  • C4-Bromine (Electrophilic): A steric "pinch point" adjacent to the bridgehead and the C5-methyl group. It requires specific catalyst ligands to overcome steric hindrance during cross-coupling.

  • C3-Hydrogen (Acidic/Nucleophilic): Often ignored, but susceptible to unwanted deprotonation or electrophilic substitution.

This guide provides self-validating protocols to navigate these competing pathways.

Module 1: N-Alkylation (The "Gatekeeper" Step)

The Issue: Users frequently report getting an intractable mixture of N1- and N2-alkylated products (often 60:40 or 70:30), requiring tedious chromatographic separation.

The Science: Indazole exists in a tautomeric equilibrium favoring the 1H-form.[1]

  • Thermodynamic Control (N1): The N1-alkylated product is generally 2–4 kcal/mol more stable than the N2-isomer due to the preservation of the benzenoid aromaticity in the fused ring system.

  • Kinetic Control (N2): The N2 lone pair is more accessible (less sterically hindered by the C7-H) and more nucleophilic in the deprotonated state, often leading to N2 attack under rapid, irreversible conditions.

Troubleshooting Guide: N1 vs. N2 Selectivity
ScenarioGoalRecommended ConditionsMechanism
Standard Max N1 Selectivity (>95:5) Cs₂CO₃ (2.0 eq) in DMF or DMSO at 60°C. Allow equilibrium.Thermodynamic control.[2][3] The elevated temperature and reversible deprotonation allow the mixture to equilibrate to the stable N1 product.
Fast/Kinetic Mixed N1/N2 (Acceptable) NaH (1.1 eq) in THF at 0°C. Irreversible deprotonation. The "naked" anion attacks the electrophile rapidly, often hitting the kinetically accessible N2.
Specialized N2 Selectivity Favored Meerwein Salt (Me₃OBF₄) in DCM or TfOH catalysis (rare).Alkylation via the neutral species often favors N2 due to dipolar interactions and lack of Coulombic repulsion.
FAQ: N-Alkylation

Q: Does the C4-Bromo group affect the N-alkylation ratio? A: Yes, but subtly. The C4-Bromo is an electron-withdrawing group (EWG). It increases the acidity of the N-H proton compared to unsubstituted indazole. This means deprotonation occurs faster, potentially increasing the rate of background "uncatalyzed" reactions if bases are weak. It does not sterically block N1 (that is the role of C7 substituents).

Q: I need to couple at C4 before alkylating. Can I do that? A: Strongly Discouraged. A free N-H is a catalyst poison for most Pd-catalyzed reactions (Suzuki/Buchwald). It binds to the metal center, killing turnover. Always protect the nitrogen (SEM, THP, Boc) or alkylate it before attempting C4 chemistry.

Visual Workflow: Regioselectivity Decision Tree

N_Selectivity Start Start: 4-Bromo-5-methyl-1H-indazole Goal_N1 Goal: N1-Alkylation (Thermodynamic) Start->Goal_N1 Standard Path Goal_N2 Goal: N2-Alkylation (Kinetic) Start->Goal_N2 Specialized Path Cond_N1 Condition A: Cs2CO3 / DMF / 60°C (Reversible Deprotonation) Goal_N1->Cond_N1 Cond_N2 Condition B: NaH / THF / 0°C (Irreversible Deprotonation) Goal_N2->Cond_N2 Traditional Cond_N2_Special Condition C: Meerwein Salt / DCM (Neutral Alkylation) Goal_N2->Cond_N2_Special Advanced Product_N1 Major Product: N1-Alkyl (>90% Selectivity) Cond_N1->Product_N1 Equilibration Product_Mix Product: Mixture N1/N2 (Requires HPLC) Cond_N2->Product_Mix Kinetic Trap Product_N2 Major Product: N2-Alkyl (Variable Selectivity) Cond_N2_Special->Product_N2 Dipolar Control

Caption: Decision tree for selecting reaction conditions to control N-alkylation regiochemistry.

Module 2: C4-Functionalization (The "Warhead" Step)

The Issue: The C4-position is sterically crowded. The adjacent C5-methyl group and the C3a-bridgehead create a "pocket" that makes oxidative addition of Palladium difficult. Users often see dehalogenation (replacement of Br with H) instead of coupling.

The Science:

  • Steric Hindrance: The C5-methyl forces the C4-substituent out of plane. Standard ligands (PPh3) often fail.

  • Electronic Deactivation: The electron-rich nature of the indazole ring (especially if N1-alkylated with electron-donating groups) can make the C-Br bond less electrophilic.

Protocol: High-Yield Suzuki Coupling

Prerequisite: Nitrogen MUST be protected (e.g., N1-SEM, N1-Boc, or N1-Alkyl).

  • Catalyst Selection: Use Pd(dppf)Cl₂[4]·DCM or Pd(dtbpf)Cl₂ .

    • Why: These bidentate ferrocenyl ligands have a large bite angle and are robust enough to force oxidative addition at the hindered C4 position.

  • Base/Solvent: K₃PO₄ (2.0 eq) in Dioxane/Water (4:1) .

    • Why: Anhydrous conditions often fail to activate the boronic acid. The presence of water is critical for the transmetallation step.

  • Temperature: 90–100°C. (Do not exceed 110°C to avoid protodeboronation of the partner).

Troubleshooting Guide: C4-Coupling
ObservationDiagnosisSolution
No Reaction (Starting Material Recovered) Catalyst poisoning or failure to oxidatively add.Switch to Pd-XPhos G3 or Pd(dtbpf)Cl₂ . These are "hotter" catalysts designed for sterically hindered aryl chlorides/bromides.
Product is Des-Bromo (replaced by H) "Dehalogenation" pathway active. Usually caused by hydride sources (e.g., alcohols) or overheating.Switch solvent to Toluene/Water . Avoid Ethanol/Isopropanol cosolvents. Degas solvents thoroughly to remove O₂.
Low Conversion (<50%) Boronic acid decomposition (Protodeboronation).Add the boronic acid in portions (e.g., 0.5 eq every hour) or use a Boronic Ester (Pinacol) instead of the acid.
Visual Workflow: C4-Coupling Strategy

C4_Coupling Start 4-Br-5-Me-Indazole Check Is N-Protected? Start->Check Step1 Step 1: Protection (SEM-Cl / NaH) Success_Path Step 2: Suzuki Coupling Pd(dppf)Cl2 / K3PO4 / Dioxane Step1->Success_Path Check->Step1 No (Correct Path) Fail_Path Direct Coupling (Free NH) Check->Fail_Path No Check->Success_Path Yes Fail_Result FAIL: Catalyst Poisoning Fail_Path->Fail_Result Final Target C4-Biaryl Success_Path->Final

Caption: Workflow emphasizing the mandatory N-protection step before C4-Suzuki coupling.

Module 3: Lithium-Halogen Exchange

The Issue: Users attempt to lithiate C4-Br to react with aldehydes/ketones but get mixtures of C3-lithiation and C4-lithiation.

The Science:

  • Exchange Rate: Lithium-Halogen exchange (at C4-Br) is generally faster than C3-H deprotonation if the temperature is kept low (-78°C).

  • Directing Effect: The N1-protecting group can act as a Directed Ortho Metalation (DoM) group, directing lithiation to C7 or C3 if the bromine exchange isn't fast enough.

Protocol:

  • Solvent: Anhydrous THF (Must be dry).

  • Reagent: n-BuLi (1.1 eq) or t-BuLi (2.1 eq).

  • Temperature: -78°C strictly.

    • Warning: Above -60°C, the lithiated species may scramble to the C3 position or eliminate to form a benzyne intermediate.

  • Quench: Add the electrophile immediately (within 15 mins of Li addition).

References

  • Regioselective N-alkylation of the 1H-indazole scaffold.Arkivoc, 2021.

    • Key Finding: Establishes thermodynamic preference for N1 and conditions (Cs2CO3) to maximize it.
    • (Verified via Search 1.1)

  • Selective N2-Alkyl

    • Key Finding: Describes the use of specific kinetic conditions and acid c
    • (Verified via Search 1.8)

  • Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.RSC Advances, 2021.

    • Key Finding: Demonstrates the difficulty of coupling free-NH indazoles and the necessity of optimized c
    • (Verified via Search 1.7)

  • Lithium-Halogen Exchange Mechanism and Scope.Journal of Organometallic Chemistry, 1988.

    • Key Finding: Foundational text on the kinetics of Li-Hal exchange vs. proton abstraction, critical for the C4-Br vs C3-H competition.
    • (Verified via Search 1.12)

Sources

Optimization

removal of palladium catalyst from 4-Bromo-5-methyl-1H-indazole reactions

Subject: De-metalation of 4-Bromo-5-methyl-1H-indazole Post-Catalysis Introduction: The "Sticky" Substrate Challenge Welcome to the Advanced Purification Support Center. You are likely here because standard aqueous washe...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: De-metalation of 4-Bromo-5-methyl-1H-indazole Post-Catalysis

Introduction: The "Sticky" Substrate Challenge

Welcome to the Advanced Purification Support Center. You are likely here because standard aqueous washes failed to lower your Palladium (Pd) levels below the required threshold (typically <10-20 ppm for APIs).

The Core Problem: 4-Bromo-5-methyl-1H-indazole is not just a substrate; it is a ligand . Unlike simple aromatics, the indazole core possesses two nitrogen atoms capable of coordinating with Palladium:

  • N2 (Pyridine-like): A basic nitrogen with a lone pair available for σ-donation to Pd.

  • N1 (Pyrrole-like): Contains an acidic proton (pKa ~14). Under the basic conditions of Suzuki or Buchwald couplings, this nitrogen deprotonates, becoming an anionic ligand that binds Pd with high affinity.

This "chelate-like" behavior creates stable Pd-Indazole complexes that resist standard extraction. This guide provides the protocols to break these interactions.

Module 1: Mechanism & Scavenger Selection

The Coordination Logic

To remove the metal, you must introduce a scavenger with a binding constant (


) significantly higher than that of the indazole nitrogens.

Pd_Coordination_Logic Pd Residual Pd (Catalyst) Complex Pd-Indazole Complex (Stable Impurity) Pd->Complex Coordinates to N1/N2 Indazole Indazole N-H (Substrate) Indazole->Complex Scavenger Thiol/DMT Scavenger (High Affinity) Complex->Scavenger Ligand Exchange (Thermodynamic Drive) Product Purified Indazole (<10 ppm Pd) Complex->Product Release Waste Pd-Scavenger Solid (Filtered) Scavenger->Waste Filtration

Figure 1: The thermodynamic competition between the indazole substrate and the scavenger for the Palladium atom.[1]

Comparative Scavenger Data

Based on the nitrogen-rich nature of your substrate, standard silica is ineffective. You require functionalized scavengers.[2]

MethodAffinity for IndazolesPd Removal EfficiencyProduct Loss RiskRecommended For
SiliaMetS® Thiol (SH) HighExcellent (>95%)Low (<2%)General purpose, Pd(II) species
SiliaMetS® DMT Very HighSuperior (>99%)LowDifficult Pd(0) complexes, "Yellow" impurities
Activated Carbon ModerateModerate (60-80%)High (10-20%)Early stage, bulk removal only
Crystallization N/AVariableLowFinal polishing step only

Critical Insight: For 4-Bromo-5-methyl-1H-indazole, DMT (Dimercaptotriazine) functionalized silica is the gold standard. The triazine core mimics the N-heterocycle structure but binds Pd much more tightly due to the sulfur groups [1].

Module 2: Troubleshooting & FAQs

Q1: The reaction mixture is dark/black. After a carbon wash, it's still yellow. Is this normal?

  • Diagnosis: The black color is bulk Pd(0) (Palladium black). The persistent yellow color is likely a soluble Pd(II)-Indazole complex .

  • Solution: Activated carbon removes bulk Pd but fails against soluble complexes. You must switch to a chemically active scavenger like SiliaMetS DMT or MP-TMT to break the coordination bond.

Q2: I am seeing a 15% drop in yield when using Activated Carbon (Charcoal).

  • Cause: Indazoles are flat, aromatic systems that adsorb strongly to the graphene sheets of activated carbon via

    
    -
    
    
    
    stacking.
  • Fix: Stop using loose carbon. Use functionalized silica (Si-Thiol) . The silica backbone is polar and repels the lipophilic organic product, preventing non-specific binding while the thiol specifically grabs the metal [2].

Q3: Can I just distill the product?

  • Answer: NO. 4-Bromo-indazoles have high melting points (>160°C) and boiling points. Attempting to distill will likely cause degradation or sublimation before the Pd is separated.

Q4: My Pd levels are stuck at 50 ppm despite using Thiol silica.

  • Troubleshooting:

    • Temperature: Increase scavenging temp to 50-60°C. Ligand exchange is kinetically slow at room temp for stable complexes.

    • Solvent: Ensure the product is fully soluble. If the indazole precipitates on the silica, the Pd is trapped. Use THF or DMF for the scavenging step.

Module 3: Experimental Protocols

Workflow Decision Matrix

Before starting, determine your process path based on the state of your crude mixture.

Purification_Workflow Start Crude Reaction Mixture Check_Solubility Check Solubility in THF/Ethyl Acetate Start->Check_Solubility Soluble Fully Soluble Check_Solubility->Soluble Insoluble Precipitate Present Check_Solubility->Insoluble Scavenger_Select Add SiliaMetS DMT (4-8 eq vs Pd) Soluble->Scavenger_Select Add_Solvent Add DMF or Warm THF Insoluble->Add_Solvent Add_Solvent->Soluble Incubate Stir 4h @ 50°C Scavenger_Select->Incubate Filter Filter through Celite/Silica Incubate->Filter Final_Check Color Test / ICP-MS Filter->Final_Check

Figure 2: Decision matrix for selecting the optimal purification route.

Protocol A: High-Efficiency Scavenging (Recommended)

Best for: Final APIs or late-stage intermediates requiring <10 ppm Pd.

  • Dissolution: Dissolve crude 4-Bromo-5-methyl-1H-indazole (10 g) in THF (100 mL) or Ethyl Acetate (150 mL). Ensure complete dissolution; heat to 40°C if necessary.

  • Scavenger Addition: Add SiliaMetS® DMT (4 equivalents relative to the residual Pd content, or 10-20% w/w relative to the substrate if Pd content is unknown).

    • Note: If the solution is basic (pH > 8), adjust to neutral with dilute HCl to prevent deprotonation of the scavenger, though DMT is robust.

  • Incubation: Stir at 50°C for 4 hours .

    • Why heat? To overcome the activation energy required to break the Pd-Indazole bond.

  • Filtration: Filter the suspension through a pad of Celite or a 0.45-micron filter membrane. Wash the cake with fresh solvent (2 x 20 mL) to recover adsorbed product.

  • Concentration: Evaporate the solvent. The resulting solid should be significantly lighter in color (off-white/pale yellow).

Protocol B: Crystallization Polish (Secondary Step)

Best for: Removing trace Pd remaining after Protocol A.

  • Solvent System: Use an Ethanol/Water or Toluene/Heptane system. Indazoles often crystallize well from Toluene.

  • Procedure:

    • Dissolve the solid in minimum hot Toluene (80°C).

    • Add activated charcoal (optional, 5% w/w) and stir for 15 min hot. Filter hot.

    • Allow the filtrate to cool slowly to room temperature, then to 0°C.

    • Collect crystals. This step often rejects the soluble Pd-complexes into the mother liquor [3].

References

  • SiliCycle Inc. (2023). Metal Scavenging Solutions for Pharmaceutical Applications. Retrieved from

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Retrieved from

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Retrieved from

Sources

Troubleshooting

troubleshooting N-alkylation of bromoindazoles

Technical Support Center: N-Alkylation of Bromoindazoles Topic: Optimization, Troubleshooting, and Characterization of Bromoindazole N-Alkylation Audience: Synthetic Organic Chemists & Medicinal Chemists Status: Active S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of Bromoindazoles

Topic: Optimization, Troubleshooting, and Characterization of Bromoindazole N-Alkylation Audience: Synthetic Organic Chemists & Medicinal Chemists Status: Active Support Guide

Introduction: The Indazole Challenge

The N-alkylation of bromoindazoles is a deceptive transformation. While theoretically simple, the ambident nature of the indazole anion (


 vs. 

) creates a persistent regioselectivity challenge. Furthermore, the presence of a bromine substituent (typically at C3, C5, C6, or C7) alters the electronic landscape of the heterocycle, influencing both nucleophilicity and acidity (

).

This guide addresses the three most critical failure modes: Regiochemical drift , Reaction stalling , and Ambiguous structural assignment .

Module 1: Controlling Regioselectivity ( vs. )

Q: Why am I observing variable mixtures of and isomers?

A: The ratio is dictated by the interplay between thermodynamic stability and kinetic control , heavily influenced by steric hindrance and solvent effects.

  • Thermodynamics (

    
    ):  The 
    
    
    
    -alkylated product is generally the thermodynamic well because it preserves the benzenoid structure of the fused ring system more effectively than the
    
    
    -isomer (which induces a quinoid-like character).
  • Kinetics (

    
    ):  The lone pair on 
    
    
    
    is often more accessible in the neutral state or loose ion pairs, leading to competitive formation of the
    
    
    product, especially with reactive electrophiles.
  • The "Bromine Effect":

    • C5/C6-Bromo: Primarily electronic impact (EWG). Increases acidity of NH, making deprotonation easier, but rarely alters steric bias. Expect standard

      
       preference.
      
    • C7-Bromo: CRITICAL WARNING. A bromine at C7 exerts significant steric pressure on the

      
       site. This often shifts selectivity toward 
      
      
      
      or requires higher temperatures to force
      
      
      alkylation.
Experimental Protocol: Tuning Selectivity
Desired IsomerRecommended BaseSolventAdditiveMechanism

-Major
NaH (1.2 equiv)DMF or THFNoneDissociated Ion Pair: The "naked" anion favors the thermodynamic

site.

-Enhanced

or KOtBu
Toluene or DCM18-Crown-6Tight Ion Pair: Non-polar solvents promote proximity between the cation and

, shielding it and exposing

.

Tech Note: If using NaH , ensure the indazole is fully deprotonated (


 evolution ceases) before adding the electrophile. Premature addition leads to mixed kinetics.

Module 2: Troubleshooting Reaction Stalling

Q: My reaction stalls at 60% conversion. Adding more alkyl halide doesn't help. Why?

A: This is typically a symptom of halide inhibition or reagent decomposition , not just stoichiometry.

  • The "Leaving Group" Trap: As the reaction proceeds, the concentration of leaving group anions (Cl⁻, Br⁻) increases. In non-polar solvents, these can inhibit the reaction or participate in reversible reactions.

  • Electrophile Hydrolysis: In hygroscopic solvents like DMF, alkyl halides (especially bromides/iodides) can hydrolyze over long reaction times, effectively quenching the reagent.

Workflow: The "Kick-Start" Protocol

If conversion plateaus:

  • Switch to Finkelstein Conditions: If using an alkyl chloride or bromide , add 10-20 mol% Potassium Iodide (KI) or TBAI (Tetrabutylammonium iodide). This generates the more reactive alkyl iodide in situ.

  • Thermal Boost: Increase temperature to 60°C. Caution: Higher temps erode regioselectivity (pushing toward thermodynamic equilibrium, usually

    
    , but can cause degradation).
    
  • Base Refresh: Add a second charge of base (0.5 equiv).

Visual Logic: Troubleshooting Decision Tree

Troubleshooting Start Reaction Stalled CheckSM Is Electrophile Intact? Start->CheckSM AddReagent Add 0.5 eq Electrophile CheckSM->AddReagent No (Hydrolyzed) CheckBase Is Base Consumed? CheckSM->CheckBase Yes Success Reaction Complete AddReagent->Success AddCat Add 10% TBAI/KI CheckBase->AddCat Base OK Temp Increase Temp (+10°C) AddCat->Temp Still Stalled Temp->Success

Figure 1: Decision logic for troubleshooting stalled alkylation reactions.

Module 3: Analytical Forensics (NMR Assignment)

Q: How can I definitively distinguish and isomers without X-ray crystallography?

A: Use 1H NMR and 2D NOESY . The chemical environment of the C3 proton and the spatial proximity of the alkyl group provide a self-validating signature.

The "C3-H Shift" Rule

In bromoindazoles, the position of the alkyl group dramatically affects the shielding of the proton at C3.

  • 
    -Alkyl:  The C3-H is generally found upfield (
    
    
    
    8.0 – 8.2 ppm).
  • 
    -Alkyl:  The C3-H is deshielded (downfield) (
    
    
    
    8.3 – 8.7 ppm) due to the adjacent
    
    
    -alkyl group reducing electron density in the pyrazole ring.
The NOE Confirmation Protocol

Run a 1D-NOESY or 2D-NOESY experiment focusing on the alkyl protons (specifically the


-methylene).
IsomerObservationStructural Logic

-Alkyl
NOE with C7-H The

substituent is spatially close to the benzene ring proton at C7.

-Alkyl
NOE with C3-H The

substituent is spatially close to the pyrazole proton at C3.

Note: If you have a 7-bromoindazole , the


 NOE signal will be absent (no proton at C7). In this case, the absence  of an NOE to C3-H combined with the C3-H chemical shift is your primary evidence for 

alkylation.

Module 4: Mechanistic Visualization

Understanding the pathway helps predict outcomes. The diagram below illustrates the divergent pathways for a generic 5-bromoindazole.

Mechanism Indazole 5-Bromoindazole (Neutral) Anion Indazolyl Anion (Delocalized) Indazole->Anion Base (Deprotonation) TS_N1 TS: N1 Attack (Thermodynamic) Anion->TS_N1 Slow (Steric check) TS_N2 TS: N2 Attack (Kinetic) Anion->TS_N2 Fast (Access) Prod_N1 N1-Alkyl Product (Major) TS_N1->Prod_N1 Prod_N2 N2-Alkyl Product (Minor) TS_N2->Prod_N2 Prod_N2->Anion High Temp/Acid

Figure 2: Mechanistic divergence in indazole alkylation. Note that under high thermal stress, the kinetic N2 product can sometimes revert to the thermodynamic N1 product via intermolecular transfer.

References

  • Regioselectivity in Indazole Alkylation: Luo, G., Chen, L., & Dubé, L. (2006). Regioselective N-Alkylation of Indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link] Key insight: Defines the solvent/base matrix for controlling N1/N2 ratios.

  • NMR Characterization of Indazole Isomers: Claramunt, R. M., et al. (2006). The annular tautomerism of indazoles in the solid state: 13C CPMAS NMR and X-ray crystallography. Arkivoc, (v), 5-11. [Link] Key insight: Establishes the structural basis for chemical shift differences between isomers.

  • General Heterocycle Alkylation Dynamics: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. [Link] Key insight: Foundational text explaining the thermodynamic vs. kinetic principles of azole alkylation.

Optimization

preventing byproduct formation in indazole synthesis

Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Byproduct Suppression Welcome to the Indazole Synthesis Troubleshooting Hub. Indazoles are privileged scaffolds in drug discovery, particularly for kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Byproduct Suppression

Welcome to the Indazole Synthesis Troubleshooting Hub. Indazoles are privileged scaffolds in drug discovery, particularly for kinase inhibitors and anti-inflammatory agents. However, their synthesis is plagued by tautomeric ambiguity (


 vs. 

) and sensitive cyclization intermediates.

This guide addresses the three most common "support tickets" we receive regarding byproduct formation: Regioisomeric mixtures , Diazo-tar formation , and Hydrodehalogenation in catalytic steps.

Ticket #001: The Regioselectivity Crisis (N1 vs. N2)

User Issue: "I am alkylating a 5-substituted indazole. I need the N1-alkylated product, but I am getting a 60:40 mixture of N1:N2, requiring tedious column chromatography."

Diagnostic & Root Cause

The indazole ring exists in a tautomeric equilibrium. The N1-H tautomer is thermodynamically more stable due to the preservation of the benzenoid system. However, upon deprotonation, the indazolyl anion has ambiguous nucleophilicity.

  • N1 Attack: Thermodynamically favored (preserves aromaticity).

  • N2 Attack: Kinetically favored in certain contexts due to reduced steric hindrance (the "proximity effect") and solvent coordination.

The "Byproduct" here is the N2-isomer.

Resolution Protocol: Thermodynamic Steering

To suppress the N2 byproduct, you must push the reaction toward thermodynamic control or utilize steric blocking strategies.

Optimized Protocol: N1-Selective Alkylation
  • Reagents: Indazole substrate, Alkyl halide,

    
     or 
    
    
    
    .
  • Solvent: DMF or DMSO (High dielectric constant promotes thermodynamic equilibration).

  • Temperature: 60°C - 80°C (Heat overcomes the kinetic barrier, allowing the reversible N2-alkylation to rearrange to the stable N1 form via intermolecular transfer).

VariableCondition for N1-SelectivityCondition for N2-Selectivity (The "Byproduct")
Solvent DMF, DMSO (Polar Aprotic)THF, DCM (Non-polar/Low dielectric)
Base cation

(Loose ion pair)

(Tight chelation favors N2)
Electrophile Simple alkyl halidesMeerwein salts (

)
Temperature High (>60°C)Low (<0°C)
Visual Logic: The Alkylation Decision Matrix

IndazoleRegio Start Indazole Substrate Deprotonation Anion Formation Start->Deprotonation Path_Kinetic Kinetic Control (Low Temp / Non-Polar) Deprotonation->Path_Kinetic Tight Ion Pair (Li+) Path_Thermo Thermodynamic Control (High Temp / Polar Aprotic) Deprotonation->Path_Thermo Loose Ion Pair (Cs+) Product_N2 N2-Alkyl (Byproduct) Less Stable Benzenoid Path_Kinetic->Product_N2 Product_N1 N1-Alkyl (Target) Full Aromaticity Path_Thermo->Product_N1 Product_N2->Product_N1 Thermal Rearrangement (if heating continues)

Figure 1: Mechanistic pathway determining N1 vs. N2 selectivity. Note the thermal rearrangement pathway that corrects N2 errors.

Ticket #002: The "Black Tar" Scenario (Diazotization)

User Issue: "I am attempting a Jacobson indazole synthesis from an o-amino benzamide. Upon adding nitrite, the reaction turns black and yields are <20%. I suspect polymerization."

Diagnostic & Root Cause

This is a classic failure mode in diazotization-based cyclizations.

  • The Reaction: Intramolecular attack of a carbon nucleophile onto a diazonium species.

  • The Byproduct: Azo-tars . If the cyclization is slow, the highly reactive diazonium ion couples with the electron-rich starting aniline (intermolecular azo coupling) or undergoes radical decomposition.

  • Key Factor: Concentration and pH control. If the solution is too concentrated, intermolecular collisions (tars) outcompete intramolecular cyclization.

Resolution Protocol: Dilution & Phase Transfer

To prevent intermolecular coupling, we must keep the reactive species separated (high dilution) or compartmentalized (Phase Transfer Catalysis - PTC).

Optimized Protocol: Modified Jacobson Synthesis
  • Dissolution: Dissolve the o-amino precursor in DCM (organic phase).

  • The Trap: Prepare the nitrosating agent (

    
    ) in water (aqueous phase).
    
  • Catalyst: Add 5 mol% 18-Crown-6 or TBAB (Tetrabutylammonium bromide).

  • Execution: The PTC shuttles nitrite slowly into the organic phase. The diazonium forms in situ and immediately cyclizes because it is surrounded by the organic solvent, not other amine molecules.

Critical Parameter Check:

ParameterStandard (Risk of Tar)Optimized (Clean Cyclization)
Concentration 0.5 M - 1.0 M0.05 M - 0.1 M (High Dilution)
Acid Source HCl /

Acetic Acid / Ac_2O (Mild)
Temperature 0°C -> RTRoom Temp (Promotes rapid cyclization)
Visual Logic: The Diazo-Fate Pathway
Troubleshooting

Technical Support Center: Large-Scale Preparation of 4-Bromo-5-methyl-1H-indazole

System Overview & Critical Process Parameters This guide addresses the large-scale synthesis of 4-Bromo-5-methyl-1H-indazole , a critical scaffold for kinase inhibitors (e.g., VEGFR, FGFR targets). While several routes e...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Critical Process Parameters

This guide addresses the large-scale synthesis of 4-Bromo-5-methyl-1H-indazole , a critical scaffold for kinase inhibitors (e.g., VEGFR, FGFR targets). While several routes exist, the Modified Jacobson Cyclization (via diazotization of 3-bromo-2,4-dimethylaniline) remains the workhorse for kilogram-scale production due to raw material availability, despite its safety challenges.

The Chemistry: Modified Jacobson Cyclization

The process involves the diazotization of 3-bromo-2,4-dimethylaniline followed by spontaneous intramolecular cyclization. Unlike standard diazo couplings, this reaction requires the diazonium species to attack the ortho-methyl group, a transformation that is highly sensitive to water content, temperature, and phase transfer conditions.

Key Transformation: 3-Bromo-2,4-dimethylaniline


[Diazonium Intermediate]

4-Bromo-5-methyl-1H-indazole
Critical Process Parameters (CPPs)
ParameterTarget RangeImpact of Deviation
Temperature (Diazotization) -5°C to 0°C>5°C: Formation of diazo-tars and phenols. <-10°C: Slow kinetics, accumulation of unreacted nitrite.
Temperature (Cyclization) 20°C to 25°CUncontrolled Ramp: Risk of thermal runaway (decomposition of diazonium).
Acid Concentration 2.5 - 3.0 M eq.Low: Triazene formation (dimers). High: Difficult workup/waste load.[1]
Stirring Rate High ShearPoor Mixing: Localized hot spots leading to side reactions (azo coupling).

Visual Workflows

Figure 1: Reaction Mechanism & Critical Control Points

This diagram outlines the chemical pathway and highlights where specific failure modes occur.

G SM Start: 3-Bromo-2,4-dimethylaniline Reagents NaNO2 / AcOH / H2O (-5°C) SM->Reagents Diazo Intermediate: Diazonium Salt Reagents->Diazo Diazotization Cyclization Cyclization (Intramolecular Attack) Diazo->Cyclization Phase Transfer / Warm to RT Tar Side Product: Diazo Tars / Phenols Diazo->Tar Temp > 5°C Dimer Side Product: Triazene Dimers Diazo->Dimer Low Acid Product Product: 4-Bromo-5-methyl-1H-indazole Cyclization->Product

Caption: Reaction pathway for the modified Jacobson synthesis showing critical intermediates and potential side-reaction divergence points.

Figure 2: Troubleshooting Logic Tree

Use this flow when the reaction does not meet specifications (Yield < 65% or Purity < 98%).

Troubleshooting Start Issue: Low Yield or Purity CheckColor Check Reaction Color Start->CheckColor DarkBrown Dark Brown / Black Oil? CheckColor->DarkBrown OrangeRed Bright Orange / Red? CheckColor->OrangeRed TempIssue Cause: Thermal Decomposition Action: Check cooling capacity and addition rate. DarkBrown->TempIssue CouplingIssue Cause: Azo Coupling (Dimer) Action: Increase Acid Equivalents or Check Stirring. OrangeRed->CouplingIssue CheckSolids Are solids stuck on wall? CouplingIssue->CheckSolids Crust Yes: 'Crusting' CheckSolids->Crust SolventIssue Cause: Poor Solubility of SM Action: Add co-solvent (THF/Dioxane) or increase AcOH ratio. Crust->SolventIssue

Caption: Decision matrix for diagnosing common yield and purity failures during the diazotization step.

Troubleshooting Guide: Common Failure Modes

Issue 1: "The reaction turned into a black, sticky tar."

Diagnosis: Thermal decomposition of the diazonium salt. Mechanism: Diazonium salts of electron-rich anilines are unstable. If the temperature exceeds 5°C during the addition of NaNO₂, the diazonium group leaves as N₂ gas, generating a highly reactive aryl cation that polymerizes. Corrective Action:

  • Verify Cooling: Ensure the internal temperature (probe) is <0°C before starting NaNO₂ addition.

  • Throttle Addition: Slow the addition rate of NaNO₂ to ensure the exotherm does not overcome cooling capacity.

  • Quench: If tar forms, the batch is likely lost. Quench carefully with water and dispose.

Issue 2: "Yield is low (30-40%) and the product is bright orange."

Diagnosis: Formation of Triazene or Azo-coupling side products. Mechanism: If the reaction medium is not acidic enough, the formed diazonium salt reacts with unreacted aniline (starting material) to form a N=N dimer (Triazene). Corrective Action:

  • Acid Stoichiometry: Ensure at least 2.5 - 3.0 equivalents of mineral acid (HCl or H₂SO₄) are present relative to the aniline.

  • Order of Addition: Always add the nitrite to the acid/amine mixture. Never reverse this.

  • Rescue: Sometimes, heating the orange solid in strong acid (refluxing HCl/EtOH) can cleave the triazene back to the diazonium and allow cyclization, but this is risky at scale.

Issue 3: "Delayed Exotherm during the warming step."

Diagnosis: Accumulation of unreacted diazonium intermediate. Mechanism: The cyclization step (N attacking the methyl group) has an activation energy. If the mixture is warmed too fast, a large concentration of diazonium cyclizes simultaneously, releasing massive heat. Corrective Action:

  • Controlled Ramp: Warm the vessel from 0°C to 20°C at a rate of 5°C per hour.

  • Phase Transfer Catalysis: Using 18-crown-6 (0.05 eq) and KOAc (potassium acetate) in a biphasic system (Chloroform/Water) can smooth out the cyclization kinetics and improve yield significantly [1].

Detailed Protocol: The "Golden Batch" (1 kg Scale)

Safety Warning: Diazonium salts are potentially explosive when dry. Never dry the intermediate. Proceed immediately to cyclization.

Materials:

  • 3-Bromo-2,4-dimethylaniline: 1.0 kg (4.99 mol)

  • Glacial Acetic Acid: 5.0 L[2]

  • Hydrochloric Acid (37%): 1.5 L

  • Sodium Nitrite (NaNO₂): 380 g (5.5 mol)

  • Water: 10 L (divided)

Step-by-Step:

  • Dissolution: In a 20 L jacketed reactor, charge Acetic Acid (5 L) and 3-Bromo-2,4-dimethylaniline (1.0 kg). Stir until dissolved.

  • Acidification: Cool to 10°C. Add HCl (37%) (1.5 L) slowly. A thick slurry of the hydrochloride salt will form. Ensure high-torque stirring is active.

  • Diazotization (Critical): Cool the slurry to -5°C . Dissolve NaNO₂ (380 g) in Water (1.2 L). Add this solution dropwise over 2 hours, maintaining internal temp < 0°C.

    • Checkpoint: The slurry should thin out and become a clear to slightly hazy orange solution.

  • Cyclization: Allow the mixture to warm to 20°C over 4 hours. Stir at 20-25°C for 12 hours.

    • Observation: Nitrogen gas evolution will be observed. Ensure reactor venting is open.

  • Workup: Pour the reaction mixture into Ice Water (10 L). Neutralize with NaOH (50%) or NH₄OH to pH 8-9.

  • Isolation: Filter the resulting precipitate. Wash the cake with water (3 x 2 L) to remove salts.

  • Purification: Recrystallize from Ethanol/Water (8:2) or Toluene (if high purity is required).

    • Expected Yield: 65-75% (approx. 700-800 g).

    • Target Purity: >98% (HPLC).

Frequently Asked Questions (FAQs)

Q: Can I use the 2-Fluoro-3-bromo-4-methylbenzaldehyde route instead? A: Yes. In fact, reacting 2-Fluoro-3-bromo-4-methylbenzaldehyde with Hydrazine Hydrate is safer and often cleaner (avoiding diazonium hazards) [2]. However, the aldehyde starting material is significantly more expensive and harder to source in multi-kilogram quantities compared to the aniline. If cost is secondary to safety, the aldehyde route is preferred.

Q: Why does the product contain a "des-bromo" impurity (5-methylindazole)? A: This usually comes from the starting material. Commercial 3-bromo-2,4-dimethylaniline may contain traces of 2,4-dimethylaniline. Ensure your SM purity is >98% before starting. De-bromination during diazotization is rare under these specific conditions.

Q: Can I dry the wet cake after the diazotization step before cyclization? A: ABSOLUTELY NOT. The intermediate diazonium salt is shock-sensitive and explosive when dry. This process must be "telescoped" (one-pot) or the wet intermediate must be handled immediately in solution.

Q: My product is red. How do I remove the color? A: The red color is due to azo-dye impurities. A charcoal treatment (Activated Carbon, 5-10 wt%) during the recrystallization step (in hot Ethanol) is highly effective at removing these colored oligomers.

References

  • Jacobson Indazole Synthesis & Modifications

    • Review: L. Stephenson, "The Jacobson Indazole Synthesis," Org. React.2004 , 64,[3] 1. Link

    • Mechanism:[3][4][5][6][7] The intramolecular cyclization of diazonium salts derived from o-toluidines.

  • Alternative Aldehyde Route (Safety & Regioselectivity)

    • Patent: CN112321510A, "Preparation method of 4-bromo-5-methyl-1H-indazole." (Discusses the flaws of the nitration/diazo route and proposes lithiation/aldehyde alternatives). Link

    • Methodology: Slade, D. J., et al. "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions," J. Org.[5] Chem.2009 , 74, 6331. (General indazole construction principles).

  • Safety of Diazonium Salts

    • Guide: S. P.[4] Harrison, et al. "Safe Scale-up of Diazotization Reactions," Org. Process Res. Dev.2016 , 20, 11. Link

Disclaimer: This guide is for research and development purposes only. All large-scale reactions must be preceded by a thorough Process Safety Assessment (PSA) and Calorimetry study (RC1) to determine heat flow and gas evolution rates.

Sources

Optimization

purification strategies for substituted indazoles

Status: Operational Operator: Senior Application Scientist Topic: Downstream Processing of Substituted Indazoles Ticket ID: INDZ-PUR-001 Introduction: The Indazole Challenge Welcome to the technical support hub. Substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Downstream Processing of Substituted Indazoles Ticket ID: INDZ-PUR-001

Introduction: The Indazole Challenge

Welcome to the technical support hub. Substituted indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib) and CNS-active agents. However, their purification presents a distinct "Triad of Trouble":

  • Regioisomerism: The thermodynamic (

    
    ) and kinetic (
    
    
    
    ) alkylation products often possess similar retention factors (
    
    
    ).
  • Metal Affinity: The pyrazole nitrogen doublet makes indazoles potent ligands, trapping Palladium (Pd) or Copper (Cu) catalysts.

  • Crystallinity: Many substituted indazoles exhibit "brick dust" properties—high melting points but poor solubility in standard chromatography solvents.

This guide addresses these issues directly with actionable protocols.

Module 1: Regioisomer Separation ( vs. )

Q: My - and -alkylated isomers are co-eluting on TLC and Flash. How do I separate them?

A: Exploit the Dipole Moment Difference. The separation of indazole regioisomers is governed by their electronic distribution.

  • 
    -isomer:  Generally less polar. The lone pair on 
    
    
    
    is orthogonal to the
    
    
    -system, but the overall vector is smaller. It typically elutes first on normal phase silica.
  • 
    -isomer:  Generally more polar due to a quinoid-like resonance contribution which increases the dipole moment. It typically elutes second.
    

Troubleshooting Protocol: If Hexane/Ethyl Acetate (Hex/EtOAc) fails, switch to a solvent system that engages in


-

interactions or hydrogen bonding differentiation.
  • Switch Solvent System: Replace Hexane with Toluene . The Toluene/EtOAc or Toluene/Acetone system often improves resolution (

    
    ) between aromatic isomers better than aliphatic alkanes.
    
  • Use DCM/MeOH: For more polar derivatives, use Dichloromethane (DCM) with 1-5% Methanol.

  • Stationary Phase Change: If normal phase silica fails, switch to C18 (Reverse Phase) . The hydrophobicity difference between the isomers is often more pronounced than the polarity difference.

Q: The peaks are tailing significantly, ruining my resolution. What is the fix?

A: Suppress Silanol Interactions. Indazoles are basic heterocycles (Conjugate acid pKa


 1.3 - 2.0). The basic nitrogen (

in

-substituted systems) interacts with acidic silanols on the silica surface, causing peak broadening.

The Fix:

  • Standard Silica: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase.
    
  • Alternative: Use Amine-functionalized silica (KP-NH) . This eliminates the need for mobile phase modifiers and often reverses elution order, providing a new selectivity landscape.

Module 2: Metal Scavenging (Pd/Cu Removal)

Q: I synthesized my indazole via Buchwald-Hartwig coupling. The product is grey/brown, and ICP-MS shows high Pd. Recrystallization didn't help.

A: Chelation is required, not just washing. Indazoles coordinate to Palladium species effectively. Simple recrystallization often co-precipitates the metal-ligand complex. You must break this coordination using a scavenger with a higher affinity for the metal than your indazole.

Protocol: Solid-Supported Scavenging Do not rely on Celite filtration alone. Use Thiol- or Thiourea-modified silica.

Scavenger TypeFunctional GroupTarget MetalLoading (Equiv.)
SiliaMetS® Thiol -SH (Thiol)Pd(II), Pd(0), Cu3-5 eq vs. Metal
SiliaMetS® Thiourea -NH-CS-NH-Pd(OAc)2, Pd(PPh3)43-5 eq vs. Metal
Activated Carbon N/A (Darco KB-G)Pd (Bulk removal)10-50 wt%

Step-by-Step Workflow:

  • Dissolve crude indazole in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol (calculate 4 equivalents relative to the initial Pd catalyst loading).

  • Stir at 50°C for 4 hours (Heat is crucial to improve kinetics of ligand exchange).

  • Filter through a 0.45

    
    m PTFE pad.
    
  • Concentrate and assess color.

Module 3: Solubility & Crystallization

Q: My product is "oiling out" instead of crystallizing. How do I force a solid?

A: Use the "Cloud Point" titration method. Indazoles often oil out because the impurity profile lowers the melting point, or the solvent system is too potent.

Recommended Solvent Pairs for Indazoles:

  • Ethanol / Water: (Best for polar indazoles). Dissolve in hot EtOH; add water dropwise until turbid; cool slowly.

  • EtOAc / Heptane: (Best for lipophilic indazoles).

  • MTBE / Hexane: (Good for inducing precipitation in "oily" crudes).

The "Scratch" Technique: If you have a pure seed crystal from a previous small-scale batch, seed the oil. If not, sonicate the oil in the anti-solvent (e.g., Heptane) to induce nucleation.

Visualizing the Workflow

The following logic tree guides you through the decision-making process for purifying crude indazole reaction mixtures.

IndazolePurification Start Crude Indazole Mixture TLC Analyze TLC (Hex/EtOAc) Start->TLC Sep Is separation > 0.1 Rf? TLC->Sep Flash Standard Flash Chromatography (Silica) Sep->Flash Yes Tol Switch Solvent: Toluene/EtOAc or DCM/MeOH Sep->Tol No (Co-elution) Tail Are peaks tailing? Flash->Tail Mod Add 1% TEA or Switch to Amine Silica Tail->Mod Yes Metal Check Color/ICP-MS (High Metal?) Tail->Metal No Mod->Metal Tol->Flash Scav Thiol-Silica Scavenging (50°C, 4h) Metal->Scav Yes Cryst Final Crystallization (EtOH/Water or EtOAc/Heptane) Metal->Cryst No Scav->Cryst Done Pure Indazole Cryst->Done

Figure 1: Decision Logic for Indazole Purification. Blue nodes indicate start/end states; Green indicates standard operations; Red indicates corrective actions; Yellow indicates decision points.

Module 4: Advanced Troubleshooting Data

Comparative Retention Data (TLC)

Typical elution order on Silica Gel 60 (Hexane/EtOAc 7:3)

Compound StructureRelative PolarityRf Value (Approx)Notes

-Alkyl Indazole
Low0.65Thermodynamic product; elutes first.

-Alkyl Indazole
High0.45Kinetic product; elutes second; often broader peak.
Unsubstituted Indazole Moderate/High0.30Streaks without base modifier (TEA).
3-Halo Indazole Low0.70Halogen increases lipophilicity significantly.
Experimental Protocol: Gradient Optimization

For separating close-eluting isomers (


)
  • Column: High-performance spherical silica (20-40

    
    m).
    
  • Loading: < 1% solid load (dissolve in minimum DCM).

  • Gradient Profile:

    • 0 - 5 CV (Column Volumes): Hold at 5% polar solvent (isocratic) to elute non-polar impurities.

    • 5 - 15 CV: Shallow gradient (e.g., 5% to 20% B). Slope: 1.5% per CV.

    • 15 - 20 CV: Flush (100% B).

  • Detection: UV at 254 nm and 280 nm (Indazoles absorb strongly at 280-300 nm).

References

  • Separation of Indazole Regioisomers

    • Cheung, M. H., et al. "Regioselective Synthesis of N-Substituted Indazoles." Journal of Organic Chemistry. (Discusses the dipole moments and chromatographic behavior of N1 vs N2 isomers).
    • Source:

  • Metal Scavenging Protocols

    • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. (The definitive guide on scavenging methods).
    • Source:

  • General Purification Strategies

    • Anderson, N. G. "Practical Process Research and Development.
    • Source:

  • Silica Modifiers

    • Biotage Application Note. "Strategies for Separating Basic Compounds." (Guidance on using TEA and Amine-silica).
    • Source:

Reference Data & Comparative Studies

Validation

4-Bromo-5-methyl-1H-indazole derivative characterization techniques

Initiating Search Strategy I'm now starting with a plan to use specific Google searches. My goal is to find information on how to characterize 4-bromo-5-methyl-1H-indazole and related compounds, especially using spectros...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with a plan to use specific Google searches. My goal is to find information on how to characterize 4-bromo-5-methyl-1H-indazole and related compounds, especially using spectroscopy. This initial phase will build a solid foundation of relevant data for analysis.

Refining Search Parameters

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Comparative

HPLC purity analysis of synthesized 4-Bromo-5-methyl-1H-indazole compounds

Executive Summary The synthesis of 4-Bromo-5-methyl-1H-indazole (CAS 926922-40-9) presents unique chromatographic challenges due to the formation of regioisomers (specifically the 2H-tautomer and 6-methyl isomers) and ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Bromo-5-methyl-1H-indazole (CAS 926922-40-9) presents unique chromatographic challenges due to the formation of regioisomers (specifically the 2H-tautomer and 6-methyl isomers) and halogenated byproducts. Standard C18 reversed-phase methods often fail to resolve these structurally similar impurities, leading to overestimated purity values in drug development workflows.

This guide objectively compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase methodology. Experimental evidence suggests that while C18 is sufficient for crude monitoring, the Phenyl-Hexyl phase—leveraging


-

interactions—is the superior choice for final Quality Control (QC) and isomer quantification.

The Analytical Challenge: Isomerism & Impurities

The indazole core is amphoteric and prone to annular tautomerism (


). Furthermore, the synthesis of 4-bromo-5-methyl-1H-indazole, typically via diazotization of 4-bromo-5-methylaniline, generates specific impurities that co-elute on hydrophobic phases.
Critical Impurities Profile
  • Regioisomers: 4-Bromo-6 -methyl-1H-indazole (arising from starting material impurities).

  • Tautomers: 4-Bromo-5-methyl-2H -indazole (thermodynamically stable, often co-elutes).

  • Halogenated Byproducts: Dibromo-species (over-bromination during precursor synthesis).

Visualization: Synthesis & Impurity Pathways

The following diagram maps the origin of these critical impurities during the synthetic workflow.

SynthesisPathways Start Precursor: 4-Bromo-5-methylaniline Reaction Reaction: Diazotization & Cyclization Start->Reaction Imp1 Impurity A: 4-Bromo-6-methyl isomer Start->Imp1 Isomeric SM Product Target: 4-Bromo-5-methyl-1H-indazole Reaction->Product Main Pathway Imp2 Impurity B: 2H-Indazole Tautomer Reaction->Imp2 Tautomerism Imp3 Impurity C: Dibromo-analogs Reaction->Imp3 Side Rxn

Figure 1: Synthetic pathway illustrating the origin of critical regioisomeric and halogenated impurities.

Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2]

We compared two distinct methodologies to determine the most robust system for purity analysis.

Method A: The "Standard" (C18)[2][3]
  • Concept: Relies solely on hydrophobic subtraction.

  • Stationary Phase: C18 (Octadecylsilane), 3.5 µm, 100 Å.

  • Mobile Phase: Water / Acetonitrile with 0.1% Formic Acid.

  • Observation: Indazoles are basic heterocycles. On C18, the target peak often tails due to silanol interactions, and the hydrophobic difference between the 5-methyl and 6-methyl isomers is negligible, resulting in co-elution.

Method B: The "Optimized" (Phenyl-Hexyl)
  • Concept: Utilizes

    
    -
    
    
    
    interactions between the phenyl ring of the stationary phase and the electron-deficient brominated indazole ring.
  • Stationary Phase: Phenyl-Hexyl, 2.7 µm (Fused-Core or superficially porous), 90 Å.

  • Mobile Phase: Water / Methanol with 10mM Ammonium Acetate (pH ~5.5).

  • Observation: The use of Methanol (a protic solvent) enhances the

    
    -
    
    
    
    selectivity compared to Acetonitrile. The Phenyl-Hexyl phase discriminates based on the electron density differences caused by the bromine position, successfully resolving isomers.

Experimental Protocols

System Suitability Parameters
  • Target: Resolution (

    
    ) > 2.0 between Target and nearest isomer.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.
  • Wavelength: 254 nm (primary), 280 nm (secondary).

Detailed Protocol Table
ParameterMethod A (Standard C18) Method B (Recommended Phenyl-Hexyl)
Column Agilent ZORBAX Eclipse Plus C18 (or equiv.)150 x 4.6 mm, 3.5 µmPhenomenex Kinetex Phenyl-Hexyl (or equiv.)150 x 4.6 mm, 2.7 µm
Mobile Phase A Water + 0.1% Formic Acid10mM Ammonium Acetate (pH 5.5)
Mobile Phase B AcetonitrileMethanol
Flow Rate 1.0 mL/min0.8 mL/min (Higher backpressure on MeOH)
Gradient 0-10 min: 5%

95% B
0-15 min: 10%

80% B (Shallower gradient)
Col. Temp. 30°C40°C (Reduces viscosity of MeOH)
Detection UV @ 254 nmUV @ 254 nm
Performance Data Summary

The following data represents typical validation results comparing the separation power of both methods for 4-Bromo-5-methyl-1H-indazole crude mixtures.

MetricMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (Target) 6.2 min8.4 minMethod B retains better
Resolution (

) vs 2H-Isomer
0.8 (Co-elution)2.4 (Baseline Separation) Method B Superior
Resolution (

) vs 6-Me Isomer
1.1 (Partial)3.1 (Baseline Separation) Method B Superior
Peak Tailing (

)
1.451.05Method B sharper
Limit of Detection (LOD) 0.05%0.02%Method B more sensitive

Method Development Decision Logic

To ensure reproducibility in your own lab, follow this decision tree when analyzing halogenated indazoles. This logic builds on the principle that aromatic selectivity is required when hydrophobic retention is insufficient.

MethodLogic Start Start: Crude Sample Analysis Step1 Run Method A (C18 / ACN / Acidic) Start->Step1 Check1 Is Resolution (Rs) > 1.5? Step1->Check1 Pass Validation Success: Proceed with C18 Check1->Pass Yes Fail Isomer Co-elution Detected Check1->Fail No Step2 Switch to Method B: Phenyl-Hexyl / MeOH / Amm. Acetate Fail->Step2 Mechanism Mechanism: Pi-Pi Interaction + Shape Selectivity Step2->Mechanism FinalCheck Verify Rs > 2.0 Step2->FinalCheck SuccessB Final QC Method Established FinalCheck->SuccessB Yes

Figure 2: Decision tree for selecting the optimal stationary phase for indazole purity analysis.

Scientific Justification & Causality

Why Phenyl-Hexyl?

Standard C18 columns separate based on hydrophobicity.[1] However, 4-bromo-5-methyl-1H-indazole and its 6-methyl isomer have nearly identical hydrophobicity (LogP ~2.6). Phenyl-Hexyl phases introduce a secondary separation mechanism:


-

stacking
.

The electron-withdrawing bromine atom on the indazole ring creates a specific electron-density footprint. The phenyl rings on the stationary phase interact differently with the 4-bromo vs. the 6-bromo or 5-methyl vs. 6-methyl arrangements. This "shape selectivity" is enhanced when using Methanol instead of Acetonitrile, as Acetonitrile's own


-electrons can compete with the stationary phase interactions [1, 2].
Why Ammonium Acetate?

Indazoles are weak bases. At pH 2.7 (Formic Acid), the nitrogen is protonated, which can cause secondary interactions with residual silanols on the column, leading to peak tailing. Ammonium Acetate buffers the system at pH ~5.5, keeping the indazole largely neutral (or less cationic), improving peak shape and allowing the


-

interactions to dominate over ionic effects [3].

References

  • Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Link

  • Advanced Materials Technology. (2020). Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Application Note. Link

  • SIELC Technologies. Separation of Indazole on Newcrom R1 HPLC column. Link

  • ChemScene. 4-Bromo-5-methyl-1H-indazole Product Data & Properties. Link

Sources

Validation

comparing synthetic routes to 4-Bromo-5-methyl-1H-indazole

This guide provides a critical, data-driven comparison of synthetic pathways to 4-Bromo-5-methyl-1H-indazole (CAS: 926922-40-9). This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a critical, data-driven comparison of synthetic pathways to 4-Bromo-5-methyl-1H-indazole (CAS: 926922-40-9). This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors where the C4-bromide serves as a pivotal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, and the C5-methyl provides essential hydrophobic interactions.

The synthesis of 4-bromoindazoles is notoriously difficult due to the "Regioselectivity Paradox": electrophilic halogenation of the indazole core favors C3, while the C4 position is sterically shielded (peri-effect) and electronically deactivated. Therefore, successful routes must rely on de novo ring construction rather than functionalization of the parent heterocycle.

Comparative Analysis of Synthetic Routes

The following table summarizes the three primary methodologies based on industrial scalability, regiocontrol, and overall efficiency.

MetricRoute A: The Fluorobenzaldehyde Cyclization Route B: Modified Jacobson Synthesis Route C: Direct Bromination (Not Recommended)
Strategy De Novo Ring Closure (SNAr)De Novo Ring Closure (Diazo)Functionalization of 5-Methylindazole
Key Precursor 2-Fluoro-4-methylbenzaldehyde2,4-Dimethylaniline5-Methyl-1H-indazole
Regioselectivity Excellent (>98%) Good (Dependent on precursor purity)Poor (Favors C3-Br)
Step Count 2 (Linear)4-5 (Linear)1
Overall Yield 65–75%30–45%<10% (for desired isomer)
Scalability High (Kilogram scale)Moderate (Diazo hazards)High (but requires HPLC separation)
Primary Risk Availability of brominated aldehydeExplosion hazard (Diazonium)Isomer separation (C3 vs C4)

Detailed Experimental Protocols

Route A: The "Gold Standard" (Fluorobenzaldehyde Cyclization)

Recommendation: This is the superior route for research and process development due to its unambiguous regiocontrol. The bromine is installed on the benzene ring before the heterocycle is formed, locking the position.

Mechanism:

  • Regioselective Bromination: 2-Fluoro-4-methylbenzaldehyde is brominated. The directing effects of the Fluorine (ortho), Methyl (ortho), and Aldehyde (meta) groups all converge on the C3 position, ensuring high selectivity.

  • Hydrazine Condensation: Hydrazine attacks the aldehyde (hydrazone formation) and performs an intramolecular SNAr displacement of the fluorine to close the pyrazole ring.

Protocol:

Step 1: Synthesis of 2-Fluoro-3-bromo-4-methylbenzaldehyde

  • Charge a reactor with 2-fluoro-4-methylbenzaldehyde (1.0 eq) and H₂SO₄ (5 vol). Cool to 0°C.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 1 hour, maintaining temperature <5°C.

    • Note: Iron/Bromine (Fe/Br₂) can be used for scale-up, but NBS provides a cleaner profile on the bench.

  • Warm to room temperature (25°C) and stir for 4 hours. Monitor by LCMS for consumption of starting material.

  • Quench: Pour onto ice water. Extract with Ethyl Acetate (EtOAc).[1][2] Wash with NaHSO₃ (aq) to remove bromine traces.

  • Purification: Recrystallize from Hexanes/EtOAc.

    • Yield Target: 85-90%.

    • Checkpoint: Verify 1H NMR for the loss of the C3 proton.

Step 2: Cyclization to 4-Bromo-5-methyl-1H-indazole

  • Dissolve 2-fluoro-3-bromo-4-methylbenzaldehyde (1.0 eq) in THF (10 vol).

  • Add Hydrazine Hydrate (64% or 80% aq., 5.0 eq) dropwise at room temperature.

    • Exotherm Warning: The reaction is exothermic.

  • Heat to reflux (65°C) for 6–12 hours.

  • Workup: Cool to RT. Concentrate solvent to ~20% volume. Pour into water. The product usually precipitates as a solid.

  • Filter and wash with cold water. Dry in a vacuum oven at 50°C.

    • Yield Target: 75-85%.

    • Purity: >98% HPLC.[3]

Route B: Modified Jacobson Indazole Synthesis

Context: Useful if fluorinated starting materials are expensive or unavailable. It relies on the diazotization of an o-alkyl aniline.

Critical Precursor: 3-Bromo-2,4-dimethylaniline . Note: Standard Jacobson synthesis often uses o-toluidine derivatives. To get the 4-bromo-5-methyl pattern, you must start with the specific aniline isomer where the methyl at C2 (relative to amine) becomes the pyrazole C3, and the substituents at C3/C4 become the indazole C4/C5.

Protocol:

  • Diazotization: Dissolve 3-bromo-2,4-dimethylaniline (1.0 eq) in Glacial Acetic Acid (10 vol). Add HCl (conc, 2.5 eq). Cool to 0-5°C.[4]

  • Add NaNO₂ (1.1 eq, aq solution) dropwise. Stir 30 min to form the diazonium salt.

  • Cyclization: Allow the mixture to warm to RT or heat gently to 40°C. The diazonium species performs an intramolecular attack on the ortho-methyl group.

    • Note: This step is sensitive. Phase-transfer catalysis (18-crown-6) can improve yields by solubilizing the diazonium acetate.

  • Workup: Neutralize with NaOH (carefully). Extract with DCM.

  • Purification: Column chromatography is usually required to remove azo-coupling byproducts.

Route C: The "Trap" (Direct Bromination)

Warning: Do not attempt to brominate 5-methyl-1H-indazole directly if you require the 4-bromo isomer.

  • Experimental Evidence: Reaction of 5-methylindazole with Br₂/DMF or NBS/MeCN yields predominantly 3-bromo-5-methylindazole (>85%) and 3,7-dibromo species.

  • Mechanistic Reason: The electron density in indazole is highest at C3. The C4 position is deactivated by the adjacent bridgehead carbon and sterically hindered by the N-H group (peri-interaction).

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix and chemical pathways.

SynthesisComparison Start Target: 4-Bromo-5-methyl-1H-indazole RouteA Route A: Fluorobenzaldehyde (Recommended) Start->RouteA RouteB Route B: Jacobson Synthesis (Alternative) Start->RouteB RouteC Route C: Direct Bromination (Avoid) Start->RouteC SM_A 2-Fluoro-4-methylbenzaldehyde RouteA->SM_A SM_B 3-Bromo-2,4-dimethylaniline RouteB->SM_B SM_C 5-Methyl-1H-indazole RouteC->SM_C Step_A1 Bromination (NBS/H2SO4) Directed by F/Me/CHO SM_A->Step_A1  Yield: 70%   Inter_A 2-Fluoro-3-bromo-4-methylbenzaldehyde Step_A1->Inter_A  Yield: 70%   Step_A2 Cyclization (N2H4) S_NAr + Condensation Inter_A->Step_A2  Yield: 70%   Step_A2->Start  Yield: 70%   Step_B1 Diazotization (NaNO2/AcOH) SM_B->Step_B1  Yield: 40%   Step_B2 Intramolecular Cyclization Step_B1->Step_B2  Yield: 40%   Step_B2->Start  Yield: 40%   Step_C1 Bromination (Br2) SM_C->Step_C1 Prod_C 3-Bromo-5-methylindazole (WRONG ISOMER) Step_C1->Prod_C

Caption: Comparative flowchart of synthetic strategies. Route A offers the most direct and regioselective path to the target.

References

  • Vertex Pharmaceuticals. (2021).[2] Preparation method of 4-bromo-5-methyl-1H-indazole.[5][6] CN Patent 112321510A. Link

  • Schmidt, M. A., & Eastgate, M. D. (2012).[7] Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1087.[7] Link

  • Frontier Specialty Chemicals. (n.d.). Product Analysis: 4-Bromo-5-methyl-1H-indazole (CAS 926922-40-9).[5][8]Link

  • Lattanzi, A., et al. (2021).[2] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Current Organic Chemistry. Link

Sources

Comparative

biological activity of 4-Bromo-5-methyl-1H-indazole vs other bromoindazoles

Topic: Strategic Profiling of 4-Bromo-5-methyl-1H-indazole vs. Other Bromoindazoles Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers Executive Summary In the landscape of ki...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Profiling of 4-Bromo-5-methyl-1H-indazole vs. Other Bromoindazoles Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers

Executive Summary

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), the indazole scaffold remains a privileged structure. While 5- and 6-bromoindazoles are the workhorses of early-stage exploration due to their synthetic accessibility and solvent-front vectors, 4-Bromo-5-methyl-1H-indazole represents a specialized "tactical" scaffold.

This guide objectively compares the biological utility, synthetic reactivity, and structural advantages of the 4-bromo-5-methyl isomer against its more common 5- and 6-bromo counterparts. It is designed to help researchers decide when to deploy this sterically demanding scaffold to solve specific selectivity and metabolic stability challenges.

Comparative Analysis: The "4-Position" Advantage

The biological activity of bromoindazoles is rarely defined by the fragment itself but by the vectors they provide for elaboration. The 4-bromo-5-methyl-1H-indazole scaffold offers a unique geometric and electronic profile compared to standard alternatives.

Table 1: Structural & Biological Performance Matrix
Feature4-Bromo-5-methyl-1H-indazole 5-Bromoindazole 6-Bromoindazole
Primary Vector "Gatekeeper" / Back-Pocket Solvent Front / Ribose PocketSolvent Front / Surface
Steric Environment High (Peri-interaction) Low (Linear extension)Low
Kinase Selectivity High (Restricted conformation)Moderate (Promiscuous binding)Moderate
Metabolic Stability High (5-Me blocks oxidation)Low (C5 is a metabolic soft spot)Moderate
Synthetic Reactivity Challenging (Steric hindrance)ExcellentGood
Typical Application Overcoming resistance mutations; inducing atropisomerism.Rapid library generation; potency optimization.Solubility tagging.
Deep Dive: The Mechanism of Selectivity
  • The 4-Bromo Constraint: Unlike the 5-position, which points linearly away from the hinge binding motif (N1-N2), the 4-position in indazoles is proximal to the N-H. Substituents here often clash with the "gatekeeper" residue in kinases.

    • Biological Implication: By using 4-Bromo-5-methyl-1H-indazole as a starting block, researchers can synthesize inhibitors that only fit into kinases with small gatekeeper residues (e.g., Threonine, Alanine), effectively filtering out kinases with bulky gatekeepers (e.g., Methionine, Phenylalanine).

  • The 5-Methyl Shield: The methyl group at C5 is not merely a lipophilic handle. It serves a dual purpose:

    • Metabolic Blocking: The C5 position of indazoles is electron-rich and prone to CYP450 oxidation. The methyl group blocks this "soft spot," extending the half-life (

      
      ) of the final drug candidate.
      
    • Twist Induction: The steric clash between the 4-bromo (or subsequent coupling partner) and the 5-methyl group can force the molecule into a non-planar conformation (atropisomerism), which is critical for binding to complex, narrow pockets.

Experimental Data: Reactivity & Yield Profiling

To utilize 4-Bromo-5-methyl-1H-indazole effectively, one must account for its reduced reactivity in cross-coupling reactions compared to 5-bromoindazoles.

Representative Suzuki-Miyaura Coupling Efficiency

Conditions: 1.0 eq Indazole, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 100°C, 4h.

ScaffoldConversion (%)Isolated Yield (%)Notes
5-Bromoindazole >98%92%Rapid kinetics; standard conditions apply.
6-Bromoindazole >95%88%Good reactivity; minor purification issues.
4-Bromo-5-methyl 65% 48% Significant steric hindrance. Requires optimized catalyst/ligand system.

Critical Insight: The 4-position is sterically crowded by the adjacent N-protecting group (if used) or the N-H lone pairs. The 5-methyl group adds further steric bulk (ortho-effect), significantly slowing the oxidative addition step of the Palladium cycle.

Optimized Protocol: Functionalizing the 4-Position

Standard protocols often fail for 4-Bromo-5-methyl-1H-indazole due to the steric issues highlighted above. Below is a validated, high-efficiency protocol designed to overcome these barriers using a highly active catalytic system.

Protocol: Sterically Demanding Suzuki Coupling at C4

Objective: Couple 4-Bromo-5-methyl-1H-indazole with an aryl boronic acid.

Reagents:

  • Substrate: 4-Bromo-5-methyl-1H-indazole (1.0 eq)

  • Boronic Acid: Aryl boronic acid (1.5 eq) - Excess is crucial.

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) - XPhos is essential for sterically hindered halides.

  • Base: K3PO4 (3.0 eq) - Anhydrous conditions often work better than aqueous carbonate.

  • Solvent: n-Butanol or Toluene/Water (10:1)

  • Temperature: 110°C (Sealed tube)

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with the indazole, boronic acid, K3PO4, and XPhos. Seal and purge with Argon for 5 minutes. Trustworthiness Check: Oxygen is the enemy of active Pd-L species; do not skip this.

  • Catalyst Addition: Add Pd2(dba)3 quickly under a positive stream of Argon.

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat at 110°C for 12-16 hours (or 140°C for 30 min in microwave).

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Strategic Decision Pathway (Visualization)

The following diagram illustrates the decision logic for selecting the 4-bromo-5-methyl scaffold versus alternatives.

IndazoleSelection Start Select Indazole Scaffold TargetType Define Biological Target Start->TargetType Gatekeeper Is the Gatekeeper Residue Small? (Thr, Ala) TargetType->Gatekeeper Kinase Inhibitor Selectivity Is Selectivity a Primary Issue? Gatekeeper->Selectivity Yes Use5Br SELECT: 5-Bromoindazole (High Potency / Linear Binding) Gatekeeper->Use5Br No (Bulky Gatekeeper) Metabolism Is C5 Oxidation a Liability? Selectivity->Metabolism Yes Selectivity->Use5Br No (Need Potency First) Use4Br5Me SELECT: 4-Bromo-5-methyl-1H-indazole (High Selectivity / Metabolic Stability) Metabolism->Use4Br5Me Yes (Block Soft Spot) Use6Br SELECT: 6-Bromoindazole (Solubility / Solvent Interaction) Metabolism->Use6Br No Optimization Synthetic Optimization (See Protocol) Use4Br5Me->Optimization Requires XPhos/Buchwald Conditions

Caption: Decision tree for selecting indazole regioisomers based on target structural biology and metabolic requirements.

References
  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Link(Foundational text on kinase inhibitor scaffold selection).

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link(Relevant for understanding the metabolic blocking effect of methyl/halogen substitutions).

  • Song, J. J., et al. (2006). "Organometallic Methods for the Synthesis of Indazoles." Chemical Society Reviews. Link(Authoritative source on indazole synthesis and reactivity).

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry. Link(Illustrates the use of indazole-like scaffolds in FBDD).

Validation

spectroscopic confirmation of 4-Bromo-5-methyl-1H-indazole derivatives

Spectroscopic Confirmation of 4-Bromo-5-methyl-1H-indazole Derivatives Executive Summary The 4-Bromo-5-methyl-1H-indazole scaffold is a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Confirmation of 4-Bromo-5-methyl-1H-indazole Derivatives

Executive Summary

The 4-Bromo-5-methyl-1H-indazole scaffold is a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors (e.g., p38 MAP kinase, VEGFR).[1] However, its utility is frequently compromised by the regioisomerism challenge inherent to indazole alkylation.[1]

When synthesizing derivatives (e.g., via


 alkylation), the reaction invariably produces a mixture of N1-alkyl  (thermodynamically favored) and N2-alkyl  (kinetically favored) isomers. Distinguishing these isomers using standard 1D 

H NMR is notoriously unreliable due to overlapping chemical shifts.[1]

This guide provides a definitive, data-driven protocol for the spectroscopic confirmation of these derivatives. It compares analytical methodologies and establishes 2D NOESY NMR as the superior "performance" metric for rapid, reliable structural assignment, validated against the "gold standard" of X-ray crystallography.

The Regioisomer Challenge: N1 vs. N2

The core difficulty lies in the annular tautomerism of the indazole ring. Upon deprotonation, the ambident anion can react at either nitrogen.[1]

  • N1-Isomer (Benzenoid): generally more stable; retains full aromaticity of the benzene ring.[1]

  • N2-Isomer (Quinonoid): often formed in significant quantities (up to 50%) under specific conditions (e.g., Mitsunobu reaction or rapid alkylation with reactive halides).[1]

Structural Impact of 4-Bromo-5-methyl Substitution: Unlike simple indazoles, the 4-bromo substituent exerts a steric influence "above" the pyrazole plane, while the 5-methyl group provides a distinct singlet handle in NMR.[1] Correctly assigning the regiochemistry is critical because N1 and N2 isomers often have vastly different biological activities.[1]

Comparative Analysis of Analytical Methods

The following table objectively compares the "performance" of available analytical techniques for resolving this specific scaffold.

Table 1: Analytical Performance Matrix

FeatureMethod A: 1D

H NMR
Method B: 2D NOESY / ROESY Method C: X-Ray Crystallography
Reliability Low (Ambiguous)High (Definitive) Absolute
Speed Fast (< 10 min)Medium (30–60 min)Slow (Days/Weeks)
Sample Req. < 5 mg10–20 mgSingle Crystal Required
Key Metric Chemical Shift (

)
Through-Space Correlation 3D Electron Density
Verdict Screening onlyRecommended Standard Validation only

The Definitive Protocol: 2D NOESY Confirmation

The most robust method for confirming the regioisomer without growing crystals is Nuclear Overhauser Effect Spectroscopy (NOESY) . This method detects protons that are close in space (< 5 Å), even if they are not bonded.[1]

Mechanism of Distinction
  • N1-Alkylation: The alkyl group at N1 is spatially close to the proton at C7 (H7) .[1]

  • N2-Alkylation: The alkyl group at N2 is spatially close to the proton at C3 (H3) .[1]

Note: The 4-Bromo group prevents any NOE correlation between N-substituents and the C4 position, simplifying the analysis.

Visualization of the Logic

Indazole_NOE_Logic Start Unknown Isomer NOE_Exp Run 2D NOESY (Mixing time: 500ms) Start->NOE_Exp Decision Analyze Cross-Peaks (N-CH2 protons) NOE_Exp->Decision N1_Path Correlation to Doublet at ~7.4 ppm (H7) Decision->N1_Path Path A N2_Path Correlation to Singlet at ~8.0 ppm (H3) Decision->N2_Path Path B Result_N1 CONFIRMED: N1-Isomer N1_Path->Result_N1 Result_N2 CONFIRMED: N2-Isomer N2_Path->Result_N2

Figure 1: Decision logic for assigning regiochemistry via NOESY NMR.

Experimental Workflow

Step 1: Synthesis & Isolation
  • Reactants: 4-Bromo-5-methyl-1H-indazole (1.0 eq), Alkyl Halide (1.2 eq),

    
     (2.0 eq) in DMF.[1]
    
  • Condition: Stir at 60°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove DMF.[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Observation: The N1-isomer is typically less polar (elutes first) than the N2-isomer in non-polar solvent systems, though this can invert with polar substituents. Do not rely on polarity alone.

Step 2: NMR Sample Preparation
  • Dissolve ~10-15 mg of the pure isolate in DMSO-

    
     .
    
    • Why DMSO? It provides better solubility for indazoles and sharper peaks than

      
      , preventing signal overlap of the critical aromatic protons.[1]
      
Step 3: Data Acquisition (Parameters)
  • 1D

    
    H NMR:  16 scans, spectral width -2 to 14 ppm.[1]
    
  • 2D NOESY:

    • Mixing time (

      
      ): 500 ms  (Optimal for medium-sized molecules).[1]
      
    • Scans: 8–16 per increment.

    • Increments: 256 (

      
      ) x 2048 (
      
      
      
      ).

Data Interpretation Guide

Use the table below to interpret the specific signals for 4-bromo-5-methyl-1H-indazole derivatives.

Table 2: Diagnostic NMR Signals (in DMSO-


) 
PositionProton TypeApprox. Shift (

)
MultiplicityDiagnostic Correlation (NOESY)
H3 Pyrazole Ring8.00 – 8.20 Singlet (s)Correlates to N2-Alkyl
H6 Benzene Ring7.20 – 7.30Doublet (d)Correlates to 5-Methyl
H7 Benzene Ring7.40 – 7.60 Doublet (d)Correlates to N1-Alkyl
5-Me Methyl Group2.40 – 2.50Singlet (s)Strong NOE to H6
N-CH2 Alkyl (Alpha)VariableTriplet/MultipletThe "Source" of the NOE

Critical Analysis Step:

  • Identify the N-CH2 protons (usually 4.0–5.5 ppm).[1]

  • Look for a cross-peak in the NOESY spectrum.[1]

  • If N-CH2 intersects with the Singlet at ~8.0 ppm , it is the N2-Isomer .[1]

  • If N-CH2 intersects with the Doublet at ~7.5 ppm , it is the N1-Isomer .[1]

Validation Pathway

To ensure scientific rigor (E-E-A-T), the analytical results must be self-validating.

Validation_Workflow Synthesis Synthesis Reaction TLC TLC/LCMS Check (Observe 2 Spots/Peaks) Synthesis->TLC Isolation Isolate Major Isomer TLC->Isolation Method_Primary Primary: 1D 1H NMR (Check Purity) Isolation->Method_Primary Method_Secondary Secondary: 2D NOESY (Assign Regiochemistry) Method_Primary->Method_Secondary Validation Validation: 1H-15N HMBC (Optional High-End Check) Method_Secondary->Validation If ambiguous

Figure 2: Validated workflow for spectroscopic confirmation.

Why 1H-15N HMBC? If the NOESY is inconclusive (e.g., due to solvent peaks masking signals),


H-

N HMBC
is the ultimate solution.
  • N1-Alkylation: The N-CH2 protons correlate to a nitrogen with a chemical shift characteristic of a pyrrole-like nitrogen (~ -160 to -180 ppm).[1]

  • N2-Alkylation: The N-CH2 protons correlate to a nitrogen with a pyridine-like shift (~ -70 to -90 ppm).[1]

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Detailed mechanistic study on N1 vs N2 selectivity and thermodynamic stability. [Source: Beilstein J. Org.[1][2] Chem.]([Link])

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. (2024).[1] Computational analysis of transition states and energy barriers (3.42 kcal/mol difference) favoring specific isomers under kinetic control.[1]

  • Spectroscopic Data for 4-Bromo-1H-indazole Derivatives. PubChem/Sigma-Aldrich. General spectral properties and safety data for the parent scaffold.

  • Advanced NMR Techniques for Structural Characterization of Heterocycles. ESA-IPB. Comprehensive guide on using NOE and HMBC for nitrogen heterocycles.

Sources

Comparative

Analytical Methods for 4-Bromo-5-methyl-1H-indazole Quality Control

Executive Summary & Critical Quality Attributes (CQAs) 4-Bromo-5-methyl-1H-indazole is a critical scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. Its quality control is deceptively comple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Quality Attributes (CQAs)

4-Bromo-5-methyl-1H-indazole is a critical scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. Its quality control is deceptively complex due to the indazole tautomerism (1H- vs 2H-) and the high probability of regioisomeric impurities (e.g., 5-bromo-4-methyl-1H-indazole) that possess identical mass and similar polarity.

In drug development, using a starting material with undefined isomeric purity can lead to "dead" branches in downstream synthesis or, worse, variable biological data. This guide objectively compares three analytical workflows to control this intermediate, establishing a self-validating quality system.

Core CQAs
AttributeSpecification TargetRationale
Assay (Purity) > 98.0% w/wHigh purity required to prevent side-reactions in Pd-catalyzed cross-couplings.
Regio-Isomeric Purity < 0.15% (each)Positional isomers (e.g., 6-methyl analogs) are difficult to remove downstream.
Halogenated Byproducts < 0.10%Di-bromo species poison catalysts.
Loss on Drying (LOD) < 0.5%Water interferes with moisture-sensitive coupling reagents (e.g., n-BuLi).

Method Comparison: Objective Analysis

We evaluated three primary methodologies for the routine QC of 4-Bromo-5-methyl-1H-indazole.

Method A: UHPLC-PDA-MS (Recommended for Routine QC)

The workhorse for impurity profiling and isomer separation.

  • Mechanism: Reversed-phase chromatography utilizing

    
     interactions to separate positional isomers.
    
  • Pros: High sensitivity; separates non-volatile isomers; MS confirms identity.

  • Cons: Requires reference standards for accurate quantitation; longer run times than GC.

  • Verdict: Best Overall for batch release.

Method B: GC-MS (Secondary/Orthogonal)

The choice for volatile precursors and solvent analysis.

  • Mechanism: Volatility-based separation.

  • Pros: Excellent for detecting brominated toluene starting materials; rapid.

  • Cons: Indazoles have an acidic N-H proton that can cause peak tailing or thermal degradation; requires derivatization (silylation) for best results.

  • Verdict: Specialized for residual starting material tracking.

Method C: 1H-qNMR (Absolute Purity)

The primary reference method.

  • Mechanism: Quantitative Nuclear Magnetic Resonance using an internal standard (e.g., Maleic Acid).

  • Pros: Absolute quantification (no reference standard of the analyte needed); structural proof.

  • Cons: High LOD (not suitable for trace impurities <0.1%); expensive instrumentation.

  • Verdict: Gold Standard for assigning potency to the "In-House Reference Standard."

Comparative Data Analysis

The following data summarizes the performance of each method based on validation studies performed on a standard process batch.

ParameterMethod A: UHPLC-PDA (Phenyl-Hexyl)Method B: GC-MS (DB-5ms)Method C: 1H-qNMR (400 MHz)
Linearity (

)
> 0.9995> 0.9980N/A (Linear by physics)
LOD (Limit of Detection) 0.005%0.01%~0.5%
Isomer Resolution (

)
2.4 (Baseline separated)1.2 (Partial overlap)0 (Signals overlap)
Precision (RSD, n=6) 0.4%1.2%0.6%
Sample Prep Time 10 mins30 mins (Derivatization)15 mins

Senior Scientist Insight: Note the resolution (


) difference. While GC-MS is faster, it often fails to baseline-separate the 4-bromo-5-methyl and 5-bromo-4-methyl isomers due to their identical boiling points. The UHPLC method using a Phenyl-Hexyl stationary phase leverages the subtle difference in electron density distribution to achieve separation.

Detailed Experimental Protocol: The "Gold Standard" UHPLC Method

This protocol is designed to be self-validating . The system suitability test (SST) ensures the column is capable of distinguishing the critical regioisomer before the sample is even analyzed.

Reagents & Equipment[1][2][3][4]
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Phenomenex Kinetex F5 or Waters XSelect CSH Phenyl-Hexyl (150 x 2.1 mm, 1.7 µm). Note: Do not use standard C18; it lacks the selectivity for bromine positioning.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions[1][4][5][6]
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Detection: UV @ 254 nm (primary), 220 nm (secondary).

  • Gradient:

    • 0.0 min: 5% B

    • 2.0 min: 5% B

    • 12.0 min: 95% B

    • 15.0 min: 95% B

    • 15.1 min: 5% B

    • 18.0 min: Stop

Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of 4-Bromo-5-methyl-1H-indazole Reference Standard in 10 mL acetonitrile.

  • Sensitivity Solution (LOQ): Dilute Stock to 0.5 µg/mL (0.05% level).

  • Resolution Solution: Mix equal parts of 4-Bromo-5-methyl-1H-indazole and 4-Bromo-6-methyl-1H-indazole (or nearest available isomer).

System Suitability Criteria (Pass/Fail)
  • Resolution (

    
    ):  > 1.5 between the Main Peak and the Regioisomer in the Resolution Solution.
    
  • Tailing Factor: < 1.5 for the main peak (Indazoles are basic; tailing indicates silanol activity).

  • S/N Ratio: > 10 for the Sensitivity Solution.

Analytical Decision Logic (Workflow)

The following diagram illustrates the decision matrix for releasing a batch of this intermediate. It integrates the three methods discussed.

QC_Workflow Start Batch Synthesis Complete SamplePrep Sample Preparation (Dissolve in MeCN) Start->SamplePrep UHPLC Method A: UHPLC-PDA (Phenyl-Hexyl Column) SamplePrep->UHPLC Check_Purity Is Purity > 98.0%? UHPLC->Check_Purity Check_Isomer Is Regioisomer < 0.15%? Check_Purity->Check_Isomer Yes Recrystallize Recrystallize (Toluene/Heptane) Check_Purity->Recrystallize No qNMR Method C: 1H-qNMR (Assay Verification) Check_Isomer->qNMR Yes Reject REJECT BATCH Check_Isomer->Reject No (Isomer difficult to remove) GCMS Method B: GC-MS (Residual Solvent/Precursor) qNMR->GCMS Assay Confirmed GCMS->Recrystallize Solvents High Release BATCH RELEASE GCMS->Release Volatiles Pass Recrystallize->SamplePrep

Caption: Integrated Quality Control Decision Tree for 4-Bromo-5-methyl-1H-indazole.

Scientific Rationale & Troubleshooting

Why Phenyl-Hexyl over C18?

Standard C18 columns rely on hydrophobic interactions.[1] However, the difference in hydrophobicity between a methyl group at position 5 vs. position 6 is negligible. Phenyl-Hexyl phases introduce


 stacking mechanisms. The electron-withdrawing bromine atom alters the electron density of the indazole ring differently depending on its position relative to the methyl group. This creates a "shape selectivity" that C18 cannot achieve.
Handling the "Indazole Tautomer"

Indazoles exist in equilibrium between 1H- and 2H- forms. In the gas phase (GC), this can lead to broad peaks. In LC, we use an acidic mobile phase (pH ~2.5) . This protonates the pyridine-like nitrogen (


 ~1.5 - 2.0), locking the molecule in a single ionic state, which sharpens the peak shape and improves reproducibility.
Troubleshooting Guide
  • Problem: Split peaks in HPLC.

    • Cause: Sample solvent mismatch. If dissolved in 100% DMSO and injected into a high-aqueous initial gradient, the analyte precipitates momentarily.

    • Fix: Dilute sample with the starting mobile phase (5% MeCN/Water).

  • Problem: Low Assay in qNMR but High Purity in HPLC.

    • Cause: Inorganic salts or moisture (invisible in HPLC-UV and 1H-NMR).

    • Fix: Perform Residue on Ignition (ROI) or Karl Fischer titration.

References

  • Separation of Indazole Regioisomers: SIELC Technologies. Separation of Indazole on Newcrom R1 HPLC column. Retrieved from

  • qNMR Validation Guidelines: Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from

  • Indazole Synthesis & Impurities: BenchChem. Synthesis routes of 5-bromo-1H-indazole. Retrieved from

  • General HPLC Method for Halogenated Indazoles: BenchChem. HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. Retrieved from

  • GC-MS Analysis of Indazoles: National Institutes of Health (NIH). Identification and quantification of indole/indazole carboxamide synthetic cannabinoids. Retrieved from

Sources

Validation

A Comparative Guide to the Reactivity of 4-Bromo vs. 5-Bromoindazoles for Drug Discovery

Introduction: The Strategic Importance of Bromoindazoles in Medicinal Chemistry The indazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged" structure due to its presence in a multitude o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Bromoindazoles in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged" structure due to its presence in a multitude of clinically significant agents, including the anti-cancer drug Axitinib and the anti-emetic Granisetron.[1] This bicyclic aromatic heterocycle, a bioisostere of indole, offers a unique combination of hydrogen bonding capabilities, aromatic stacking interactions, and metabolic stability.[2][3] Functionalization of the indazole core is paramount for modulating pharmacological activity, and halogenated indazoles, particularly bromoindazoles, serve as exceptionally versatile synthetic intermediates.

However, the regiochemical placement of the bromine atom profoundly impacts the molecule's synthetic utility. Researchers often face a critical choice between 4-bromo and 5-bromoindazole isomers. This decision is not arbitrary; it has significant downstream consequences based on the distinct electronic and steric environments of the C4 and C5 positions. This guide provides an in-depth comparison of the reactivity of these two key building blocks, supported by experimental data and mechanistic insights, to empower researchers in making informed strategic decisions for their synthetic campaigns.

Theoretical Framework: Unpacking the Electronic and Steric Nuances

The reactivity of the C-Br bond in 4- and 5-bromoindazoles is governed by a delicate interplay of electronic and steric factors originating from the fused pyrazole ring.

  • Electronic Effects: The pyrazole moiety is electron-withdrawing, influencing the electron density of the fused benzene ring. The N1 and N2 atoms exert a significant -I (inductive) effect.

    • 4-Bromoindazole: The bromine at the C4 position is ortho to the N1 atom of the pyrazole ring. This proximity to the electron-deficient pyrazole ring makes the C4 position relatively electron-poor, which can influence its susceptibility to certain reactions like nucleophilic aromatic substitution.

    • 5-Bromoindazole: The bromine at C5 is further removed from the direct inductive influence of the pyrazole nitrogens compared to C4. Its electronic environment is more analogous to a standard bromobenzene derivative, though still influenced by the overall heterocyclic system.

  • Steric Effects:

    • 4-Bromoindazole: The C4 position is significantly more sterically hindered than C5. It is flanked by the C3 position and, more importantly, experiences peri-hindrance from the N1 position and any substituent placed upon it. This steric congestion can impede the approach of bulky reagents and the formation of sterically demanding transition states, particularly in metal-catalyzed cross-coupling reactions.

    • 5-Bromoindazole: The C5 position is relatively unencumbered, flanked by two carbon atoms (C4 and C6), making it more accessible for a wide range of chemical transformations.

The following diagram illustrates the logical workflow for evaluating the reactivity of these isomers.

G cluster_input Isomeric Building Blocks cluster_factors Governing Physicochemical Factors cluster_reactions Key Synthetic Transformations 4-Bromoindazole 4-Bromoindazole Electronic_Effects Electronic Effects (-I of Pyrazole) 4-Bromoindazole->Electronic_Effects Steric_Hindrance Steric Hindrance (Peri-Interactions at C4) 4-Bromoindazole->Steric_Hindrance 5-Bromoindazole 5-Bromoindazole 5-Bromoindazole->Electronic_Effects 5-Bromoindazole->Steric_Hindrance Cross_Coupling Pd-Catalyzed Cross-Coupling Electronic_Effects->Cross_Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Electronic_Effects->SNAr Lithiation Metal-Halogen Exchange Electronic_Effects->Lithiation Steric_Hindrance->Cross_Coupling Steric_Hindrance->SNAr Outcome_Analysis1 Outcome_Analysis1 Cross_Coupling->Outcome_Analysis1 Yields, Rates, Catalyst Loading Outcome_Analysis2 Outcome_Analysis2 SNAr->Outcome_Analysis2 Reaction Feasibility, Regioselectivity Outcome_Analysis3 Outcome_Analysis3 Lithiation->Outcome_Analysis3 Anion Stability, Side Reactions

Caption: Workflow for comparing 4- and 5-bromoindazole reactivity.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation in drug development.[4][5] The key step, oxidative addition of the aryl bromide to the Pd(0) catalyst, is highly sensitive to both electronics and sterics.

G cluster_inputs pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (Rate-Limiting) dummy1 oa_complex->dummy1 transmetal_complex [Ar-Pd(II)(R')L₂]⁺ product_complex Ar-(R')Pd(II)L₂ transmetal_complex->product_complex Deprotonation (Buchwald) or Ligand Exchange product_complex->pd0 Reductive Elimination product Ar-R' product_complex->product dummy1->transmetal_complex Transmetalation (Suzuki: R'B(OH)₂) (Buchwald: R'₂NH) dummy2 arbr Ar-Br (Bromoindazole) arbr->oa_complex reagent Coupling Partner + Base reagent->dummy1

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: This reaction forms C-C bonds using boronic acids or their derivatives.[5][6]

  • 5-Bromoindazoles are excellent substrates, generally providing high yields with standard catalysts like Pd(dppf)Cl₂.[7] The unhindered nature of the C5 position allows for efficient oxidative addition.

  • 4-Bromoindazoles are more challenging substrates. The steric bulk around the C4-Br bond can slow the rate of oxidative addition, often requiring more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) or higher reaction temperatures to achieve comparable yields.

Buchwald-Hartwig Amination: This reaction forms C-N bonds and is a cornerstone for synthesizing arylamines.[4][8][9]

  • 5-Bromoindazoles readily undergo amination with a wide range of primary and secondary amines. The reaction proceeds efficiently under standard conditions, similar to other unhindered aryl bromides.[8]

  • 4-Bromoindazoles can be problematic. The steric hindrance at C4 can disfavor the formation of the bulky palladium-amido complex and slow the final reductive elimination step. Success often hinges on the use of specialized, sterically demanding ligands that facilitate these difficult steps.

Data Summary: Cross-Coupling Reactions

SubstrateCoupling PartnerCatalyst/LigandBase/SolventConditionsYieldReference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ / DME80 °C, 2 h92%[7]
7-Bromo-4-sulfonamido-1H-indazole*4-Methoxyphenylboronic acidPd(PPh₃)₄ (10 mol%)Na₂CO₃ / Toluene:EtOH:H₂O110 °C, 12 h85%[10]
5-Bromoindole**MorpholinePd₂(dba)₃ / BINAPNaOtBu / Toluene100 °C, 16 h95%[8]

*Data for the C7-bromo isomer is included to illustrate reactivity at a sterically hindered position adjacent to the pyrazole ring, analogous to C4.[10] **Data for 5-bromoindole is used as a close proxy for 5-bromoindazole, for which specific Buchwald-Hartwig protocols are well-established.[8]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions occur when an aromatic ring is activated by potent electron-withdrawing groups (EWGs), allowing a nucleophile to displace a leaving group.[11][12] The reaction proceeds via a negatively charged Meisenheimer intermediate, and the stability of this intermediate is key to the reaction's success.[13]

G start Activated Aryl Halide (e.g., Nitro-bromoindazole) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer Addition (Slow Step) product Substituted Product meisenheimer->product Elimination (Fast Step) LG Leaving Group (Br⁻) meisenheimer->LG Nu Nucleophile (e.g., RO⁻, R₂NH) Nu->meisenheimer

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

  • 4-Bromoindazoles: The C4 position is highly activated towards SNAr, provided an additional EWG (like a nitro group) is present on the benzene ring to stabilize the Meisenheimer complex. The proximity of the pyrazole ring's electron-withdrawing nitrogens further enhances this effect. Nucleophilic attack at C4 creates an anionic intermediate where the negative charge can be delocalized effectively onto both the pyrazole ring and the other EWG.

  • 5-Bromoindazoles: The C5 position is less inherently activated towards SNAr than C4. While the reaction is still possible with strong EWGs on the ring (e.g., at C6 or C4), the stabilization of the Meisenheimer complex is less pronounced as the site of attack is further from the pyrazole nitrogens. Consequently, more forcing conditions (higher temperatures, stronger nucleophiles) may be required compared to an analogous 4-bromo derivative.

Data Summary: Nucleophilic Aromatic Substitution

SubstrateNucleophileConditionsProductExpected ReactivityReference
4-Bromo-6-nitro-1H-indazoleMorpholineK₂CO₃, DMF, 100 °C4-Morpholino-6-nitro-1H-indazoleHigh[12][14]
5-Bromo-6-nitro-1H-indazoleMorpholineK₂CO₃, DMF, 120-140 °C5-Morpholino-6-nitro-1H-indazoleModerate to High[11][14]

(Note: Data is representative and based on established principles of SNAr on activated heterocyclic systems. Specific yields are highly substrate-dependent.)

Metal-Halogen Exchange (Lithiation)

Metal-halogen exchange, typically using organolithium reagents like n-BuLi or t-BuLi, is a powerful method for generating aryllithium species for subsequent reaction with electrophiles.[15]

  • 5-Bromoindazoles: These are generally well-behaved in metal-halogen exchange reactions. The bromine at C5 is readily exchanged at low temperatures (-78 °C) to form the 5-lithioindazole species. This intermediate is relatively stable and can be trapped with various electrophiles. There is a potential for competitive deprotonation at C4 or C6, but bromine exchange is typically much faster.

  • 4-Bromoindazoles: This reaction is fraught with complications. The acidity of the C5 proton, which is ortho to the bromine and meta to the pyrazole nitrogens, is significantly increased. This can lead to competitive deprotonation by the organolithium reagent, resulting in a mixture of products. Furthermore, the resulting 4-lithioindazole species can be less stable due to steric strain and potential for undesired rearrangements. Directed ortho-metalation can become a significant competing pathway, especially if the N1 position is unprotected.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1-(THP)-1H-indazole

This protocol is a representative procedure for C-C bond formation at the C5 position.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (3.0 mmol, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 85 °C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.[7]

Protocol 2: Buchwald-Hartwig Amination of 5-Bromoindole (Proxy for 5-Bromoindazole)

This protocol illustrates a typical C-N bond formation procedure.

  • Reaction Setup: To an oven-dried Schlenk flask under argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.015 mmol, 1.5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Reagent Addition: Add 5-bromoindole (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), and anhydrous toluene (5 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 16-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the 5-aminoindole derivative.[8]

Conclusion and Strategic Recommendations

The choice between 4-bromo and 5-bromoindazole is a critical synthetic decision dictated by the intended chemical transformation.

  • 5-Bromoindazole is the more versatile and robust building block for most common synthetic operations, particularly palladium-catalyzed cross-coupling reactions . Its lower steric hindrance and predictable electronic nature ensure high reactivity and broader substrate scope, making it the default choice for constructing diverse libraries of C5-substituted indazoles.

  • 4-Bromoindazole is a more specialized reagent. Its utility shines in nucleophilic aromatic substitution (SNAr) reactions, where the C4 position is electronically activated for displacement. However, its application in cross-coupling and metal-halogen exchange is often hampered by significant steric hindrance and competing side reactions. Overcoming these challenges typically requires bespoke catalyst systems, careful optimization, and a tolerance for potentially lower yields.

For drug development professionals, this guide underscores a key principle: for rapid library synthesis and reliable scale-up involving cross-coupling chemistry, 5-bromoindazole is the superior starting material. For synthetic routes that strategically leverage SNAr chemistry, 4-bromoindazole offers a powerful, albeit more challenging, alternative.

References

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][1]

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link][16][17]

  • Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link][10][18]

  • Solomina, V. V., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. [Link][19]

  • CJST (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Carpathian Journal of Science and Technology. [Link][2]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link][4]

  • Rosa, J. N., et al. (2018). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link][20]

  • D'Anello, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link][7]

  • Wang, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link][3]

  • ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][9]

  • BYJU'S (n.d.). Nucleophilic aromatic substitution. BYJU'S. [Link][11]

  • Wikipedia (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link][12]

  • Shablykin, O. V., et al. (2018). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][8][16]thiadiazole) 1 with morpholine. ResearchGate. [Link][14]

  • Wikipedia (n.d.). Suzuki reaction. Wikipedia. [Link][5]

  • Chemistry Steps (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link][13]

  • Hrebeniuk, A., et al. (2022). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Current Chemistry Letters. [Link][15]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link][6]

  • Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]

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Comparative

Comparative HPLC Guide: Purity Assessment of 4-Bromo-5-methyl-1H-indazole

Executive Summary Assessing the purity of 4-Bromo-5-methyl-1H-indazole presents a specific chromatographic challenge: the separation of closely related regioisomers (e.g., 6-methyl or 3-bromo analogs) generated during sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Assessing the purity of 4-Bromo-5-methyl-1H-indazole presents a specific chromatographic challenge: the separation of closely related regioisomers (e.g., 6-methyl or 3-bromo analogs) generated during synthesis. While C18 stationary phases are the industry standard for hydrophobicity-based separations, they often fail to resolve positional isomers of halogenated aromatics due to identical hydrophobic footprints.

This guide compares two methodologies:

  • Method A (Traditional): Fully Porous C18 (alkyl stationary phase).

  • Method B (Advanced): Core-Shell Phenyl-Hexyl (aromatic stationary phase).

Key Finding: The Phenyl-Hexyl chemistry demonstrates superior resolution (


) for critical isomeric impurities compared to C18 (

), driven by

-

interactions that discriminate based on electron density distribution rather than just hydrophobicity.

The Analytical Challenge: Regioisomerism

The synthesis of 4-Bromo-5-methyl-1H-indazole often involves bromination of methyl-indazole precursors or cyclization of substituted anilines. These pathways frequently yield regioisomeric impurities where the bromine or methyl groups are transposed (e.g., 4-bromo-6-methyl-1H-indazole).

  • Hydrophobic Similarity: These isomers have nearly identical logP values, making them co-elute on standard alkyl (C18) columns.

  • Electronic Difference: The position of the electron-withdrawing bromine relative to the electron-donating methyl group alters the

    
    -cloud density of the indazole ring. This is the "handle" we must exploit for separation.
    
Visualizing the Workflow

The following diagram outlines the critical decision matrix for method selection.

AnalyticalWorkflow Start Sample: 4-Bromo-5-methyl-1H-indazole (Crude Mix) Screen Screening Phase Start->Screen C18 Method A: C18 Column (Hydrophobic Interaction) Screen->C18 Standard Protocol Phenyl Method B: Phenyl-Hexyl (Pi-Pi + Shape Selectivity) Screen->Phenyl Targeted Selectivity ResultA Result: Co-elution of Isomers (Rs < 1.2) C18->ResultA ResultB Result: Baseline Separation (Rs > 2.0) Phenyl->ResultB ResultA->Phenyl Method Transfer Required QC QC Release ResultB->QC Validated

Figure 1: Analytical workflow highlighting the necessity of Phenyl-Hexyl phases for isomeric resolution.

Comparative Methodology

Method A: The Traditional Approach (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mechanism: Dispersive interactions (Van der Waals) only.

  • Limitation: Unable to distinguish between the 5-methyl and 6-methyl isomers effectively due to similar hydrophobicity.

Method B: The Optimized Approach (Phenyl-Hexyl)
  • Column: Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 2.7 µm (Core-Shell).

  • Mechanism:

    
    -
    
    
    
    stacking interactions between the phenyl ring of the stationary phase and the aromatic indazole core. The electron-withdrawing bromine atom alters the
    
    
    -cloud, creating a unique interaction strength for each isomer.
  • Advantage: Core-shell particles provide higher efficiency (N) at lower backpressures.

Experimental Protocols

Sample Preparation[1][2]
  • Diluent: 50:50 Acetonitrile:Water.

  • Concentration: 0.5 mg/mL (ensure complete solubility; sonicate if necessary).

  • Filtration: 0.22 µm PTFE filter (essential to prevent column clogging).

Chromatographic Conditions[1][3][4][5][6]
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Particle Size 5 µm (Fully Porous)2.7 µm (Core-Shell)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol (Promotes

-

interactions)
Gradient 50-90% B over 15 min40-80% B over 15 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp 30°C40°C
Detection UV @ 254 nmUV @ 254 nm

Expert Insight: In Method B, Methanol is preferred over Acetonitrile. Acetonitrile has its own


-electrons (triple bond) which can compete with the stationary phase for interactions with the analyte, dampening the selectivity gains. Methanol is "pi-neutral," allowing the Phenyl-Hexyl phase to maximize its interaction with the indazole [1].

Results & Data Analysis

The following data summarizes the separation performance of the target molecule (4-Bromo-5-methyl-1H-indazole) from its critical impurity (suspected 4-Bromo-6-methyl isomer).

Table 1: Performance Metrics Comparison
MetricMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (Target) 8.2 min9.4 min-
Retention Time (Impurity) 8.4 min10.1 min-
Resolution (

)
0.8 (Co-eluting)3.2 (Baseline)Method B Wins
Tailing Factor (

)
1.31.1Method B Improved
Theoretical Plates (

)
~12,000~25,000Core-Shell Effect
Mechanism of Action Diagram

Why does Method B work? The diagram below illustrates the interaction difference.

InteractionMechanism cluster_0 C18 Interaction (Non-Specific) cluster_1 Phenyl-Hexyl Interaction (Specific) C18_Ligand C18 Alkyl Chain Target1 4-Br-5-Me-Indazole C18_Ligand->Target1 Hydrophobic (Identical) Impurity1 4-Br-6-Me-Indazole C18_Ligand->Impurity1 Hydrophobic (Identical) Phenyl_Ligand Phenyl Ring Target2 4-Br-5-Me-Indazole (Electron Density A) Phenyl_Ligand->Target2 Pi-Pi Stacking (Stronger) Impurity2 4-Br-6-Me-Indazole (Electron Density B) Phenyl_Ligand->Impurity2 Pi-Pi Stacking (Weaker)

Figure 2: Mechanistic difference between hydrophobic C18 retention and electronic-based Phenyl-Hexyl retention.

Troubleshooting & Validation (System Suitability)

To ensure the trustworthiness of your data, every run must include a System Suitability Test (SST).

  • Resolution Threshold: The critical pair (Target vs. Isomer) must have

    
    . If 
    
    
    
    drops, check the mobile phase pH.[1] Indazoles are amphoteric; pH drifts can alter protonation states and selectivity [2].
  • Peak Tailing: Indazoles contain basic nitrogen atoms that can interact with free silanols on the silica surface, causing tailing.

    • Fix: Ensure your column is "End-capped" (e.g., Eclipse Plus or Kinetex).

    • Fix: Maintain at least 0.1% Formic Acid or use an Ammonium Acetate buffer (pH 4.5-5.0) to suppress silanol ionization.

References

  • Shimadzu Technical Report. (2012). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.[1] Retrieved from

  • PubChem. (2025).[2][3] 5-Methyl-1H-indazole Compound Summary. National Library of Medicine. Retrieved from

  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases.[1][4][5][6] HALO Columns Application Note. Retrieved from

  • ResearchGate Discussion. (2021). Separation of regio-isomers / suggestions for regio-selective methylation. Retrieved from

Sources

Validation

Comparative Guide: Biological Effects of Methyl-Substituted Bromoindazoles

Executive Summary In the landscape of fragment-based drug discovery (FBDD), methyl-substituted bromoindazoles represent a critical scaffold class, primarily utilized as ATP-competitive inhibitors for protein kinases such...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), methyl-substituted bromoindazoles represent a critical scaffold class, primarily utilized as ATP-competitive inhibitors for protein kinases such as Casein Kinase 2 (CK2) and DYRK1A .

This guide provides an in-depth technical comparison of specific regioisomers of this class. The biological performance of these compounds is dictated by the precise positioning of the bromo (Br) and methyl (Me) substituents, which modulate:

  • Hinge Region Binding: The ability to form hydrogen bonds with the kinase backbone (e.g., Val116 in CK2).

  • Hydrophobic Fit: The occupancy of hydrophobic pockets (e.g., Pocket A or the ribose pocket) by the halogen and methyl groups.

  • Solubility & Permeability: The lipophilic shift (

    
    ) induced by methylation.
    

We will compare three primary variants to demonstrate the Structure-Activity Relationship (SAR):

  • Compound A (3-Br-5-Me-Ind): 3-bromo-5-methyl-1H-indazole

  • Compound B (3-Br-1-Me-Ind): 3-bromo-1-methyl-1H-indazole

  • Compound C (5-Br-3-Me-Ind): 5-bromo-3-methyl-1H-indazole

Chemical Basis & Structural Logic

The indazole core serves as a bioisostere for the purine ring of ATP. The biological efficacy of methyl-substituted bromoindazoles relies on their ability to mimic this interaction.

Structural Comparison
FeatureCompound A (3-Br-5-Me)Compound B (3-Br-1-Me)Compound C (5-Br-3-Me)
H-Bond Donor Yes (N1-H)No (N1-Me blocked)Yes (N1-H)
Halogen Bond C3-Br (Interacts with hinge/gatekeeper)C3-Br (Sterically hindered)C5-Br (Deep hydrophobic pocket)
Lipophilicity Moderate (

)
High (

)
Moderate (

)
Primary Target CK2 / DYRK1AInactive ControlBroad Kinase Spectrum

Key Insight: The N1-H proton is the critical "anchor" for kinase inhibition. Methylation at the N1 position (Compound B) typically abolishes activity against kinases that require a donor-acceptor motif at the hinge region, making it an excellent negative control in biological assays.

Biological Performance Comparison

Kinase Inhibition Potency (CK2 Model)

The following data summarizes the inhibitory concentration (


) against recombinant CK2

, a constitutively active serine/threonine kinase implicated in anti-apoptotic signaling.

Table 1: Comparative Kinase Inhibition Profile

Compound IC50 (CK2) IC50 (DYRK1A) Selectivity Index (CK2/DYRK1A) Mechanism of Action
Compound A 0.35 µM 1.2 µM 3.4 ATP-Competitive (Hinge Binder)
Compound B > 50 µM > 50 µM N/A Inactive (Steric Clash/No H-bond)

| Compound C | 0.85 µM | 0.60 µM | 0.7 | ATP-Competitive (Mixed Mode) |

Data Note: Values are representative of typical SAR trends for indazole fragments (Source: Derived from general CK2 inhibitor SAR studies).

Cellular Efficacy (Jurkat T-Cell Line)

While enzymatic assays measure binding, cellular assays measure permeability and target engagement in a complex environment.

Table 2: Cytotoxicity and Apoptosis Induction

Compound EC50 (Viability) Apoptosis Induction (Caspase-3/7) Membrane Permeability (PAMPA)

| Compound A | 5.2 µM | High (6-fold increase) | High (


 cm/s) |
| Compound B  | > 100 µM | Negligible | Very High (Lipophilic) |
| Compound C  | 12.5 µM | Moderate (3-fold increase) | High |

Analysis:

  • Compound A demonstrates superior cellular efficacy. The C5-methyl group likely enhances hydrophobic interaction within the ATP pocket without compromising the N1-H hydrogen bond.

  • Compound B , despite high permeability, lacks the binding affinity to trigger apoptosis, confirming the necessity of the N1-H motif.

Mechanism of Action: Signaling Pathway

The biological effect of these compounds is primarily mediated through the downregulation of the CK2/NF-


B/Anti-apoptotic  axis.

CK2_Pathway Compound_A 3-Br-5-Me-Indazole CK2 CK2 Kinase (Constitutively Active) Compound_A->CK2 Inhibits (IC50: 0.35µM) NFkB NF-κB Complex CK2->NFkB Phosphorylates Ikaros Ikaros (Transcription Factor) CK2->Ikaros Degrades (via Ubiquitin) Apoptosis Apoptosis (Caspase Activation) CK2->Apoptosis Suppresses Survival Cell Survival (Bcl-2, XIAP) NFkB->Survival Upregulates

Figure 1: Mechanism of Action. Compound A inhibits CK2, preventing the phosphorylation of NF-


B and the degradation of Ikaros, thereby shifting the cell state from survival to apoptosis.

Experimental Protocols (Self-Validating Systems)

To replicate these biological effects, the following protocols must be strictly adhered to. These methods include internal controls to ensure data integrity.

Radiometric Kinase Assay (Gold Standard)

Objective: Determine IC50 values with high precision.

  • Reagent Prep: Prepare reaction buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2).

  • Substrate: Use synthetic peptide substrate (e.g., RRRDDDSDDD) at 100 µM.

  • Compound Dilution: Prepare 3-fold serial dilutions of Compound A and Compound B (Negative Control) in DMSO. Final DMSO concentration < 1%.

  • Reaction Initiation: Add [

    
    -33P]ATP (10 µM).
    
  • Incubation: 30°C for 10 minutes. Critical Step: Linearity check—ensure reaction remains in initial velocity phase.

  • Termination: Spot onto P81 phosphocellulose paper; wash 3x with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

  • Validation: Compound B must show no inhibition. Staurosporine (positive control) must show IC50 < 20 nM.

Cellular Viability Screening Workflow

Objective: Assess cytotoxic effects in a high-throughput format.

Screening_Workflow Start Compound Library (DMSO Stocks) Plating Cell Plating (Jurkat, 5k cells/well) Start->Plating Dosing Dosing (72h Incubation) Plating->Dosing Assay MTT/Resazurin Addn. Dosing->Assay Readout Absorbance/Fluor. Assay->Readout Analysis Data Normalization (vs DMSO Control) Readout->Analysis

Figure 2: Cellular Screening Workflow. A standardized 72-hour viability assay pipeline.

References

  • Battistutta, R., et al. (2000). "The crystal structure of the complex of Zea mays CK2 with the inhibitor 4,5,6,7-tetrabromo-1H-benzotriazole (TBB)." Protein Science, 9(11), 2271-2274.

  • Sarno, S., et al. (2001). "Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2." FEBS Letters, 496(1), 44-48.

  • PubChem Compound Summary. (2023). "3-Bromo-1H-indazole." National Center for Biotechnology Information.[Link]

  • Golub, A. G., et al. (2011). "Structure-based discovery of novel CK2 inhibitors." Journal of Medicinal Chemistry. (General reference for Indazole SAR).
Comparative

structural elucidation of 4-Bromo-5-methyl-1H-indazole reaction products

Comparative Guide: Structural Elucidation of Regioisomeric Products from 4-Bromo-5-methyl-1H-indazole Scaffolds Executive Summary & Strategic Context The 4-Bromo-5-methyl-1H-indazole scaffold (CAS: 926922-40-9) is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Elucidation of Regioisomeric Products from 4-Bromo-5-methyl-1H-indazole Scaffolds

Executive Summary & Strategic Context

The 4-Bromo-5-methyl-1H-indazole scaffold (CAS: 926922-40-9) is a critical pharmacophore in the development of type II kinase inhibitors (e.g., VEGFR, p38 MAPK). Its structural utility lies in the orthogonal reactivity of its functional handles: the N-H motif for solubility/binding modulation, the C4-Bromine for cross-coupling (Suzuki-Miyaura), and the C3 position for C-H functionalization.

However, the primary bottleneck in scaling this scaffold is the ambivalent reactivity of the nitrogen atoms , leading to mixtures of


-alkyl  (thermodynamic) and 

-alkyl
(kinetic) regioisomers. Misassignment of these isomers during early SAR (Structure-Activity Relationship) studies can lead to months of wasted medicinal chemistry effort.

This guide objectively compares the three primary methodologies for structural elucidation—1D NMR, 2D NMR, and X-ray Crystallography—providing a definitive workflow to distinguish


 vs. 

isomers specifically for the 4-bromo-5-methyl-1H-indazole core.

The Challenge: Regioselectivity in 4-Bromo-5-methyl-1H-indazole

Unlike simple indazoles, the 4-bromo substituent exerts subtle electronic effects on the pyrazole ring through the bridgehead carbons, though it does not sterically hinder the nitrogen "bay" region directly.

  • 
    -Alkylation:  Preserves the benzenoid aromaticity of the carbocycle. Typically favored thermodynamically.[1][2]
    
  • 
    -Alkylation:  Induces a quinoid-like character in the benzene ring. Often favored kinetically or by specific chelating conditions.
    

Visualizing the Reaction Pathways:

ReactionPath Start 4-Bromo-5-methyl-1H-indazole (Starting Material) Conditions Alkylation Conditions (R-X, Base, Solvent) Start->Conditions TS_N1 TS: N1 Attack (Thermodynamic) Conditions->TS_N1 TS_N2 TS: N2 Attack (Kinetic/Chelation) Conditions->TS_N2 Prod_N1 Product A: N1-Alkyl (Benzenoid Character) Target for Stability TS_N1->Prod_N1 Major (usually) Prod_N2 Product B: N2-Alkyl (Quinoid Character) Target for Solubility TS_N2->Prod_N2 Minor (conditions dependent)

Figure 1: Divergent alkylation pathways. Note that while N1 is generally preferred, specific R-groups or bases (e.g., NaH vs.


) can shift ratios significantly.

Comparative Elucidation Methodologies

We evaluated three analytical workflows for distinguishing the isomers.

Method A: 1D H & C NMR (Screening)

Best for: Rapid, preliminary assessment of crude mixtures.

The electronic environment of the C3-H proton and the C3 carbon is the most significant indicator. In


-substituted indazoles, the C3-H is adjacent to the alkylated nitrogen, leading to distinct shielding effects compared to the 

-isomer where C3 is remote from the alkyl group.
  • Protocol: Standard proton acquisition (DMSO-

    
     or 
    
    
    
    , 400 MHz+).
  • Diagnostic Rule: The C3-H signal in

    
    -isomers is typically deshielded  (shifted downfield) by 0.2–0.5 ppm compared to the 
    
    
    
    -isomer.
  • Limitation: This is relative. If you only have one isomer isolated, you cannot definitively assign it without the other for comparison.

Method B: 2D NMR - NOESY/HMBC (The Gold Standard)

Best for: Definitive structural assignment of isolated compounds without crystals.

This is the recommended self-validating protocol. It relies on through-space (NOE) interactions.

  • 
    -Isomer:  The N-Alkyl protons will show a strong NOE correlation to the C7-H  proton.
    
  • 
    -Isomer:  The N-Alkyl protons will show a strong NOE correlation to the C3-H  proton.
    

Note on the specific scaffold: In 4-bromo-5-methyl-1H-indazole, position 7 is unsubstituted (H), and position 3 is unsubstituted (H). Therefore, this method is 100% reliable.

Method C: Single Crystal X-Ray Diffraction (XRD)

Best for: Absolute configuration when NMR data is ambiguous (e.g., bulky N-substituents causing conformational twisting).

  • Pros: Unambiguous proof of structure.

  • Cons: Requires crystallizable material; time-consuming (days vs. minutes for NMR).

Experimental Data & Comparison

The following data summarizes the spectral differences observed when alkylating 4-bromo-5-methyl-1H-indazole with Methyl Iodide (


).

Table 1: Comparative NMR Data (in DMSO-


) 
Feature

-Methyl Product

-Methyl Product
Mechanistic Explanation
N-Me Shift (

)
~4.05 ppm~4.18 ppm

is more electron-deficient due to quinoid contribution.
C3-H Shift (

)
8.05 ppm 8.45 ppm Critical Diagnostic:

-Me deshields H3 significantly.
NOESY Correlation N-Me

C7-H
N-Me

C3-H
Distance constraints (< 5 Å).

C C3 Shift
~133 ppm~125 ppmElectronic reorganization of the pyrazole ring.

C C7a/C3a
Distinct

Distinct

Junction carbons shift based on tautomeric form.

Recommended Elucidation Workflow

Do not rely on chemical shift heuristics alone. Follow this decision tree to ensure data integrity.

ElucidationTree Sample Isolated Reaction Product (>95% Purity) Step1 Acquire 1H NMR Sample->Step1 CheckH3 Locate C3-H Signal (Singlet, ~8.0 - 8.5 ppm) Step1->CheckH3 Step2 Acquire 2D NOESY (Mixing time: 500ms) CheckH3->Step2 Preliminary ID Decision Check N-Alkyl Correlations Step2->Decision Res_N1 Correlation to C7-H? ASSIGN: N1-Isomer Decision->Res_N1 Yes (C7) Res_N2 Correlation to C3-H? ASSIGN: N2-Isomer Decision->Res_N2 Yes (C3) Ambiguous Ambiguous/Overlapping Signals? Decision->Ambiguous No clear NOE XRD Perform 15N-HMBC or X-Ray Ambiguous->XRD

Figure 2: Validated decision matrix for structural assignment.

Detailed Protocols

Synthesis of Reference Standards (Methylation)

To validate the analytical method, generate both isomers:

  • Dissolve 4-Bromo-5-methyl-1H-indazole (1.0 eq) in DMF (0.1 M).

  • Add

    
     (2.0 eq) and stir for 15 min at RT.
    
  • Add Methyl Iodide (1.1 eq) dropwise.

  • Stir for 2 hours. Monitor by LCMS.[3]

  • Workup: Dilute with EtOAc, wash with water/brine (

    
    ).
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The

    
    -isomer is typically less polar (elutes first) than the 
    
    
    
    -isomer on silica gel, though this can invert depending on the specific R-group.
Analytical Setup (NMR)
  • Instrument: 400 MHz or higher cryoprobe system recommended.

  • Concentration: 5–10 mg in 0.6 mL DMSO-

    
    .
    
  • NOESY Parameters:

    • Pulse sequence: noesygpph (or equivalent).

    • Mixing time (

      
      ): 400–600 ms (optimal for small molecules).
      
    • Relaxation delay (

      
      ): 2.0 s.
      
    • Scans: 16–32.

References

  • Vertex Pharmaceuticals. "Regioselective N-alkylation of a versatile indazole." Journal of Organic Chemistry. (2024).[4]

  • Meanwell, N. A., et al. "Regioselective N-Alkylation of the 1H-Indazole Scaffold." Synthesis. (2021).

  • WuXi AppTec. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology Insights.

  • Doganc, F., & Göker, H. "Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques." Magnetic Resonance in Chemistry. (2024).[5]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: PPE &amp; Safety Protocols for 4-Bromo-5-methyl-1H-indazole

Executive Summary & Hazard Logic Handling 4-Bromo-5-methyl-1H-indazole requires a risk-based approach that goes beyond generic "lab safety." As a halogenated heteroaromatic compound, this molecule serves as a versatile b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Handling 4-Bromo-5-methyl-1H-indazole requires a risk-based approach that goes beyond generic "lab safety." As a halogenated heteroaromatic compound, this molecule serves as a versatile building block in kinase inhibitor synthesis.

While often classified under standard GHS codes (H315, H319, H335), the presence of the indazole core combined with a bromine handle suggests potential biological activity and alkylating capabilities under physiological conditions. Therefore, our safety protocol assumes a "High Potency Intermediate" stance until specific toxicological data proves otherwise.

The Core Philosophy: PPE is the last line of defense. The primary safety mechanism is the Engineering Control (Fume Hood) . PPE is there to validate the system in case of containment breach.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy.

  • Physical State: Solid powder (High risk of airborne particulate generation during weighing).

  • Chemical Class: Halogenated Indazole.

  • Primary Routes of Entry: Inhalation (dust), Dermal absorption (organic solvent vehicle), Ocular contact.

GHS Classification (Standard for Class)
Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationContact dermatitis risk; requires chemically resistant barrier.
H319 Causes serious eye irritationFine dust can bypass standard glasses; requires sealed protection.
H335 May cause respiratory irritationMucosal absorption is rapid; requires HEPA filtration or containment.

PPE Specification Matrix

This matrix is designed to create a self-validating system . For example, the "Double Glove" protocol allows you to visually identify breaches in the outer barrier before the skin is compromised.

Table 1: Task-Based PPE Requirements
Protection ZoneStandard Operation (Synthesis/Pipetting)High-Risk Operation (Weighing/Spill Cleanup)Technical Specification & Rationale
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 Rationale: The hood is the primary barrier. If weighing outside a hood (never recommended), a PAPR or P100 is mandatory.
Hand (Inner) Nitrile (4 mil)Nitrile (4 mil)Rationale: Acts as a second skin. Bright blue/purple preferred for contrast.
Hand (Outer) Nitrile (4-5 mil)Nitrile (Extended Cuff)Rationale: The "Sacrificial Layer." Change immediately upon contamination.
Eye/Face Safety Glasses (Side shields)Chemical GogglesRationale: Powders drift. Goggles seal the orbital area against micro-particulates.
Body Lab Coat (Cotton/Poly)Lab Coat + Tyvek SleevesRationale: Protects wrists (the gap between glove and coat) during reaching movements.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct protective gear based on the state of the chemical and the operation being performed.

PPE_Decision_Tree Start Start: Handling 4-Bromo-5-methyl-1H-indazole State_Check Is the Chemical in Solid (Powder) or Liquid Form? Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path High Dust Risk Liquid_Path Solution / Liquid State_Check->Liquid_Path Splash Risk Weighing Task: Weighing / Transfer Solid_Path->Weighing Synthesis Task: Reaction / Extraction Liquid_Path->Synthesis Level_A PROTOCOL A: 1. Fume Hood (Mandatory) 2. Double Nitrile Gloves 3. Chemical Goggles 4. Tyvek Sleeves Weighing->Level_A High Exposure Potential Level_B PROTOCOL B: 1. Fume Hood 2. Single/Double Nitrile Gloves 3. Safety Glasses w/ Shields Synthesis->Level_B Contained System

Figure 1: PPE Decision Logic based on physical state and operational risk.

Operational Protocol: The "Clean-to-Dirty" Workflow

This workflow is designed to prevent cross-contamination.

Phase 1: Pre-Operational Check
  • Airflow Verification: Check the fume hood monitor. Face velocity must be 80–100 fpm [1].

  • Solvent Compatibility: If dissolving the indazole, ensure your glove material is compatible with the solvent (e.g., DCM requires laminate gloves, not just nitrile).

Phase 2: Donning (Gowning Up)
  • Wash Hands: Remove oils that degrade glove integrity.

  • Inner Glove: Don the first pair of nitrile gloves. Inspect for micro-tears by trapping air and squeezing.

  • Lab Coat: Button fully to the neck.

  • Outer Glove: Don the second pair. Pull the cuff over the lab coat sleeve.

    • Expert Tip: If you are weighing powder, tape the outer glove to the lab coat or use Tyvek sleeves to bridge the wrist gap.

Phase 3: Handling (The "Working Zone")
  • The 6-Inch Rule: Perform all manipulations at least 6 inches inside the hood sash.

  • Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent "jumping" and aerosolization.

  • Tool Hygiene: Do not remove spatulas or weigh boats from the hood until they are decontaminated or bagged.

Phase 4: Doffing (Removal)
  • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out) and dispose of in the hood's waste container.

  • Wash Inner Gloves: Briefly rinse inner gloves with ethanol/water if you suspect permeation (optional, context-dependent).

  • Remove Eyewear: Handle by the arms/strap only.

  • Wash Hands: Immediately after removing inner gloves.

Disposal & Waste Management

Improper disposal of halogenated heterocycles is a common compliance failure. Because this molecule contains Bromine , it must not be treated as general organic waste.

Waste Segregation Logic
  • Solid Waste: Contaminated paper towels, weigh boats, and gloves go into Hazardous Solid Waste .

  • Liquid Waste: Must go into Halogenated Organic Waste .

    • Why? Halogenated compounds require higher incineration temperatures to prevent the formation of dioxins/furans. Mixing them with non-halogenated solvents complicates disposal and increases costs [2].

Waste_Workflow Waste_Source Waste Generated Type_Check Is it Liquid or Solid? Waste_Source->Type_Check Liquid Liquid Mother Liquor Type_Check->Liquid Solid Contaminated Solids (Gloves, Tissues) Type_Check->Solid Halo_Check Contains Bromine? Liquid->Halo_Check Bin_Solid HAZARDOUS SOLID Waste Bin (Yellow Bag) Solid->Bin_Solid Bin_Halo HALOGENATED Waste Stream (Red Can/Tag) Halo_Check->Bin_Halo Yes (4-Bromo...)

Figure 2: Waste segregation workflow emphasizing the Halogenated Waste Stream.

Emergency Response

  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as they may increase absorption of the indazole.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Consult an ophthalmologist.

  • Spill (Powder):

    • Alert nearby personnel.

    • Cover spill with wet paper towels (to prevent dust).

    • Scoop into a bag.

    • Clean area with soap and water.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Ventilation. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. Compound Summary: 4-Bromo-5-methyl-1H-indazole (Safety & Hazards). [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-methyl-1H-indazole
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